BMS-433771 dihydrochloride hydrate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H27Cl2N5O3 |
|---|---|
Peso molecular |
468.4 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one;hydrate;dihydrochloride |
InChI |
InChI=1S/C21H23N5O2.2ClH.H2O/c27-12-4-3-11-24-17-6-2-1-5-16(17)23-20(24)14-25-19-13-22-10-9-18(19)26(21(25)28)15-7-8-15;;;/h1-2,5-6,9-10,13,15,27H,3-4,7-8,11-12,14H2;2*1H;1H2 |
Clave InChI |
DMSGBVAHVFUZMJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C3=C(C=NC=C3)N(C2=O)CC4=NC5=CC=CC=C5N4CCCCO.O.Cl.Cl |
Origen del producto |
United States |
Foundational & Exploratory
BMS-433771 Dihydrochloride Hydrate: A Technical Guide to its Mechanism of Action as a Respiratory Syncytial Virus (RSV) Fusion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-433771 dihydrochloride (B599025) hydrate (B1144303) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2][3][4][5] Extensive research has demonstrated that its primary mechanism of action is the inhibition of the RSV fusion (F) protein, a critical component for viral entry into host cells and the formation of syncytia.[2][3] This technical guide provides an in-depth overview of the molecular mechanism, quantitative activity, and key experimental findings related to BMS-433771.
Core Mechanism of Action: Inhibition of RSV F Protein-Mediated Membrane Fusion
BMS-433771 targets the RSV F protein, a class I viral fusion protein, to block the fusion of the viral envelope with the host cell membrane.[2][3] This inhibitory action occurs at an early stage of the viral life cycle, preventing the release of the viral genome into the cytoplasm and thus halting the infection before it can be established.[2] Additionally, BMS-433771 is effective at inhibiting the late-stage cell-to-cell fusion (syncytium formation) induced by the F protein, which is a characteristic cytopathic effect of RSV infection in vitro.[2]
The molecular target of BMS-433771 has been identified as a hydrophobic cavity within the trimeric N-terminal heptad repeat (HR-N) of the F protein's F1 subunit.[3][6] During the fusion process, the HR-N and C-terminal heptad repeat (HR-C) associate to form a stable six-helix bundle structure (a trimer-of-hairpins). This conformational change is essential for bringing the viral and cellular membranes into close proximity for fusion. BMS-433771 binds to the HR-N trimer and interferes with its association with the HR-C, thereby preventing the formation of the six-helix bundle and halting membrane fusion.[3]
Resistance studies have corroborated this mechanism, with mutations conferring resistance to BMS-433771 being mapped to single amino acid changes in the F1 subunit of the fusion protein.[2]
Quantitative Data Summary
The antiviral activity of BMS-433771 has been quantified in various in vitro and in vivo studies. The following tables summarize the key data.
Table 1: In Vitro Antiviral Activity of BMS-433771
| Parameter | Value | Cell Line | Virus Strains | Reference |
| Average EC50 | 20 nM | HEp-2 | Laboratory and clinical isolates (Groups A and B) | [1][2][3][4][5] |
| EC50 (RSV Long Strain) | 12 nM | HEp-2 | RSV Long Strain | [2] |
| CC50 | >218 µM | HEp-2 | N/A | [2] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.
Table 2: In Vivo Efficacy of BMS-433771 in Rodent Models
| Animal Model | Dosing Regimen | Efficacy | Reference |
| BALB/c Mice | Single oral dose (1-200 mg/kg) 1 hour prior to infection | Prophylactic efficacy, reduction in viral titers in the lungs. | [7][8] |
| Cotton Rats | Single oral dose (1-200 mg/kg) 1 hour prior to infection | Prophylactic efficacy, reduction in viral titers in the lungs. | [7][8] |
| Immunosuppressed BALB/c Mice | Single oral dose (50 mg/kg) 1 hour prior to infection | Efficacy demonstrated, indicating inhibition is independent of an active host immune response. | [8] |
Key Experimental Protocols
The mechanism and efficacy of BMS-433771 have been elucidated through a series of key experiments. The methodologies for these are detailed below.
Cell Protection Assay (CPE Reduction)
-
Objective: To determine the concentration of BMS-433771 required to protect host cells from RSV-induced cytopathic effect (CPE).
-
Protocol:
-
HEp-2 cells are seeded in 96-well plates and incubated overnight.
-
Serial dilutions of BMS-433771 are prepared in cell culture medium.
-
The medium is removed from the cells, and the compound dilutions are added.
-
Cells are infected with a known titer of RSV (e.g., Long strain).
-
The plates are incubated for 4-5 days at 37°C until CPE is observed in the virus control wells.
-
Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures mitochondrial metabolic activity.
-
The EC50 is calculated as the concentration of the compound that protects 50% of the cells from virus-induced CPE.
-
Viral Protein Expression Assay
-
Objective: To directly measure the effect of BMS-433771 on viral replication by quantifying the expression of a specific viral protein.
-
Protocol:
-
HEp-2 cells are seeded in 24-well plates.
-
Cells are treated with various concentrations of BMS-433771 and subsequently infected with RSV.
-
After a defined incubation period (e.g., 16 hours for single-cycle replication studies), the cells are lysed.
-
Cell lysates are subjected to SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) to separate proteins by size.
-
The separated proteins are transferred to a membrane (Western blotting).
-
The membrane is probed with a primary antibody specific for an RSV protein (e.g., the matrix protein).
-
A secondary antibody conjugated to a detectable enzyme or fluorophore is used for visualization and quantification.
-
The intensity of the band corresponding to the viral protein is measured to determine the extent of viral replication inhibition.
-
Time-of-Addition Experiments
-
Objective: To determine the specific stage of the viral life cycle that is inhibited by BMS-433771.
-
Protocol:
-
HEp-2 cells are infected with a high multiplicity of infection (MOI) of RSV to synchronize the infection.
-
BMS-433771 is added at various time points before, during, and after viral infection.
-
For example, the compound can be added at -1 hour (pre-infection), 0 hours (co-infection), and at multiple time points post-infection (e.g., 1, 2, 4 hours).
-
The infection is allowed to proceed for a set duration (e.g., 16 hours).
-
The level of viral replication is quantified using the viral protein expression assay.
-
Inhibition observed only when the compound is added at early time points (around the time of infection) indicates that it targets an early event in the viral life cycle, such as entry.
-
In Vivo Efficacy in Rodent Models
-
Objective: To evaluate the prophylactic efficacy of orally administered BMS-433771 in animal models of RSV infection.
-
Protocol:
-
Groups of BALB/c mice or cotton rats are used.
-
A single oral dose of BMS-433771 (at varying concentrations) or a vehicle control is administered to the animals.
-
One hour after dosing, the animals are intranasally inoculated with a known titer of RSV.
-
After a specified number of days (e.g., 4 days), the animals are euthanized.
-
The lungs are harvested, and the viral titer in the lung tissue is determined using a plaque assay or other quantitative viral load measurement.
-
The reduction in lung viral titers in the treated groups compared to the vehicle control group is calculated to determine the in vivo efficacy.
-
Conclusion
BMS-433771 dihydrochloride hydrate is a well-characterized inhibitor of respiratory syncytial virus with a clear mechanism of action. It potently and specifically targets the viral F protein to block membrane fusion, a critical step for viral entry and propagation. Its oral bioavailability and demonstrated efficacy in preclinical animal models established it as a significant candidate for the treatment of RSV infections. The detailed understanding of its interaction with the F protein provides a valuable framework for the development of next-generation RSV fusion inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | RSV | 543700-67-0 | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Target of BMS-433771: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Target Identification and Mechanism of Action
BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the Respiratory Syncytial Virus (RSV).[1][2] Its primary molecular target is the RSV fusion (F) protein , a critical component for viral entry into host cells.[3][4][5] The F protein is a class I viral fusion protein responsible for mediating the fusion of the viral envelope with the host cell membrane, a necessary step for the viral genome to enter the cytoplasm and initiate replication.[3][4]
The mechanism of action of BMS-433771 involves the inhibition of this membrane fusion process.[1][3][4] It achieves this by binding to a hydrophobic cavity within the trimeric N-terminal heptad repeat (HRA) of the F protein.[3][4][6] This binding event stabilizes the prefusion conformation of the F protein, preventing the conformational rearrangement required for the fusion of viral and host cell membranes.[7][8] Specifically, BMS-433771 is thought to interfere with the functional association of the N-terminal and C-terminal heptad repeats, which is essential for the formation of a stable six-helix bundle structure that drives membrane fusion.[3][4] This inhibition occurs at an early stage of infection, blocking viral entry, and can also inhibit the formation of syncytia (the fusion of infected cells with neighboring uninfected cells) at later stages of infection.[1][3]
Resistance to BMS-433771 has been mapped to single amino acid mutations in the F1 subunit of the fusion protein, further confirming the F protein as the direct target.[1]
Quantitative Data Summary
The antiviral activity of BMS-433771 has been quantified in various in vitro assays. The following table summarizes the key potency data.
| Parameter | Virus Strain(s) | Cell Line | Value | Reference(s) |
| EC50 (50% Effective Concentration) | RSV (multiple lab and clinical isolates, Groups A and B) | Not specified | Average of 20 nM | [1][2][3][4] |
| EC50 | RSV Long strain | HEp-2 cells | 12 nM | [1] |
| EC50 range | RSV Long strain | HEp-2 cells | 2 to 40 nM | [1] |
| EC50pro (50% effective concentration in protein expression assay) | RSV Long strain | Not specified | 13 nM | [1] |
| CC50 (50% Cytotoxic Concentration) | HEp-2 cells | HEp-2 cells | >218 µM | [1] |
Experimental Protocols
Cell Protection Assay (CPE Assay)
This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) induced by viral infection.
-
Cell Line: HEp-2 cells are commonly used.
-
Methodology:
-
Cells are seeded in microtiter plates and allowed to adhere.
-
The cells are then infected with a known titer of RSV.
-
Immediately following infection, serial dilutions of BMS-433771 are added to the wells.
-
The plates are incubated for a period that allows for multiple cycles of viral replication (e.g., 5 days).
-
Cell viability is assessed using a reagent such as 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or by staining with crystal violet.
-
The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced CPE.
-
Plaque Reduction Assay
This assay quantifies the inhibition of viral replication by measuring the reduction in the number or size of plaques (localized areas of cell death) formed in a cell monolayer.
-
Cell Line: HEp-2 cells.
-
Methodology:
-
Confluent monolayers of HEp-2 cells are infected with a low multiplicity of infection (e.g., ~50 plaque-forming units) of RSV.
-
After an adsorption period, the viral inoculum is removed.
-
The cells are then overlaid with a semi-solid medium (e.g., methylcellulose) containing various concentrations of BMS-433771.
-
The plates are incubated for a sufficient time for plaques to develop (e.g., 5 days).
-
The cells are then fixed and stained with a dye like crystal violet to visualize the plaques.
-
The number and/or size of the plaques are counted, and the EC50 is determined as the compound concentration that reduces the plaque number by 50% compared to the untreated virus control.[1]
-
Viral Protein Expression Assay
This assay directly measures the effect of the compound on the synthesis of viral proteins.
-
Methodology:
-
Cells are infected with RSV in the presence of varying concentrations of BMS-433771.
-
At a specific time post-infection, the cells are metabolically labeled with a radiolabeled amino acid (e.g., [³⁵S]methionine).
-
Cell lysates are then prepared, and a specific viral protein (e.g., the RSV matrix protein) is immunoprecipitated using a specific antibody.
-
The immunoprecipitated proteins are resolved by SDS-PAGE, and the amount of radiolabeled viral protein is quantified.
-
The EC50pro is the concentration of BMS-433771 that inhibits the expression of the viral protein by 50%.[1]
-
Visualizations
Caption: Mechanism of RSV fusion and inhibition by BMS-433771.
Caption: General workflow for in vitro antiviral potency assays.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BMS-433771 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein [mdpi.com]
- 7. rcsb.org [rcsb.org]
- 8. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
BMS-433771: A Potent, Orally Bioavailable RSV Fusion Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly. The significant global health burden of RSV underscores the urgent need for effective antiviral therapies. BMS-433771 is a potent and orally bioavailable small molecule inhibitor of RSV replication. This technical guide provides a comprehensive overview of BMS-433771, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action: Targeting RSV-Mediated Membrane Fusion
BMS-433771 functions as a respiratory syncytial virus (RSV) inhibitor by targeting the viral F protein-induced membrane fusion.[1][2][3] This process is critical for viral entry into the host cell. The RSV fusion (F) protein, a class I fusion protein, facilitates the merging of the viral envelope with the host cell membrane.[4][5] It exists in a metastable prefusion conformation that, upon triggering, undergoes a significant conformational change to a more stable postfusion form.[5]
The mechanism of action of BMS-433771 involves the inhibition of this fusion process.[1][2][3] Studies indicate that BMS-433771 binds to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the F protein.[1] This binding event is thought to interfere with the association of the N-terminal and C-terminal heptad repeats, which is a crucial step in the formation of the six-helical coiled-coil bundle, or trimer-of-hairpins, that drives membrane fusion.[1] By preventing this conformational change, BMS-433771 effectively blocks both the initial virus entry into the host cell and the subsequent formation of syncytia (cell-to-cell fusion), a characteristic cytopathic effect of RSV infection in vitro.[2] Resistance to BMS-433771 has been mapped to single amino acid mutations in the F1 subunit of the fusion protein, further confirming its target.
Preclinical Efficacy: In Vitro and In Vivo Data
BMS-433771 has demonstrated potent antiviral activity against a broad range of RSV strains in both laboratory and clinical isolates, encompassing both A and B subgroups.[2]
In Vitro Potency and Cytotoxicity
The in vitro efficacy of BMS-433771 has been evaluated using various assays, including cell protection assays, viral protein expression assays, and plaque reduction assays. The compound consistently exhibits low nanomolar potency.
| Parameter | Value | Assay/Cell Line | RSV Strain(s) |
| Average EC50 | 20 nM | Not specified | Multiple laboratory and clinical isolates (A and B groups)[1][2][3][6] |
| EC50 | 28 nM | Reduction of virus-induced cytopathic effect (CCK-8 assay) in HEp-2 cells | RSV A[6] |
| IC50 | 13 nM | Antiviral activity by CellTiter-Glo assay in A549 cells | RSV A2[6] |
| CC50 | > 100 µM | Cytotoxicity in HEp-2 cells (CCK-8 assay) | Not applicable[6] |
| CC50 | > 100 µM | Cytotoxicity in HeLa cells | Not applicable[6] |
| CC50 | > 211 µM | Cytotoxicity in HEp-2 cells | Not applicable[6] |
| CC50 | > 218 µM | Cytotoxicity in HEp-2 cells | Not applicable[6] |
In Vivo Efficacy in Rodent Models
The oral bioavailability of BMS-433771 has enabled the evaluation of its efficacy in rodent models of RSV infection, primarily BALB/c mice and cotton rats.
| Animal Model | Dosage | Administration Route | Key Findings |
| BALB/c Mice | 50 mg/kg (single dose) | Oral | Reduced infectious lung titers to below the detection limit (~2.3 log10 TCID50 per gram).[7] |
| BALB/c Mice | 5 mg/kg (single dose) | Oral | Caused a ≥1.0 log10 TCID50 reduction in RSV lung titers.[7][8] |
| BALB/c Mice | 1.5 mg/kg (single dose) | Oral | Reduced geometric mean viral titers by 60%.[7] |
| Cotton Rats | 50 mg/kg (single dose) | Oral | Achieved a significant viral load reduction of 1.0 log10.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are synthesized protocols for key experiments used to characterize BMS-433771.
Plaque Reduction Assay
This assay is a standard method for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.
-
Cell Seeding: Seed a suitable cell line, such as HEp-2 or Vero cells, in 24-well plates to achieve a confluent monolayer on the day of infection.[9]
-
Virus Preparation: Prepare serial dilutions of the RSV stock in serum-free medium.
-
Compound Preparation: Prepare serial dilutions of BMS-433771 in serum-free medium.
-
Neutralization: Mix equal volumes of the diluted virus and the diluted compound and incubate for 1 hour at room temperature.[9]
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture.[9] Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium, such as methylcellulose (B11928114) in supplemented medium, to restrict virus spread to adjacent cells.[9]
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified CO2 incubator until plaques are visible.
-
Staining and Counting: Fix the cells and stain with a solution like crystal violet to visualize the plaques.[10] Alternatively, immunostaining for a viral protein can be performed.[10] Manually or automatically count the number of plaques in each well.[10]
-
Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to the virus-only control to determine the EC50 value.
Syncytium Formation Assay
This assay assesses the ability of a compound to inhibit the cell-to-cell fusion induced by RSV infection.
-
Cell Infection: Infect a monolayer of a permissive cell line (e.g., HEp-2) with RSV at a low multiplicity of infection (MOI).
-
Compound Addition: After an initial incubation period to allow for viral entry and replication (e.g., 16-24 hours), add serial dilutions of BMS-433771 to the infected cells.
-
Incubation: Continue to incubate the cells for an additional 24-48 hours to allow for syncytia development.
-
Visualization and Quantification: Fix and stain the cells. The number and size of syncytia can be quantified by microscopy. A reduction in syncytia formation in the presence of the compound indicates inhibition of cell-to-cell fusion.
Viral Protein Expression Assay
This assay directly measures the effect of an inhibitor on the synthesis of viral proteins.
-
Cell Infection and Treatment: Infect cells with RSV in the presence of varying concentrations of BMS-433771.
-
Metabolic Labeling: At a specific time post-infection, incubate the cells with a medium containing a radiolabeled amino acid (e.g., [³⁵S]methionine) to label newly synthesized proteins.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Immunoprecipitation: Use an RSV-specific antibody (e.g., against the matrix protein) to precipitate the viral protein of interest from the cell lysate.
-
SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by SDS-PAGE and visualize the radiolabeled viral protein by autoradiography.
-
Quantification: Quantify the intensity of the protein band to determine the level of viral protein expression at each compound concentration.
Visualizations
RSV F Protein-Mediated Membrane Fusion Pathway
References
- 1. Pharmacokinetics-Pharmacodynamics of a Respiratory Syncytial Virus Fusion Inhibitor in the Cotton Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Respiratory syncytial virus F protein - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-433771 Dihydrochloride: Structure, Chemical Properties, and Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2] This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of its dihydrochloride (B599025) salt. Detailed summaries of its antiviral activity, supported by in vitro and in vivo experimental data, are presented. This document is intended to serve as a valuable resource for researchers engaged in the fields of virology, medicinal chemistry, and antiviral drug development.
Chemical Structure and Properties
BMS-433771 is a benzimidazole (B57391) derivative.[2] The dihydrochloride hydrate (B1144303) is the salt form commonly used in research.
Table 1: Chemical and Physical Properties of BMS-433771 and its Dihydrochloride Hydrate
| Property | BMS-433771 | BMS-433771 Dihydrochloride Hydrate |
| IUPAC Name | 1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one | 1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one;hydrate;dihydrochloride |
| Molecular Formula | C21H23N5O2[3] | C21H26Cl2N5O3[4] |
| Molecular Weight | 377.44 g/mol [3] | 467.38 g/mol [4] |
| CAS Number | 543700-68-1[5] | 543700-67-0[2] |
| Appearance | - | Off-white to light yellow solid powder[4] |
| Solubility | - | DMSO: 50 mg/mL (106.75 mM)[2] |
| Storage | - | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2][4] |
Mechanism of Action: Inhibition of RSV Fusion
BMS-433771 exerts its antiviral effect by inhibiting the fusion of the respiratory syncytial virus with host cells.[1][6] This process is mediated by the viral fusion (F) protein.
The RSV F protein is a class I fusion protein that undergoes a significant conformational change to merge the viral and host cell membranes.[7] This process involves the interaction of two heptad repeat regions, HR-N and HR-C, to form a stable six-helix bundle.[1][7] BMS-433771 targets the F protein's F1 subunit by binding to a hydrophobic pocket within the N-terminal heptad repeat (HR-N).[1][6][7] This binding event is thought to interfere with the conformational changes required for the formation of the six-helix bundle, thereby preventing membrane fusion and subsequent viral entry into the host cell.[1][7]
Furthermore, BMS-433771 has been shown to inhibit syncytium formation, a process where infected cells fuse with neighboring uninfected cells, which is also mediated by the F protein.[6] This indicates that the compound is effective at inhibiting F-mediated fusion at both the viral entry and cell-to-cell spread stages of infection.[6]
In Vitro Antiviral Activity
BMS-433771 demonstrates potent antiviral activity against both RSV A and B strains in cell culture.[6]
Table 2: In Vitro Efficacy of BMS-433771 Against Respiratory Syncytial Virus
| Assay Type | Cell Line | Virus Strain(s) | Key Parameter | Value |
| Cell Protection (MTT) Assay | HEp-2 | RSV Long | EC50 | 12 nM |
| Viral Protein Expression Assay | HEp-2 | RSV Long | EC50pro | 13 nM |
| Plaque Reduction Assay | HEp-2 | RSV Long | EC50 | 2 - 40 nM[6] |
| Broad Antiviral Activity | HEp-2 | Laboratory and Clinical Isolates (A and B strains) | Average EC50 | 20 nM[6] |
| Cytotoxicity Assay | HEp-2 | - | CC50 | >218 µM |
Experimental Protocols
Plaque Reduction Assay
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques formed in the presence of the compound.
Methodology:
-
HEp-2 cells are seeded in 6-well plates and grown to confluency.
-
The cells are then infected with approximately 50 plaque-forming units (PFU) of RSV in the presence of varying concentrations of BMS-433771.[6]
-
After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with medium containing 1% methylcellulose and the corresponding concentration of the compound.
-
Plates are incubated for 5 days at 37°C.[6]
-
The cells are then fixed with 10% formalin and stained with 0.5% crystal violet.
-
The number of plaques is counted, and the 50% effective concentration (EC50) is calculated.
Cell Protection (MTT) Assay
This colorimetric assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) of the virus.
Methodology:
-
HEp-2 cells are seeded in 96-well plates.
-
The cells are infected with RSV in the presence of serial dilutions of BMS-433771.
-
After a 4-5 day incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are solubilized with a detergent solution.
-
The absorbance is read at 570 nm, and the EC50 value is determined.
Inhibition of Syncytium Formation
This assay assesses the compound's ability to block cell-to-cell fusion.
Methodology:
-
HEp-2 cells are infected with RSV.
-
At 16 hours post-infection, when viral replication is established, BMS-433771 is added to the culture medium at various concentrations (e.g., 25 nM and 250 nM).[6]
-
The cells are incubated for an additional 24-48 hours.
-
The formation of syncytia (large, multinucleated cells) is observed and quantified by microscopy.
In Vivo Efficacy
BMS-433771 has demonstrated oral efficacy in rodent models of RSV infection.[8]
Table 3: In Vivo Efficacy of BMS-433771 in a Murine Model
| Animal Model | Virus Strain | Dosing Regimen | Key Finding |
| BALB/c Mice | RSV Long | 50 mg/kg, single oral dose, 1 hour prior to infection | Significant reduction in lung viral titers.[8] |
Murine Model of RSV Infection
Methodology:
-
Female BALB/c mice are treated with a single oral gavage dose of 50 mg/kg of BMS-433771.
-
One hour after treatment, the mice are intranasally inoculated with the Long strain of RSV.
-
Four to five days post-infection, the animals are euthanized, and their lungs are harvested.
-
Lung homogenates are prepared, and viral titers are determined by a plaque assay on HEp-2 cells.
Conclusion
BMS-433771 dihydrochloride is a potent and selective inhibitor of respiratory syncytial virus. Its mechanism of action, involving the inhibition of F protein-mediated membrane fusion, provides a targeted approach to antiviral therapy. The compound exhibits excellent in vitro activity against a broad range of RSV strains and has demonstrated oral efficacy in preclinical animal models. The data presented in this guide underscore the potential of BMS-433771 as a candidate for further development in the treatment of RSV infections.
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [precision.fda.gov]
- 4. This compound | RSV | 543700-67-0 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to BMS-433771: An F Protein-Mediated Membrane Fusion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BMS-433771, a potent, orally active inhibitor of the respiratory syncytial virus (RSV). The document details its mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used to characterize its antiviral activity.
Core Concept: Inhibition of RSV F Protein-Mediated Fusion
BMS-433771 is a small molecule that specifically targets the Respiratory Syncytial Virus (RSV) F protein, a class I viral fusion protein essential for viral entry into host cells.[1] The F protein mediates the fusion of the viral envelope with the host cell membrane, a critical step in the viral lifecycle.[2] BMS-433771 functions by inhibiting this fusion process, thereby preventing viral entry and subsequent replication.[3] It has demonstrated potent activity against both A and B subgroups of RSV.[4][5]
The mechanism of action involves BMS-433771 binding to a hydrophobic pocket within the central cavity of the metastable prefusion conformation of the RSV F protein.[6][7] This binding stabilizes the prefusion state and prevents the dramatic conformational changes required for membrane fusion.[6] These conformational changes involve the transition from the metastable prefusion state to a highly stable postfusion state, which drives the merger of the viral and host cell membranes.[8][9] By locking the F protein in its prefusion form, BMS-433771 effectively blocks viral entry.[6]
Quantitative Data Summary
The antiviral potency and cytotoxic profile of BMS-433771 have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.
| Parameter | Virus Strain/Isolate | Cell Line | Value | Reference |
| EC₅₀ (50% Effective Concentration) | Average (Group A & B) | - | 20 nM | [3][5][10] |
| RSV Long Strain | HEp-2 | 12 nM | [10][11] | |
| RSV Long Strain (Plaque Reduction) | HEp-2 | 2 to 40 nM | [12] | |
| RSV Long Strain (Protein Expression) | HEp-2 | 13 nM | [12] | |
| Multiple Laboratory & Clinical Isolates | - | 9 to 50 nM | [4] | |
| CC₅₀ (50% Cytotoxic Concentration) | - | HEp-2 | >218 µM | [10][11] |
| In Vivo Efficacy | RSV Long Strain | BALB/c Mice | >1.0 log₁₀ TCID₅₀ reduction at 5 mg/kg | [13] |
| RSV Long Strain | Cotton Rats | >1.0 log₁₀ TCID₅₀ reduction at ≥50 mg/kg | [13] |
Signaling Pathways and Experimental Workflows
RSV F Protein-Mediated Membrane Fusion Pathway
The fusion process initiated by the RSV F protein is a multi-step conformational rearrangement. The following diagram illustrates the transition from the prefusion to the postfusion state, which is inhibited by BMS-433771.
Caption: RSV F protein conformational changes leading to membrane fusion and inhibition by BMS-433771.
Experimental Workflow: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the inhibition of viral replication. The workflow for evaluating BMS-433771 is depicted below.
Caption: Workflow for a plaque reduction assay to determine the EC₅₀ of BMS-433771.
Detailed Experimental Protocols
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
HEp-2 cells
-
24-well tissue culture plates
-
Respiratory Syncytial Virus (RSV), Long strain
-
BMS-433771
-
Culture medium (e.g., MEM with 2% FBS)
-
Methylcellulose overlay medium
-
Crystal violet staining solution (e.g., 0.5% in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed HEp-2 cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of BMS-433771 in culture medium.
-
Infect the HEp-2 cell monolayers with approximately 50 plaque-forming units (PFU) of RSV per well.
-
After a 1-hour adsorption period, remove the viral inoculum.
-
Add the different concentrations of BMS-433771 to the respective wells.
-
Overlay the cells with methylcellulose-containing medium to restrict viral spread to adjacent cells.
-
Incubate the plates for 5 days at 37°C in a CO₂ incubator.[12]
-
After incubation, fix the cells (e.g., with 10% formalin).
-
Stain the cells with crystal violet solution and gently wash with water.
-
Count the number of plaques in each well.
-
The 50% effective concentration (EC₅₀) is calculated as the concentration of BMS-433771 that reduces the number of plaques by 50% compared to the untreated virus control.
Time-of-Addition Experiment
This experiment helps to determine the stage of the viral life cycle that is inhibited by the compound.
Materials:
-
HEp-2 cells
-
High-titer RSV stock (MOI of 2-10 PFU/cell)
-
BMS-433771 (at a concentration significantly above its EC₅₀, e.g., 5 µM)
-
Culture medium
-
[³⁵S]methionine for radiolabeling
-
Lysis buffer and antibodies for immunoprecipitation
Procedure:
-
Seed HEp-2 cells and grow to confluence.
-
Synchronize infection by pre-chilling the cells and virus at 4°C.
-
Infect the cells with a high multiplicity of infection (MOI) of RSV.
-
Add BMS-433771 at different time points relative to infection (e.g., at the time of infection, 2 hours post-infection, 4 hours post-infection).[12]
-
For experiments at 37°C, transfer the plates to a 37°C incubator after infection. For experiments to distinguish binding from fusion, maintain the plates at 4°C for the initial hours to allow binding but not fusion, then shift to 37°C.[12]
-
At a set time post-infection (e.g., 16 hours), radiolabel the cells with [³⁵S]methionine to label newly synthesized viral proteins.[12]
-
Lyse the cells and perform immunoprecipitation using RSV-specific antibodies to isolate viral proteins.
-
Analyze the precipitated proteins by SDS-PAGE and autoradiography to quantify the level of viral protein expression.
-
Inhibition of viral protein synthesis only when the compound is added early in the infection cycle indicates that it targets an early event such as entry.[12]
In Vivo Efficacy in Rodent Models
The antiviral activity of BMS-433771 has been confirmed in BALB/c mice and cotton rats.
General Procedure:
-
Animals (e.g., 6-8 week old female BALB/c mice or cotton rats) are housed under appropriate conditions.
-
BMS-433771 is administered orally by gavage at various doses (e.g., 1.5 to 50 mg/kg).[13]
-
One hour after compound administration, animals are intranasally inoculated with a defined dose of RSV.[13][14]
-
After a set period (e.g., 4 days), animals are euthanized, and their lungs are harvested.[13]
-
Lung tissues are homogenized, and viral titers are determined by a tissue culture infectious dose (TCID₅₀) assay on HEp-2 cells.
-
The reduction in viral lung titers in treated animals compared to a vehicle-treated control group indicates the in vivo efficacy of the compound.
Resistance and Specificity
Viruses resistant to BMS-433771 have been generated in vitro.[12] These resistant variants consistently show mutations in the F1 subunit of the F protein.[10][12] A key mutation identified is K394R.[1][15] The emergence of resistance mutations in the target protein further confirms the mechanism of action of BMS-433771. The compound has been shown to be highly specific for RSV, with no significant activity against other viruses such as influenza, parainfluenza, or HIV.[4]
Conclusion
BMS-433771 is a well-characterized inhibitor of RSV replication that acts by preventing F protein-mediated membrane fusion. Its potent in vitro activity, oral bioavailability, and in vivo efficacy in animal models established it as a significant candidate for the treatment of RSV infections. The detailed understanding of its mechanism of action and the availability of established experimental protocols provide a solid foundation for further research and development of novel RSV fusion inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. 抗病毒试验 -抗微生物试验 -微生物学-BIO-PROTOCOL [cn.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structural Basis for Postfusion-Specific Binding to the Respiratory Syncytial Virus F Protein by the Canonical Antigenic Site I Antibody 131–2a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. EGFR Interacts with the Fusion Protein of Respiratory Syncytial Virus Strain 2-20 and Mediates Infection and Mucin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Function of RSV Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of Respiratory Syncytial Virus Fusion Glycoprotein in the Postfusion Conformation Reveals Preservation of Neutralizing Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Profile of BMS-433771: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to the in vitro antiviral activity of BMS-433771, a potent, orally bioavailable small molecule inhibitor of the Respiratory Syncytial Virus (RSV). BMS-433771 targets the RSV fusion (F) protein, a critical component for viral entry into host cells, thereby preventing infection.
Core Antiviral Activity
BMS-433771 demonstrates robust and consistent inhibition of RSV replication across a wide range of laboratory strains and clinical isolates, encompassing both A and B subgroups.[1][2][3] The compound's mechanism of action is the specific inhibition of the F protein-mediated fusion of the viral envelope with the host cell membrane.[1][4] This targeted action effectively halts the virus at the entry stage and also prevents the formation of syncytia, a characteristic cytopathic effect of RSV infection where infected cells fuse with neighboring cells.[1]
Quantitative Antiviral Potency
The antiviral potency of BMS-433771 has been quantified using various in vitro assays. The 50% effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral activity, is consistently reported to be in the low nanomolar range.
| Assay Type | RSV Strain | EC50 (nM) | Cell Line | Reference |
| Cytopathic Effect (CPE) Assay | Long | 12 | HEp-2 | [1] |
| Viral Protein Expression Assay | Long | 13 | HEp-2 | [1] |
| Average (Multiple Strains) | Lab & Clinical Isolates (A/B) | 20 | HEp-2 | [1][2][3][4][5][6] |
| Viral Protein Expression Assay | A2 (Lab Strain) | 10 | HEp-2 | [1] |
| Viral Protein Expression Assay | B Washington (Lab Strain) | 18 | HEp-2 | [1] |
| Viral Protein Expression Assay | Clinical Isolates (A/B) | 9 - 50 | HEp-2 | [1] |
Cytotoxicity: BMS-433771 exhibits a favorable selectivity profile, with a 50% cytotoxic concentration (CC50) greater than 218 µM in HEp-2 cells, indicating a high therapeutic index.[1][7]
Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion
BMS-433771's antiviral activity is attributed to its direct interaction with the RSV F protein.[4] The F protein is a class I fusion protein that undergoes a significant conformational change to mediate the fusion of the viral and cellular membranes. BMS-433771 is believed to bind to a hydrophobic pocket within the trimeric N-terminal heptad repeat of the F protein.[4] This binding event is thought to interfere with the formation of the six-helix bundle structure, a critical step in the fusion process.[4] Resistance to BMS-433771 has been mapped to single amino acid mutations in the F1 subunit of the fusion protein, further confirming it as the direct target.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro antiviral activity studies. The following are summaries of key experimental protocols used to characterize BMS-433771.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death.
-
Cell Line: HEp-2 cells are commonly used as they are highly susceptible to RSV infection.
-
Procedure:
-
Seed HEp-2 cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of BMS-433771.
-
Infect the cell monolayers with a known titer of RSV in the presence of the diluted compound.
-
Incubate the plates for a period that allows for the development of CPE in untreated, infected control wells (typically 4-6 days).
-
Assess cell viability using a colorimetric reagent such as MTT or MTS. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis: The EC50 is calculated as the concentration of BMS-433771 that results in a 50% reduction in CPE compared to the untreated virus control.
Viral Protein Expression Assay
This assay quantifies the level of viral protein synthesis as a measure of viral replication.
-
Procedure:
-
Infect HEp-2 cell monolayers with RSV in the presence of varying concentrations of BMS-433771.
-
After an incubation period (e.g., 16-24 hours), the cells are metabolically labeled with a radiolabeled amino acid (e.g., [35S]methionine).
-
Cell lysates are prepared, and a specific viral protein (e.g., the matrix protein) is immunoprecipitated using a monoclonal antibody.
-
The immunoprecipitated proteins are resolved by SDS-PAGE and visualized by autoradiography.
-
-
Data Analysis: The intensity of the radiolabeled viral protein band is quantified. The EC50 is the concentration of BMS-433771 that reduces the expression of the viral protein by 50% compared to the untreated control.
Plaque Reduction Assay
This assay measures the inhibition of infectious virus production.
-
Procedure:
-
Infect confluent HEp-2 cell monolayers with a low multiplicity of infection (MOI) of RSV in the presence of different concentrations of BMS-433771.
-
After a 1-2 hour adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing the corresponding drug concentration.
-
The plates are incubated for several days to allow for the formation of plaques (localized areas of infected cells).
-
The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
-
Data Analysis: The number of plaques is counted for each drug concentration. The EC50 is the concentration of BMS-433771 that reduces the number of plaques by 50% relative to the untreated virus control.
Resistance Profile
RSV variants with reduced susceptibility to BMS-433771 have been selected in vitro.[1] Sequence analysis of these resistant viruses has consistently identified mutations in the F1 subunit of the F protein.[1][8] This provides strong genetic evidence that the F protein is the direct target of BMS-433771. The emergence of resistance is a critical consideration in antiviral drug development and underscores the importance of monitoring for resistant strains.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and Synthesis of BMS-433771
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of BMS-433771. The document details the experimental protocols for key biological assays, presents quantitative data in structured tables, and visualizes complex pathways and workflows using Graphviz diagrams.
Discovery
BMS-433771 was identified through a high-throughput screening of the Bristol-Myers Squibb proprietary chemical library for compounds that could protect HEp-2 cells from RSV-induced cytopathic effect (CPE).[1] The initial lead compound, a benzotriazole (B28993) derivative, underwent a productive synthetic chemistry effort to optimize its antiviral potency and pharmacokinetic properties, leading to the identification of BMS-433771 as a clinical candidate.[1][3]
Synthesis
While a detailed, scalable synthesis of BMS-433771 has been developed, specific step-by-step protocols are not publicly available.[4] However, the general synthetic approach can be inferred from patent literature, which describes the synthesis of related benzimidazole (B57391) derivatives. The synthesis likely involves a multi-step process culminating in the formation of the core benzimidazolone structure and subsequent functionalization.
Mechanism of Action
BMS-433771 is a specific inhibitor of RSV, showing no significant activity against other RNA viruses.[1] Its mechanism of action is the inhibition of membrane fusion mediated by the RSV fusion (F) protein.[1][2] This inhibition occurs at an early stage of infection, preventing the virus from entering the host cell, and also at a late stage by inhibiting the formation of syncytia (the fusion of infected cells with neighboring cells).[1]
Resistance to BMS-433771 has been mapped to single amino acid mutations in the F1 subunit of the F protein.[1] This provides strong evidence that the F protein is the direct target of the compound.[5] Crystallography studies have revealed that BMS-433771 binds to a three-fold symmetric pocket within the central cavity of the metastable prefusion conformation of the RSV F glycoprotein.[6] This binding stabilizes the prefusion conformation by tethering two regions that are required to undergo a structural rearrangement for membrane fusion to occur.[6]
Caption: Mechanism of action of BMS-433771.
Biological Activity
In Vitro Activity
BMS-433771 demonstrates potent inhibitory activity against both group A and B strains of RSV, including laboratory and clinical isolates, with an average 50% effective concentration (EC50) of 20 nM.[1][2]
| RSV Strain | Subgroup | EC50 (nM)[1] |
| Long | A | 12 |
| A2 | A | 10 |
| B Washington | B | 18 |
| Clinical Isolates | A & B | 9-50 |
In Vivo Efficacy
Oral administration of BMS-433771 has been shown to be effective in reducing viral titers in the lungs of both BALB/c mice and cotton rats infected with RSV.[5][7]
| Animal Model | Dose (mg/kg) | Dosing Regimen | Viral Titer Reduction in Lungs |
| BALB/c Mice | 50 | Single oral dose 1h prior to infection | Significant reduction |
| Cotton Rats | 50 | Single oral dose 1h prior to infection | Significant reduction |
Pharmacokinetics
BMS-433771 possesses favorable pharmacokinetic properties that allow for oral dosing.[1] While specific pharmacokinetic parameters from preclinical studies in rats and dogs are not detailed in the provided search results, the compound's oral bioavailability was a key factor in its selection as a clinical candidate.[8]
Experimental Protocols
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
HEp-2 cells
-
Respiratory Syncytial Virus (RSV)
-
BMS-433771
-
Culture medium (e.g., DMEM with 2% FBS)
-
Methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed HEp-2 cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of BMS-433771 in culture medium.
-
Infect the HEp-2 cell monolayers with approximately 50 plaque-forming units (PFU) of RSV.
-
After a 1-hour adsorption period, remove the viral inoculum.
-
Overlay the cells with methylcellulose medium containing the various concentrations of BMS-433771.
-
Incubate the plates for 5 days at 37°C in a CO2 incubator to allow for plaque formation.
-
After incubation, fix the cells and stain with crystal violet.
-
Count the number of plaques in each well and calculate the EC50 value.[1]
Caption: Workflow for a plaque reduction assay.
Cell Protection (CPE/MTT) Assay
This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) induced by a virus. Cell viability is often quantified using the MTT assay.
Materials:
-
HEp-2 cells
-
RSV
-
BMS-433771
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
Procedure:
-
Seed HEp-2 cells in 96-well plates.
-
Add serial dilutions of BMS-433771 to the wells.
-
Infect the cells with RSV. Include uninfected and untreated virus-infected controls.
-
Incubate the plates for 6 days until complete CPE is observed in the virus control wells.[1]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[9]
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the concentration of BMS-433771 that protects 50% of the cells from virus-induced death (EC50).
Viral Protein Expression Assay
This assay directly measures the effect of a compound on the synthesis of viral proteins.
Materials:
-
HEp-2 cells
-
RSV
-
BMS-433771
-
Methionine- and cysteine-free medium
-
[35S]methionine/[35S]cysteine labeling mix
-
Lysis buffer
-
Antibodies against RSV proteins (e.g., anti-matrix protein)
-
Protein A/G beads
-
SDS-PAGE gels and electrophoresis equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Infect HEp-2 cells with RSV in the presence of varying concentrations of BMS-433771.
-
At a specific time post-infection (e.g., 16 hours), starve the cells in methionine- and cysteine-free medium.[1]
-
Metabolically label the cells with [35S]methionine/[35S]cysteine for a few hours.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Immunoprecipitate the target viral protein using a specific antibody and protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins from the beads and separate them by SDS-PAGE.
-
Visualize the radiolabeled viral protein bands using a phosphorimager or autoradiography and quantify the band intensity.
-
Determine the concentration of BMS-433771 that inhibits viral protein synthesis by 50% (EC50pro).[1]
Generation and Mapping of Resistant Viruses
This procedure is used to identify the molecular target of an antiviral compound.
Procedure:
-
Serially passage RSV in HEp-2 cells in the presence of gradually increasing concentrations of BMS-433771.[6]
-
Isolate viral clones that are able to replicate at high concentrations of the compound.
-
Confirm the resistance of the isolated viruses by determining their EC50 values in a plaque reduction or viral protein expression assay.
-
Extract viral RNA from the resistant and wild-type viruses.
-
Reverse transcribe the RNA to cDNA.
-
Amplify the gene encoding the putative target protein (in this case, the F protein) by PCR.
-
Sequence the PCR products and compare the sequences of the resistant and wild-type viruses to identify mutations.[1]
Caption: Workflow for generating and mapping resistant viruses.
Conclusion
BMS-433771 is a potent and specific inhibitor of RSV replication with a well-defined mechanism of action targeting the viral F protein. Its oral bioavailability and in vivo efficacy in preclinical models made it a promising candidate for clinical development. This technical guide provides a detailed overview of the key data and methodologies associated with the discovery and characterization of BMS-433771, serving as a valuable resource for researchers in the field of antiviral drug development.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2023167944A1 - Compounds and methods for treatment of viral infections - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics-Pharmacodynamics of a Respiratory Syncytial Virus Fusion Inhibitor in the Cotton Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
In-Depth Technical Guide: Pharmacokinetic Properties of Orally Administered BMS-433771
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) F protein-mediated membrane fusion. Preclinical studies in various animal models, including mice, cotton rats, dogs, and cynomolgus monkeys, have demonstrated its efficacy in reducing viral replication. This technical guide provides a comprehensive overview of the pharmacokinetic properties of orally administered BMS-433771, based on publicly available data. It includes a summary of key pharmacokinetic parameters, detailed experimental methodologies, and a visualization of the compound's mechanism of action. While specific quantitative data for some pharmacokinetic parameters remain proprietary, this guide synthesizes the available information to support further research and development efforts.
Introduction
Respiratory syncytial virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. BMS-433771 emerged as a promising therapeutic candidate by targeting the viral fusion (F) protein, a critical component for viral entry into host cells.[1][2] Its oral bioavailability presents a significant advantage for clinical administration.[3] This document details the absorption, distribution, metabolism, and excretion (ADME) profile of BMS-433771 following oral administration in key preclinical species.
Pharmacokinetic Profile
BMS-433771 has been shown to possess favorable pharmacokinetic properties across several preclinical species, indicating good oral absorption and systemic exposure.[3][4][5]
Data Presentation
While comprehensive tabular data with specific Cmax, Tmax, and half-life values for all species are not publicly available, the following table summarizes the known quantitative and qualitative pharmacokinetic information for orally administered BMS-433771.
| Species | Dose Range (oral) | Key Pharmacokinetic Parameters | Observations & References |
| BALB/c Mouse | 1, 10, 50 mg/kg | AUC: Dose-dependent increase.[6] Efficacy: Significant viral titer reduction at ≥5 mg/kg.[6] | Good bioavailability demonstrated.[3] A single oral dose was as effective as a 4-day twice-daily regimen.[6][7][8] |
| Cotton Rat | 25, 50, 100, 200 mg/kg | AUC: 5,000 ng/h/ml associated with a 1.0 log10 viral load reduction at a 50 mg/kg dose.[6] | Good bioavailability demonstrated.[3] |
| Dog | Not specified | Not specified | Good bioavailability demonstrated.[3][5] |
| Cynomolgus Monkey | Not specified | Not specified | Good bioavailability demonstrated.[3][5] |
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of orally administered BMS-433771.
In Vivo Efficacy and Pharmacokinetic Studies in Rodents
Objective: To assess the in vivo antiviral efficacy and systemic exposure of BMS-433771 following oral administration in rodent models of RSV infection.
Animal Models:
Drug Formulation and Administration:
-
BMS-433771 was dissolved in a vehicle of 50% polyethylene (B3416737) glycol 400 (PEG 400) in water.[1]
-
The compound was administered via oral gavage.[1]
Dosing Regimen:
-
Mice: Single oral doses of 1, 10, and 50 mg/kg.[6]
-
Cotton Rats: Single oral doses of 25, 50, 100, and 200 mg/kg.[6]
-
For efficacy studies, the compound was typically administered 1 hour prior to intranasal inoculation with RSV.[6][8]
Pharmacokinetic Blood Sampling:
-
Mice: Serum samples were collected via cardiac puncture at pre-dose, 15, 30, 60, 120, and 240 minutes post-dose.[6]
-
Cotton Rats: Serum samples were collected via cardiac puncture at pre-dose, 15, 60, 240, and 420 minutes post-dose.[6]
Analytical Method for Plasma Concentration:
-
Serum samples were treated with 2 volumes of acetonitrile (B52724) containing an internal standard to precipitate proteins.[6]
-
The concentration of BMS-433771 in the supernatant was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] While specific parameters for the BMS-433771 assay are not detailed in the available literature, such methods generally involve the separation of the analyte by high-performance liquid chromatography (HPLC) and subsequent detection by a mass spectrometer.
Pharmacokinetic Analysis:
-
The area under the concentration-time curve (AUC) was calculated using the linear trapezoidal rule.[6]
Experimental Workflow for Preclinical Oral Pharmacokinetic Study
Mechanism of Action: RSV Fusion Inhibition
BMS-433771 exerts its antiviral activity by inhibiting the fusion of the RSV envelope with the host cell membrane, a critical step in the viral lifecycle.[1][2] This process is mediated by the viral F protein.
The RSV F protein exists in a metastable prefusion conformation. Upon triggering by host cell receptors, it undergoes a significant conformational change. This change involves the extension of a fusion peptide, which inserts into the host cell membrane. Subsequently, the F protein refolds, bringing the viral and cellular membranes into close proximity and facilitating their fusion.
BMS-433771 specifically targets the F protein in its prefusion state. It binds to a hydrophobic cavity within the central trimeric coiled-coil of the F protein.[2] This binding stabilizes the prefusion conformation and prevents the necessary structural rearrangements required for membrane fusion.
Signaling Pathway of RSV Fusion and Inhibition by BMS-433771
Conclusion
BMS-433771 is an orally active RSV fusion inhibitor with demonstrated in vivo efficacy in multiple preclinical species. The available data indicate favorable pharmacokinetic properties, including good oral bioavailability. While detailed quantitative pharmacokinetic parameters are not fully accessible in the public domain, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The described experimental protocols can inform the design of future studies, and the visualized mechanism of action offers a clear understanding of its antiviral activity. Further investigation to fully characterize the ADME properties of BMS-433771 will be crucial for its potential clinical development.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral efficacy of a respiratory syncytial virus inhibitor in rodent models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Anti-RSV Activity of BMS-433771
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical activity of BMS-433771, a potent, orally bioavailable small molecule inhibitor of Respiratory Syncytial Virus (RSV). The document details its antiviral efficacy against both group A and B strains, its mechanism of action, and the experimental methodologies used to characterize its activity.
Core Efficacy Data
BMS-433771 has demonstrated potent and consistent inhibitory activity against a wide range of RSV laboratory strains and clinical isolates, encompassing both major antigenic subgroups A and B.
In Vitro Activity
The in vitro potency of BMS-433771 has been evaluated using various assays, including cytopathic effect (CPE) inhibition, plaque reduction, and viral protein expression assays. The compound consistently exhibits low nanomolar efficacy.
Table 1: In Vitro Efficacy of BMS-433771 Against RSV Group A and B Strains [1][2]
| RSV Strain/Isolate | Subgroup | Assay Type | Cell Line | EC₅₀ (nM) |
| Long | A | CPE | HEp-2 | 12 |
| Long | A | Plaque Reduction | HEp-2 | 2 - 40 |
| Long | A | Viral Protein Expression | HEp-2 | 13 |
| A2 | A | Viral Protein Expression | HEp-2 | 10 |
| Clinical Isolate (average of 6) | A | Viral Protein Expression | HEp-2 | 9 - 50 |
| B Washington | B | Viral Protein Expression | HEp-2 | 18 |
| Clinical Isolate (average of 2) | B | Viral Protein Expression | HEp-2 | 9 - 50 |
| Average (all strains) | A & B | Viral Protein Expression | HEp-2 | 20.4 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits the virus-induced effect by 50%.
In Vivo Efficacy
The oral efficacy of BMS-433771 has been demonstrated in two key rodent models of RSV infection: the BALB/c mouse and the cotton rat.
Table 2: In Vivo Efficacy of Orally Administered BMS-433771 in Rodent Models [3][4]
| Animal Model | RSV Strain | Dosing Regimen | Viral Titer Reduction in Lungs (log₁₀ TCID₅₀/gram) |
| BALB/c Mouse | Long | 50 mg/kg, single dose (1 hr pre-infection) | Reduced to near or below the limit of detection (~2.3 log₁₀) |
| BALB/c Mouse | Long | 50 mg/kg/day (b.i.d. for 4 days) | Reduced to near or below the limit of detection (~2.3 log₁₀) |
| BALB/c Mouse | Long | 5 mg/kg, single dose (1 hr pre-infection) | ≥1.0 log₁₀ reduction |
| Cotton Rat | Long | 50 mg/kg, single dose (1 hr pre-infection) | ~1.2 log₁₀ reduction |
| Cotton Rat | Long | 50 mg/kg/day (b.i.d. for 4 days) | Not significantly different from single dose |
| Cotton Rat | Long | 25-200 mg/kg, single dose (1 hr pre-infection) | ~0.5 to ~1.2 log₁₀ reduction |
TCID₅₀ (50% tissue culture infectious dose) is the dilution of virus that causes a cytopathic effect in 50% of the cell cultures.
Mechanism of Action: RSV Fusion Inhibition
BMS-433771 is a specific inhibitor of the RSV fusion (F) protein, a class I viral fusion protein essential for viral entry into host cells.[1][2] The F protein mediates the fusion of the viral envelope with the host cell membrane. This process involves a significant conformational change in the F protein from a metastable prefusion state to a stable postfusion state.
BMS-433771 binds to a hydrophobic pocket within the trimeric N-terminal heptad repeat (HRA) of the F protein.[1] This binding event is thought to interfere with the association of the HRA and the C-terminal heptad repeat (HRB), a critical step in the formation of the six-helix bundle structure that drives membrane fusion.[1] By stabilizing a prefusion or intermediate conformation of the F protein, BMS-433771 effectively blocks both virus-cell fusion during initial entry and cell-cell fusion (syncytia formation) at later stages of infection.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro Assays
This assay measures the ability of a compound to protect cells from the virus-induced cell death.
Materials:
-
HEp-2 cells
-
RSV (e.g., Long strain)
-
Complete growth medium (e.g., MEM with 10% FBS)
-
BMS-433771
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization buffer (e.g., acidified isopropanol)
-
Plate reader
Procedure:
-
Seed HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Prepare serial dilutions of BMS-433771 in complete growth medium.
-
On the day of the assay, remove the growth medium from the cell plates.
-
Add the diluted compound to the wells in triplicate. Include wells for virus control (no compound) and cell control (no virus, no compound).
-
Add a standardized amount of RSV to all wells except the cell control wells. The amount of virus should be sufficient to cause 80-100% CPE in the virus control wells after 4-5 days.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.
-
After the incubation period, add MTT solution to all wells and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in viable cells.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the 50% effective concentration (EC₅₀) by determining the compound concentration that results in a 50% reduction of the cytopathic effect compared to the virus control.
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.
Materials:
-
HEp-2 cells
-
RSV (e.g., Long strain)
-
Complete growth medium
-
BMS-433771
-
6-well or 12-well plates
-
Methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed HEp-2 cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of BMS-433771.
-
On the day of the assay, infect the cell monolayers with a dilution of RSV calculated to produce approximately 50-100 plaque-forming units (PFU) per well.
-
After a 1-hour adsorption period at 37°C, remove the viral inoculum.
-
Overlay the cell monolayers with methylcellulose medium containing the corresponding dilutions of BMS-433771.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 5 days to allow for plaque formation.
-
After incubation, fix the cells (e.g., with methanol) and stain with crystal violet solution.
-
Wash the plates and count the number of plaques in each well.
-
Calculate the EC₅₀ as the concentration of BMS-433771 that reduces the number of plaques by 50% compared to the virus control.
This assay measures the inhibition of viral protein synthesis.
Materials:
-
HEp-2 cells
-
RSV (e.g., Long strain)
-
Complete growth medium
-
BMS-433771
-
Multi-well plates
-
Radiolabeling medium (e.g., methionine-free medium with ³⁵S-methionine)
-
Lysis buffer
-
Antibodies specific for an RSV protein (e.g., matrix protein)
-
Protein A/G beads
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Seed HEp-2 cells in multi-well plates.
-
Infect the cells with RSV in the presence of serial dilutions of BMS-433771.
-
Incubate for a single replication cycle (e.g., 16 hours).
-
During the last few hours of infection, replace the medium with radiolabeling medium to label newly synthesized proteins.
-
Lyse the cells and immunoprecipitate the target RSV protein using a specific antibody and protein A/G beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the proteins and separate them by SDS-PAGE.
-
Visualize the radiolabeled viral protein by autoradiography and quantify the band intensity.
-
Calculate the EC₅₀ as the concentration of BMS-433771 that reduces the viral protein expression by 50% compared to the virus control.
In Vivo Models
Animals:
-
Female BALB/c mice, 6-8 weeks old.
Procedure:
-
Prepare a solution of BMS-433771 in a suitable vehicle (e.g., 50% PEG400 in water).
-
Administer the compound or vehicle control to the mice via oral gavage at the desired dose and time point relative to infection (e.g., 1 hour prior to infection).
-
Anesthetize the mice (e.g., with isoflurane).
-
Inoculate the mice intranasally with a defined titer of RSV (e.g., 10⁵ TCID₅₀ of the Long strain).
-
Monitor the animals daily for any signs of illness.
-
At a predetermined time point post-infection (e.g., day 4), euthanize the mice.
-
Harvest the lungs and homogenize them.
-
Determine the viral titer in the lung homogenates using a TCID₅₀ assay on HEp-2 cells.
-
Compare the viral titers between the treated and control groups to determine the extent of viral load reduction.
Animals:
-
Inbred cotton rats (Sigmodon hispidus).
Procedure:
-
The procedure is similar to the BALB/c mouse model.
-
Administer BMS-433771 or vehicle control by oral gavage.
-
Anesthetize and intranasally inoculate the cotton rats with a standardized dose of RSV.
-
At a specified time post-infection (e.g., day 4), euthanize the animals.
-
Harvest the lungs and determine the viral titers by TCID₅₀ or plaque assay.
-
Compare the results from the treated and control groups.
Conclusion
BMS-433771 is a potent and specific inhibitor of RSV replication, demonstrating robust activity against both RSV A and B strains in vitro and in vivo. Its mechanism as a fusion inhibitor, targeting a key step in the viral lifecycle, makes it an important tool for RSV research and a promising scaffold for the development of novel antiviral therapeutics. The detailed protocols provided in this guide are intended to facilitate further investigation and characterization of this and similar compounds.
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Foundational Research on Azabenzimidazolone RSV Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on azabenzimidazolone and related benzimidazole (B57391) derivatives as potent inhibitors of the Respiratory Syncytial Virus (RSV). This document consolidates key data on compound activity, details essential experimental protocols, and visualizes the underlying mechanisms and workflows to support ongoing research and development in this critical therapeutic area.
Introduction to Azabenzimidazolone RSV Inhibitors
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly.[1] The RSV fusion (F) protein is a primary target for antiviral drug development as it is essential for the entry of the virus into host cells by mediating the fusion of the viral and cellular membranes.[2] Azabenzimidazolone and benzimidazole derivatives have emerged as a promising class of small molecule inhibitors that specifically target the RSV F protein, preventing this crucial fusion step.[1][3]
These compounds act by binding to a pocket within the central cavity of the metastable prefusion conformation of the RSV F protein.[3] This binding stabilizes the prefusion state and inhibits the dramatic conformational changes required for membrane fusion.[3] This guide focuses on key compounds from this class, their mechanism of action, and the experimental methodologies used to characterize them.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of key azabenzimidazolone and benzimidazole RSV inhibitors against various RSV strains. This data is crucial for comparing the potency and safety profiles of these compounds.
Table 1: Antiviral Activity and Cytotoxicity of Selected Azabenzimidazolone and Benzimidazole RSV Inhibitors
| Compound Name | Chemical Class | Target | RSV Strain(s) | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| BMS-433771 | Azabenzimidazole | RSV F Protein | RSV A2, Group A & B clinical isolates | 12 nM (avg. 20 nM) | >218 µM | >18,167 | [1][3] |
| BMS-233675 | Benzimidazole | RSV F Protein | Not Specified | 0.34 µM | 84 µM | ~247 | [1] |
| TMC353121 | Benzimidazole | RSV F Protein | Not Specified | Potent inhibitor | Not Specified | Not Specified | [3] |
| JNJ-2408068 | Benzimidazole | RSV F Protein | Not Specified | Potent inhibitor | Not Specified | Not Specified | [3] |
| VP-14637 | Bis-tetrazole-benzhydrylphenol | RSV F Protein | Not Specified | 1.4 nM | Not Specified | Not Specified | [1] |
| CL387626 | Biphenyl analogue | RSV F Protein | Not Specified | 0.05 µM | Not Specified | Not Specified | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of azabenzimidazolone RSV inhibitors.
Synthesis of 2-Substituted Benzimidazoles
A common and versatile method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, followed by oxidative cyclization.[4]
One-Pot Synthesis Using Lanthanum Chloride Catalyst [4]
-
To a solution of o-phenylenediamine (1.0 mmol) in acetonitrile (B52724) (5 mL), add the desired aldehyde (1.2 mmol).
-
Add lanthanum chloride (LaCl₃) (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate it to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
RSV Plaque Reduction Neutralization Test (PRNT)
The PRNT assay is a functional assay that measures the titer of neutralizing antibodies in a sample. It is considered the gold standard for determining antibody-mediated protection against viral infection.[5][6]
-
Cell Seeding: Seed HEp-2 or Vero cells in 24-well or 96-well plates and culture overnight at 37°C to form a confluent monolayer.[7]
-
Serum/Compound Dilution: Prepare serial dilutions of the test compound or serum sample in a separate plate.
-
Virus Preparation: Dilute a stock of RSV (e.g., RSV A2 strain) to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU).
-
Neutralization: Mix the diluted compound/serum with an equal volume of the diluted virus and incubate for 1 hour at 37°C to allow for neutralization.[5]
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound/serum mixtures.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) to restrict virus spread to adjacent cells, leading to the formation of discrete plaques.[7]
-
Incubation: Incubate the plates for 3-5 days at 37°C until plaques are visible.
-
Staining: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize and count the plaques.[7]
-
Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Cell-Based Fusion Assay
This assay measures the ability of the RSV F protein to induce cell-cell fusion (syncytia formation), a hallmark of RSV infection, and the inhibitory effect of compounds on this process.
-
Cell Transfection: Co-transfect a population of cells (e.g., HEK293T) with a plasmid encoding the RSV F protein and a reporter plasmid (e.g., luciferase under the control of a T7 promoter).
-
Effector and Target Cell Preparation: In parallel, transfect a second population of cells with a plasmid encoding T7 RNA polymerase.
-
Co-culture: After incubation, overlay the F protein-expressing "effector" cells with the T7 polymerase-expressing "target" cells.
-
Compound Treatment: Add serial dilutions of the test compounds to the co-culture.
-
Fusion and Reporter Gene Expression: If fusion occurs, the T7 polymerase from the target cells will enter the effector cells and drive the expression of the luciferase reporter gene.
-
Lysis and Luminescence Measurement: After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The reduction in luciferase signal in the presence of the compound indicates inhibition of F protein-mediated fusion.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows in azabenzimidazolone RSV inhibitor research.
RSV F Protein-Mediated Membrane Fusion Signaling Pathway
Experimental Workflow for Screening and Characterization of RSV Fusion Inhibitors
Conclusion
Azabenzimidazolone and related benzimidazole derivatives represent a validated and promising class of RSV fusion inhibitors. Their mechanism of action, which involves the stabilization of the prefusion conformation of the viral F protein, provides a clear rationale for their potent antiviral activity. The data and protocols presented in this technical guide offer a foundational resource for researchers in the field. Further optimization of these scaffolds, guided by detailed structure-activity relationship studies and robust preclinical evaluation, holds the potential to deliver a much-needed, effective, and orally bioavailable therapeutic for the treatment of RSV infections.
References
- 1. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Respiratory syncytial virus F protein - Wikipedia [en.wikipedia.org]
- 3. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Agreement between ELISA and plaque reduction neutralisation assay in Detection of respiratory syncytial virus specific antibodies in a birth Cohort from Kilifi, coastal Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The BMS-433771 Binding Site on the Respiratory Syncytial Virus (RSV) Fusion (F) Protein
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of the binding interaction between the small molecule inhibitor BMS-433771 and the Respiratory Syncytial Virus (RSV) Fusion (F) protein. BMS-433771 is a potent, orally bioavailable inhibitor that prevents RSV entry into host cells by targeting the F protein, a class I viral fusion protein essential for infection. This guide synthesizes crystallographic, biochemical, and virological data to define the binding site, mechanism of action, and relevant experimental methodologies.
Introduction
Respiratory Syncytial Virus (RSV) is a primary cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV F glycoprotein (B1211001) is the sole viral protein responsible for fusing the viral and host cell membranes, making it a critical target for antiviral therapeutics. BMS-433771 is a small molecule inhibitor that functions by directly engaging the F protein to halt the fusion process.[1][2] It demonstrates potent activity against both A and B subtypes of RSV and served as a proof-of-concept for a class of orally active fusion inhibitors.[1][2][3] Understanding the precise binding site and mechanism is crucial for the development of next-generation RSV inhibitors and for overcoming potential drug resistance.
The BMS-433771 Binding Site
Contrary to early models which suggested binding to the post-fusion F structure, definitive crystallographic studies have revealed that BMS-433771 and other similar fusion inhibitors bind to the metastable prefusion conformation of the RSV F protein.[4][5]
-
Location: The inhibitor occupies a three-fold symmetric pocket located within the central cavity of the prefusion F protein trimer.[4][5][6]
-
Mechanism of Action: By binding to this cavity, BMS-433771 effectively tethers two regions of the F protein that must undergo significant structural rearrangement for the fusion process to proceed.[4][5] This stabilizes the prefusion state, acting as an antagonist that prevents the F protein from transitioning to the elongated, fusogenic post-fusion conformation.[5] This inhibition blocks both the initial virus-cell membrane fusion and the subsequent cell-cell fusion (syncytium formation).[1]
-
Key Interacting Residues: The binding pocket is lined with residues from different F protein domains. Structural data shows that planar aromatic groups of the inhibitors interact with the aromatic side chains of Phe140 (located in the fusion peptide) and Phe488 (in heptad repeat B, HRB).[5]
-
Resistance Mutations: Viruses that develop resistance to BMS-433771 often feature mutations in or near the binding pocket.[1] The most well-characterized resistance mutation is K394R in the F1 subunit, which can confer a 1,250-fold increase in resistance.[7][8] Other escape mutations occur in residues that either directly contact the inhibitor or are involved in the conformational flexibility required for inhibitor binding.[4][5]
Quantitative Data Summary
The following table summarizes key quantitative metrics defining the interaction of BMS-433771 with the RSV F protein.
| Parameter | Value | Cell Line / System | Method | Reference(s) |
| EC₅₀ (50% Effective Concentration) | Avg. 20 nM (range 2-40 nM) | HEp-2 cells | Cell Protection, Plaque Reduction, Protein Expression Assays | [1][2][9] |
| 12 nM | Not Specified | Antiviral Activity Assay | [10] | |
| Kd (Equilibrium Dissociation Constant) | 1.7 - 39 nM* | Recombinant prefusion RSV F (DS-Cav1) | Isothermal Titration Calorimetry (ITC) | [5][11] |
| Binding Stoichiometry | 1 inhibitor molecule per F protein trimer | Recombinant prefusion RSV F | Isothermal Titration Calorimetry (ITC) | [5][11] |
| Resistance Fold-Change | 1,250-fold | RSV Long strain variant | In vitro resistance selection | [7][8] |
*Value represents the range for a class of five fusion inhibitors, including BMS-433771, tested in the same study.
Key Experimental Protocols
X-Ray Crystallography of Inhibitor-F Protein Complex
This protocol outlines the general steps used to determine the co-crystal structure of BMS-433771 bound to the prefusion RSV F protein (PDB ID: 5EA7).[6]
-
Protein Expression and Purification:
-
A stabilized version of the prefusion F ectodomain, such as DS-Cav1, is expressed in mammalian cells (e.g., HEK293 GnTI⁻). The DS-Cav1 construct includes mutations (S155C, S290C, I212F, V266L) and a C-terminal trimerization motif to lock the protein in the desired prefusion conformation.
-
The secreted protein is purified from the cell culture supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.
-
-
Complex Formation and Crystallization:
-
The purified prefusion F protein is incubated with a molar excess of BMS-433771 to ensure saturation of the binding site.
-
The protein-inhibitor complex is concentrated and used for crystallization screening via vapor diffusion (sitting-drop or hanging-drop methods) with various precipitants, buffers, and salts.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved using molecular replacement with a known prefusion F structure as the search model. The inhibitor molecule is then manually built into the observed electron density map, followed by iterative rounds of model refinement.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[5][11]
-
Sample Preparation:
-
Purified, recombinant prefusion RSV F protein is dialyzed extensively against a specific buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl).
-
BMS-433771 is dissolved in the final dialysis buffer to minimize heat changes from buffer mismatch.
-
-
ITC Experiment:
-
The protein solution is loaded into the sample cell of the calorimeter.
-
The inhibitor solution is loaded into the injection syringe.
-
A series of small, precise injections of the inhibitor into the protein solution is performed at a constant temperature.
-
-
Data Analysis:
-
Each injection produces a heat pulse that is measured by the instrument. The magnitude of the heat change decreases as the protein becomes saturated.
-
The integrated heat data are plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a single-site binding model to derive the Kd, ΔH, and stoichiometry.
-
Plaque Reduction Assay for EC₅₀ Determination
This cell-based assay measures the ability of a compound to inhibit multiple cycles of viral replication.[1]
-
Cell Seeding: HEp-2 cells are seeded in 6-well plates and grown to near confluence.
-
Infection: The cell culture medium is removed, and cells are infected with a low multiplicity of infection (e.g., ~50 plaque-forming units, PFU) of RSV.
-
Compound Treatment: After a 1-2 hour adsorption period, the viral inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing methylcellulose) mixed with serial dilutions of BMS-433771.
-
Incubation: Plates are incubated for 4-5 days at 37°C to allow for plaque formation.
-
Visualization and Analysis:
-
The overlay is removed, and the cell monolayer is fixed and stained with a solution like crystal violet, which stains living cells.
-
Plaques (areas of dead or lysed cells) appear as clear zones.
-
The number of plaques at each compound concentration is counted. The EC₅₀ is calculated as the concentration of BMS-433771 that reduces the number of plaques by 50% compared to the untreated virus control.
-
Visualizations
Caption: Mechanism of action for BMS-433771.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 5. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BMS-433771 Dihydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 dihydrochloride (B599025) hydrate (B1144303) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2][3] Extensive research has characterized its primary mechanism of action as the inhibition of RSV F protein-mediated membrane fusion, a critical step in the viral entry process.[1][2] This compound has demonstrated efficacy against both group A and B strains of RSV in vitro and has shown the ability to reduce viral titers in in vivo models of infection.[1][2] These application notes provide a summary of its biological activity and detailed protocols for its use in experimental settings.
It is important to note that while the host cell protein Intercellular Adhesion Molecule-1 (ICAM-1) has been identified as a facilitator for RSV entry through its interaction with the viral F protein, BMS-433771's mechanism is to directly target the F protein itself.[4] Current scientific literature does not characterize BMS-433771 as a direct antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1)/ICAM-1 interaction, a key pathway in immune cell adhesion.
Quantitative Data Summary
The antiviral activity of BMS-433771 has been quantified in various in vitro assays. The following tables summarize the key potency and cytotoxicity data.
Table 1: In Vitro Efficacy of BMS-433771 against Respiratory Syncytial Virus (RSV)
| Assay Type | Cell Line | RSV Strain | Potency (EC50) | Reference |
| Cytopathic Effect (CPE) Protection | HEp-2 | Long | 12 nM | [1] |
| Viral Protein Expression | HEp-2 | Long | 13 nM | [1] |
| Plaque Reduction | HEp-2 | Long | 2 - 40 nM | [1] |
| Viral Protein Expression | HEp-2 | A2 | 10 nM | [1] |
| Viral Protein Expression | HEp-2 | B Washington | 18 nM | [1] |
| Viral Protein Expression | HEp-2 | Clinical Isolates (A & B) | 9 - 50 nM (average 20.4 nM) | [1] |
Table 2: In Vitro Cytotoxicity of BMS-433771
| Assay Type | Cell Line | Cytotoxicity (CC50) | Reference |
| MTT Metabolism | HEp-2 | >218 µM | [1] |
Signaling Pathway and Mechanism of Action
BMS-433771 targets the RSV fusion (F) protein, a class I viral fusion protein. The F protein undergoes a series of conformational changes to merge the viral envelope with the host cell membrane. BMS-433771 is believed to bind to a hydrophobic cavity within the N-terminal heptad repeat (HRA) of the F1 subunit.[2][5] This binding event interferes with the formation of a stable six-helix bundle structure, a critical step for membrane fusion.[2] Consequently, both the initial entry of the virus into the host cell and the subsequent formation of syncytia (fusion of infected cells with neighboring cells) are inhibited.[1]
Caption: Mechanism of RSV fusion and inhibition by BMS-433771.
Experimental Protocols
In Vitro Antiviral Assays
1. Cytopathic Effect (CPE) Protection Assay
This assay indirectly measures viral replication by assessing the health of the host cells.
-
Materials:
-
HEp-2 cells
-
96-well microtiter plates
-
Growth medium (e.g., DMEM with 10% FBS)
-
RSV stock (e.g., Long strain)
-
BMS-433771 dihydrochloride hydrate, dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol)
-
-
Protocol:
-
Seed HEp-2 cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of BMS-433771 in growth medium.
-
Remove the growth medium from the cells and add the diluted compound.
-
Infect the cells with RSV at a multiplicity of infection (MOI) sufficient to cause significant CPE in 4-5 days. Include uninfected and untreated, infected control wells.
-
Incubate the plates at 37°C in a CO2 incubator.
-
After the incubation period, when CPE is evident in the control wells, add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of cell protection versus the log of the compound concentration.
-
2. Plaque Reduction Assay
This assay quantifies the number of infectious virus particles.
-
Materials:
-
HEp-2 cells
-
6-well plates
-
RSV stock
-
This compound
-
Overlay medium (e.g., medium containing methylcellulose)
-
Crystal violet staining solution
-
-
Protocol:
-
Seed HEp-2 cells in 6-well plates to form a confluent monolayer.
-
Prepare dilutions of RSV to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Infect the cell monolayers with the diluted virus for 1-2 hours.
-
Remove the inoculum and wash the cells.
-
Overlay the cells with medium containing various concentrations of BMS-433771 and methylcellulose (B11928114) to restrict virus spread.
-
Incubate for 5 days at 37°C.
-
Fix the cells (e.g., with formaldehyde) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the EC50 as the concentration of the compound that reduces the plaque number by 50% compared to the untreated control.[1]
-
In Vivo Efficacy Study
Mouse Model of RSV Infection
This protocol describes a prophylactic efficacy study in BALB/c mice.
-
Materials:
-
Female BALB/c mice (6-10 weeks old)
-
This compound
-
Vehicle for oral administration (e.g., 50% polyethylene (B3416737) glycol 400 in water)
-
RSV stock (e.g., Long strain)
-
Anesthesia
-
-
Protocol:
-
Dissolve BMS-433771 in the vehicle to the desired concentrations.
-
Administer the compound to mice via oral gavage (e.g., a single dose of 50 mg/kg).[6] A control group should receive the vehicle only.
-
One hour after dosing, lightly anesthetize the mice and inoculate them intranasally with RSV.
-
House the animals for a period of 4-5 days to allow for viral replication in the lungs.
-
At the end of the study period, euthanize the mice and harvest the lungs.
-
Homogenize the lung tissue and determine the viral titer using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Compare the viral titers in the lungs of treated mice to the control group to determine the reduction in viral load.
-
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blocking intercellular adhesion molecule-1 on human epithelial cells decreases respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: BMS-433771 Dihydrochloride Hydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 dihydrochloride (B599025) hydrate (B1144303) is a potent, orally active small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2] It is effective against both A and B strains of RSV, with an average 50% effective concentration (EC50) of 20 nM.[1][3][4][5] The mechanism of action involves the inhibition of membrane fusion mediated by the viral fusion (F) protein, thereby preventing viral entry into host cells and the formation of syncytia.[4][5][6] These application notes provide detailed protocols for the proper dissolution and use of BMS-433771 dihydrochloride hydrate in cell culture experiments.
Physicochemical Properties and Solubility
Proper dissolution is critical for accurate and reproducible experimental results. The following table summarizes the key physicochemical and solubility data for this compound.
| Property | Value | Source |
| Molecular Formula | C23H27N5O3 · 2HCl · xH2O | - |
| Molecular Weight | 466.41 g/mol (anhydrous) | - |
| Appearance | Crystalline solid | - |
| Solubility in DMSO | 50 mg/mL (106.75 mM) | [1][3] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1][6] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous or newly opened dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Reconstitution: Add the appropriate volume of high-quality DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 4.66 mg of the compound in 1 mL of DMSO. Note: Hygroscopic DMSO can significantly impact solubility; always use a fresh, unopened bottle of anhydrous DMSO.
-
Dissolution: Vortex the solution thoroughly to aid dissolution. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath until it becomes clear.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed tubes.
Storage of Stock Solutions
Proper storage is essential to maintain the stability and activity of the compound.
| Storage Temperature | Shelf Life | Notes |
| -80°C | 6 months | Recommended for long-term storage.[1][3] |
| -20°C | 1 month | Suitable for short-term storage.[1][3] |
Always protect the stock solution from moisture by ensuring the storage tubes are well-sealed.[3]
Preparation of Working Solutions for Cell Culture
Materials:
-
Prepared this compound stock solution (in DMSO)
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes
Procedure:
-
Thawing: Thaw a single aliquot of the frozen stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution into fresh, pre-warmed cell culture medium to achieve the desired final working concentration. It is crucial that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Do not vortex, as this can cause foaming of the medium.
-
Application: Add the freshly prepared working solution to your cell cultures.
Signaling Pathway and Mechanism of Action
BMS-433771 acts by directly targeting the RSV fusion (F) protein, a critical component for viral entry into the host cell. The F protein undergoes a conformational change that facilitates the fusion of the viral envelope with the host cell membrane. BMS-433771 binds to a hydrophobic pocket within the F protein, preventing this conformational change and thereby inhibiting membrane fusion.[4]
Caption: RSV Fusion Inhibition by BMS-433771.
Experimental Workflow
The following diagram outlines a general workflow for an in vitro RSV inhibition assay using BMS-433771.
Caption: In Vitro RSV Inhibition Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | RSV | 543700-67-0 | Invivochem [invivochem.com]
- 4. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
Recommended storage conditions for BMS-433771 stock solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations for the storage and handling of stock solutions of BMS-433771, a potent, orally bioavailable inhibitor of the respiratory syncytial virus (RSV) F protein-mediated membrane fusion. Adherence to these guidelines is crucial for maintaining the compound's stability and ensuring the reproducibility of experimental results.
Recommended Storage Conditions
Proper storage of BMS-433771 stock solutions is critical to prevent degradation and loss of activity. The following table summarizes the recommended storage conditions for both the powdered form and stock solutions in solvent.
| Form | Storage Temperature | Duration | Solvent Recommendation |
| Powder | -20°C | 3 years | N/A |
| 4°C | 2 years | N/A | |
| Stock Solution | -80°C | 6 months | Dimethyl Sulfoxide (B87167) (DMSO) |
| -20°C | 1 month | Dimethyl Sulfoxide (DMSO) |
Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1] If water is used as the solvent, the solution should be filtered and sterilized before use.[1]
Experimental Protocols
Preparation of BMS-433771 Stock Solutions for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of BMS-433771 in dimethyl sulfoxide (DMSO), suitable for a wide range of in vitro cell-based assays.
Materials:
-
BMS-433771 powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Allow the BMS-433771 powder vial and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of BMS-433771 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the corresponding volume of DMSO based on the molecular weight of BMS-433771 (377.44 g/mol ).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, brief sonication in an ultrasonic water bath can be used to aid solubilization.[1] Gentle warming to 60°C can also be applied.[1]
-
Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Preparation of BMS-433771 for In Vivo Rodent Models
This protocol outlines the preparation of BMS-433771 for oral administration in rodent models of RSV infection, as described in published studies.[2][3]
Materials:
-
BMS-433771 powder
-
Polyethylene glycol 400 (PEG400)
-
Sterile water for injection
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare a 50% solution of PEG400 in sterile water. For example, mix equal volumes of PEG400 and sterile water.
-
Dissolution: Weigh the required amount of BMS-433771 and add it to the 50% PEG400 solution.
-
Solubilization: Vortex the mixture thoroughly until the compound is completely dissolved.
-
Administration: The resulting solution can be administered to animals via oral gavage. For example, mice can be dosed with 0.2 ml of the solution.[2]
Mechanism of Action: Inhibition of RSV Fusion
BMS-433771 is a specific inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[4][5] The F protein is essential for the entry of the virus into host cells by mediating the fusion of the viral envelope with the cell membrane.[4] It also plays a role in the formation of syncytia, which are large, multinucleated cells that result from the fusion of infected cells with neighboring uninfected cells.[2]
BMS-433771 binds to a hydrophobic pocket within the F protein, preventing the conformational changes necessary for membrane fusion.[4] This inhibition occurs at an early stage of the viral life cycle, blocking viral entry, and also inhibits the late-stage cell-to-cell fusion that leads to syncytia formation.[2][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Dosing of BMS-433771 in BALB/c Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the in vivo administration of BMS-433771, a potent and orally bioavailable inhibitor of the respiratory syncytial virus (RSV) F protein-mediated membrane fusion, specifically within BALB/c mouse models.[1] Detailed protocols for prophylactic and therapeutic dosing regimens, methodologies for evaluating antiviral efficacy, and quantitative data from key studies are presented. Visualizations of the experimental workflow and the molecular mechanism of action are included to facilitate a deeper understanding and aid in the design of future experiments.
Introduction
BMS-433771 is a small molecule inhibitor that demonstrates significant antiviral activity against both A and B groups of respiratory syncytial virus (RSV).[1][2] Its mechanism of action involves binding to a hydrophobic pocket within the N-terminal heptad repeat of the RSV fusion (F) protein, thereby preventing the conformational changes necessary for the fusion of viral and host cell membranes.[1] This inhibition of membrane fusion occurs at both the early stage of viral entry and the late stage of syncytia formation.[3][4] BALB/c mice are a commonly used animal model for studying RSV immunopathology and the efficacy of antiviral compounds.[5] This document outlines established protocols for the in vivo dosing and evaluation of BMS-433771 in this model.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies of BMS-433771 in BALB/c mice.
Table 1: Single-Dose Prophylactic Efficacy of BMS-433771
| Dose (mg/kg) | Administration Route | Dosing Time Relative to Infection | Virus Strain | Key Outcome | Reference |
| 50 | Oral | 1 hour prior | RSV Long | Reduction of infectious lung titers to the assay detection limit in most animals. | [6] |
| 50 | Oral | 5 minutes prior | RSV Long | Efficacious reduction in infectious lung titers. | [6] |
| 5 | Oral | 1 hour prior | RSV Long | ≥1.0 log10 TCID50 reduction in RSV lung titers. | [6] |
| 1.5 | Oral | 1 hour prior | RSV Long | 60% reduction in geometric mean viral titers. | [6] |
Table 2: Therapeutic Efficacy of BMS-433771
| Dose (mg/kg) | Administration Route | Dosing Time Relative to Infection | Virus Strain | Key Outcome | Reference |
| 50 | Oral | 1 hour post-inoculation | RSV Long | No significant therapeutic effect observed at this time point. | [6] |
Table 3: Dosing in Immunosuppressed BALB/c Mice
| Dose (mg/kg) | Administration Route | Dosing Time Relative to Infection | Mouse Model | Key Outcome | Reference |
| 50 | Oral | 1 hour prior | Cyclophosphamide-treated BALB/c | Effective reduction of viral titers, indicating efficacy is independent of an active host immune response. | [6][7][8] |
Experimental Protocols
Animal Model and Virus
-
Animal Model: Female BALB/c mice, 6 weeks old.[9]
-
Virus Strain: RSV Long strain.[6]
-
Virus Inoculation: Intranasal inoculation with a specified plaque-forming unit (PFU) of RSV, typically administered in a volume of 50 µL to anesthetized mice.[9][10] Anesthesia can be achieved using isoflurane (B1672236) inhalation.[10]
Preparation and Administration of BMS-433771
-
Formulation: For in vitro experiments, BMS-433771 is dissolved in dimethyl sulfoxide (B87167) (DMSO).[3] For oral administration in vivo, the specific vehicle is not consistently detailed in the provided search results, but compounds are often formulated in a vehicle such as a suspension in 0.5% methylcellulose.
-
Administration: Administered via oral gavage.[7]
Prophylactic Efficacy Study Protocol
-
Animal Cohorts: Divide mice into experimental groups (e.g., 6 mice per cohort).[7][11] Include a vehicle control group that receives the formulation vehicle without BMS-433771.
-
Drug Administration: Administer a single oral dose of BMS-433771 at the desired concentration (e.g., 50 mg/kg) at a specified time prior to infection (e.g., 1 hour).[6]
-
Virus Infection: Anesthetize the mice and inoculate intranasally with RSV Long strain.
-
Sample Collection: At a predetermined time point post-infection (e.g., day 4 or 5), euthanize the mice.[9]
-
Viral Titer Measurement: Collect lung tissue and homogenize. Determine the viral titer in the lung homogenates using a quantitative assay such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.[6][12]
Therapeutic Efficacy Study Protocol
-
Animal Cohorts and Virus Infection: Prepare animal cohorts and infect them with RSV as described above.
-
Drug Administration: At a specified time post-infection (e.g., 1 hour), administer a single oral dose of BMS-433771.[6]
-
Sample Collection and Analysis: Euthanize the mice at a predetermined time point and measure lung viral titers as described for the prophylactic study.
Visualizations
Caption: Experimental workflow for evaluating the in vivo efficacy of BMS-433771.
Caption: Mechanism of action of BMS-433771 in inhibiting RSV entry.
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. Pathogenesis of Respiratory Syncytial Virus Infection in BALB/c Mice Differs Between Intratracheal and Intranasal Inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-433771 in Respiratory Syncytial Virus (RSV) Plaque Reduction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 is a potent and orally active small molecule inhibitor of Respiratory Syncytial Virus (RSV) replication.[1][2] It functions as a fusion inhibitor, preventing the virus from entering host cells.[3][4] This document provides detailed application notes and protocols for the use of BMS-433771 in RSV plaque reduction assays, a standard method for evaluating antiviral efficacy.
BMS-433771 has demonstrated excellent potency against a wide range of both group A and B clinical and laboratory strains of RSV.[1] Its mechanism of action involves targeting the RSV fusion (F) protein, specifically inhibiting the F protein-induced membrane fusion necessary for viral entry and the formation of syncytia (large, multinucleated cells characteristic of RSV infection).[1][3][5] Resistance to BMS-433771 has been mapped to mutations in the F1 subunit of the fusion protein.[1]
In Vitro Activity of BMS-433771
The antiviral activity of BMS-433771 has been quantified using various in vitro assays. The following table summarizes key quantitative data for its efficacy against the Long strain of RSV in HEp-2 cells.
| Assay Type | Parameter | Value (nM) | Cell Line | Virus Strain |
| Cell Protection Assay (CPE) | EC50 | 12 | HEp-2 | RSV Long |
| Viral Protein Expression Assay | EC50pro | 13 | HEp-2 | RSV Long |
| Plaque Reduction Assay | EC50 | 2 - 40 | HEp-2 | RSV Long |
| Average Activity | EC50 | 20 | Various | Group A & B |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication or cytopathic effect. Data compiled from multiple sources.[1][2][5]
Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion
BMS-433771 acts at an early stage of the viral replication cycle by inhibiting the fusion of the viral envelope with the host cell membrane.[5] It is also effective at later stages by preventing cell-to-cell fusion and the formation of syncytia.[1] The compound is thought to bind to a hydrophobic pocket within the N-terminal heptad repeat of the F1 subunit of the F protein, thereby preventing the conformational changes required for membrane fusion.[3]
Mechanism of action of BMS-433771.
Experimental Protocol: RSV Plaque Reduction Assay
This protocol outlines the steps for determining the antiviral activity of BMS-433771 against RSV using a plaque reduction assay.
1. Materials
-
Cells: HEp-2 cells (or other susceptible cell lines like Vero E6)
-
Virus: RSV stock (e.g., Long strain, A2 strain) with a known titer (PFU/mL)
-
Compound: BMS-433771, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Media:
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Infection Medium: Growth medium with 2% FBS.
-
Overlay Medium: Infection medium containing 0.75% to 1% methylcellulose (B11928114).
-
-
Reagents:
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet Staining Solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Formalin (10% neutral buffered) or 4% paraformaldehyde for fixation.
-
-
Labware:
-
6-well or 12-well tissue culture plates
-
Sterile serological pipettes and pipette tips
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
2. Experimental Workflow
RSV plaque reduction assay workflow.
3. Detailed Procedure
Day 0: Cell Seeding
-
Trypsinize and count HEp-2 cells.
-
Seed the cells into 6-well plates at a density that will result in a confluent monolayer the next day (e.g., 5 x 10^5 cells/well).
-
Incubate overnight at 37°C with 5% CO2.
Day 1: Infection and Treatment
-
Prepare serial dilutions of BMS-433771 in infection medium. A typical starting concentration for the highest dose might be 1 µM, followed by 10-fold serial dilutions. Include a "no drug" control.
-
Prepare a dilution of the RSV stock in infection medium to yield approximately 50 plaque-forming units (PFU) per well.
-
Aspirate the growth medium from the cell monolayers and wash once with PBS.
-
Inoculate the cells with the diluted virus (e.g., 200 µL/well for a 6-well plate) and incubate for 1-2 hours at 37°C to allow for viral adsorption. Rock the plates every 15-20 minutes.
-
During the incubation, warm the methylcellulose overlay medium to 37°C.
-
After the adsorption period, aspirate the viral inoculum.
-
Gently add 2 mL of the pre-warmed methylcellulose overlay containing the appropriate concentration of BMS-433771 to each well. Also, include a virus control (no drug) and a cell control (no virus, no drug).
Day 6: Plaque Visualization and Counting
-
After 5 days of incubation, aspirate the methylcellulose overlay.
-
Gently wash the cells with PBS.
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 20 minutes at room temperature.
-
Remove the fixative and stain the cells with crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.
4. Data Analysis
-
Calculate the percentage of plaque reduction for each concentration of BMS-433771 compared to the virus control (no drug).
-
% Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control wells)] x 100
-
-
Plot the percentage of plaque reduction against the log of the drug concentration.
-
Determine the EC50 value by performing a non-linear regression analysis (e.g., dose-response curve) using appropriate software (e.g., GraphPad Prism).
Troubleshooting
-
No plaques: Check the virus titer and the health of the cells. Ensure the incubation time is sufficient.
-
Indistinct plaques: Adjust the concentration of methylcellulose in the overlay. A higher concentration can result in smaller, more defined plaques.
-
Cell monolayer detachment: Handle the plates gently, especially when adding and removing liquids. Ensure the cells were not overly confluent before infection.
Conclusion
BMS-433771 is a highly effective inhibitor of RSV replication in vitro. The plaque reduction assay is a robust method for quantifying its antiviral potency. The detailed protocol provided here serves as a comprehensive guide for researchers in the evaluation of this and other antiviral compounds against RSV.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Time-of-Addition Experiments with BMS-433771
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the Respiratory Syncytial Virus (RSV).[1] It has been demonstrated to act by inhibiting the fusion of the viral envelope with the host cell membrane, a critical early step in the viral lifecycle.[2][3][4] This inhibitory action is mediated through the viral F protein.[3][5] Time-of-addition experiments are a crucial tool in virology to determine the specific stage of the viral replication cycle that an antiviral compound targets.[6][7][8] By adding the compound at various time points relative to viral infection, researchers can pinpoint the window of opportunity for the drug to exert its antiviral effect. This document provides a detailed protocol for conducting time-of-addition experiments with BMS-433771 to investigate its mechanism of action against RSV.
Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion
BMS-433771 targets the RSV fusion (F) protein, a class I fusion protein responsible for mediating the fusion of the viral and host cell membranes.[3][4] The F protein undergoes a significant conformational change to facilitate this fusion process. BMS-433771 is thought to bind to a hydrophobic cavity within the F protein, interfering with the formation of a six-helical bundle structure that is essential for membrane fusion.[3] This inhibition prevents the entry of the viral genome into the host cell cytoplasm, thereby halting the infection at an early stage.[2][4] Time-of-addition studies have been instrumental in confirming this early-stage inhibitory activity, showing that BMS-433771 is most effective when present at the time of infection or shortly after.[2] The compound has also been shown to inhibit late-stage syncytium formation, which is also an F protein-mediated fusion event.[2]
Data Presentation
The following table summarizes representative quantitative data from a time-of-addition experiment with BMS-433771. The data illustrates the percentage of viral protein expression inhibition when the compound is added at different times post-infection.
| Time of BMS-433771 (5 µM) Addition (hours post-infection) | Viral Protein Expression Inhibition (%) |
| 0 | >95% |
| 2 | Minimal Inhibition |
| 4 | Minimal Inhibition |
Data is based on the findings from Cianci et al., 2004, where viral protein expression was measured at 16 hours post-infection.[2]
Experimental Protocols
Materials and Reagents
-
Cells and Virus:
-
HEp-2 cells (ATCC® CCL-23™)
-
Respiratory Syncytial Virus (RSV) Long strain (ATCC® VR-26™)
-
-
Media and Buffers:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Infection Medium (DMEM with 2% FBS and antibiotics)
-
Lysis Buffer for Radioimmunoprecipitation (e.g., RIPA buffer)
-
-
Compounds and Reagents:
-
BMS-433771 (prepare stock solution in DMSO)
-
Control compound (e.g., Ribavirin)
-
[35S]methionine
-
Anti-RSV antibody (for immunoprecipitation)
-
Protein A/G-agarose beads
-
-
Equipment:
-
Cell culture flasks and plates (6-well or 12-well plates)
-
CO2 incubator (37°C, 5% CO2)
-
Microscope
-
Centrifuge
-
SDS-PAGE and Western blotting equipment
-
Phosphorimager or scintillation counter
-
Experimental Workflow Diagram
Caption: Workflow for the time-of-addition experiment.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture HEp-2 cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Infection and Compound Addition
-
Prepare a working stock of RSV in infection medium.
-
Aspirate the culture medium from the HEp-2 cell monolayers and wash once with PBS.
-
Infect the cells with RSV at a high multiplicity of infection (MOI) of 2-10 PFU/cell to ensure a single cycle of replication.
-
Adsorb the virus for 1-2 hours at 37°C.
-
During adsorption, prepare serial dilutions of BMS-433771 and control compounds in infection medium. A final concentration of 5 µM for BMS-433771 is recommended.[2]
-
At the designated time points (e.g., 0, 2, and 4 hours post-infection), remove the viral inoculum (for the t=0 time point, add the compound directly to the inoculum).
-
Wash the cell monolayers twice with PBS to remove unbound virus.
-
Add the infection medium containing the appropriate concentration of BMS-433771 or control compound to the corresponding wells. For the t=0 time point, the compound is added with the fresh medium after the adsorption period.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
Day 3: Metabolic Labeling and Cell Lysis
-
At approximately 14-15 hours post-infection, remove the medium and replace it with methionine-free DMEM for 1 hour to deplete intracellular methionine stores.
-
Add methionine-free DMEM containing [35S]methionine and incubate for the remainder of the 16-hour infection period to label newly synthesized proteins.
-
At 16 hours post-infection, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) and incubate on ice for 30 minutes.
-
Scrape the cell lysates and transfer them to microcentrifuge tubes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
Radioimmunoprecipitation (RIP) and Analysis
-
Transfer the clarified cell lysates to new tubes.
-
Add an anti-RSV antibody to each lysate and incubate overnight at 4°C with gentle rotation to form immune complexes.
-
Add protein A/G-agarose beads to each tube and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or film.
-
Quantify the bands corresponding to the RSV proteins using densitometry software.
-
Calculate the percentage of inhibition for each time point relative to the untreated virus control.
Signaling Pathway Diagram
Caption: RSV F protein-mediated membrane fusion and inhibition by BMS-433771.
Conclusion
This protocol provides a detailed framework for conducting time-of-addition experiments with BMS-433771 to elucidate its inhibitory effect on the RSV replication cycle. The results of such experiments are critical for understanding the mechanism of action of this and other antiviral compounds, and for guiding the development of novel therapeutics for RSV infection. By demonstrating that BMS-433771 loses its efficacy when added after the initial stages of infection, researchers can definitively conclude that it acts as a viral entry inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Respiratory syncytial virus F protein - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Function of RSV Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Respiratory Syncytial Virus with High or Low Content of Defective Viral Particles and Their Purification from Viral Stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Analysis of Purified Respiratory Syncytial Virus Particles Reveals an Important Role for Heat Shock Protein 90 in Virus Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Application of BMS-433771 in Syncytium Formation Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 is a potent and orally bioavailable small-molecule inhibitor of the respiratory syncytial virus (RSV).[1][2][3] It functions by targeting the viral fusion (F) protein, a critical component for both the entry of the virus into host cells and the formation of syncytia.[1][4] Syncytia are large, multinucleated cells that result from the fusion of infected cells with neighboring uninfected cells, a hallmark of RSV infection in vitro and a contributor to in vivo pathology.[1][5] The inhibition of this process is a key indicator of a compound's antiviral activity. This document provides detailed application notes and protocols for the use of BMS-433771 in syncytium formation assays.
Mechanism of Action
BMS-433771 specifically inhibits the RSV F protein-mediated membrane fusion.[3] The RSV F protein undergoes a significant conformational change to facilitate the merger of the viral and host cell membranes. BMS-433771 is thought to bind to a hydrophobic pocket within the F protein, stabilizing it in its pre-fusion conformation and preventing the structural rearrangements necessary for membrane fusion.[5] This mechanism effectively blocks both viral entry and cell-to-cell fusion, thus preventing the formation of syncytia.[1][6]
Quantitative Data Summary
The following table summarizes the in vitro efficacy and cytotoxicity of BMS-433771 against Respiratory Syncytial Virus.
| Parameter | Cell Line | Virus Strain(s) | Value | Reference(s) |
| Average EC₅₀ | HEp-2 | Multiple laboratory and clinical isolates (Groups A and B) | 20 nM | [1][2] |
| EC₅₀ | A549 | RSV A2 | 13 nM | [7] |
| EC₅₀ | HEp-2 | RSV A | 28 nM | [7] |
| CC₅₀ | HEp-2 | N/A | > 100 µM | [7] |
| CC₅₀ | HeLa | N/A | > 100 µM | [7] |
| CC₅₀ | HEp-2 | N/A | > 218 µM | [7] |
EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral activity. CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of BMS-433771 in inhibiting RSV-induced syncytium formation and assessing its cytotoxicity.
Syncytium Formation Assay
This assay is designed to quantify the inhibition of RSV-induced cell-to-cell fusion by BMS-433771.
Materials:
-
HEp-2 or A549 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
RSV stock (e.g., Long strain, A2 strain)
-
BMS-433771 (dissolved in DMSO to a stock concentration of 20 mM)[8]
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., Giemsa stain, or fluorescent dyes like Hoechst 33342 for nuclear staining)
-
Microscope with imaging capabilities
Protocol:
-
Cell Seeding: Seed HEp-2 or A549 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of BMS-433771 in complete growth medium. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Infection: When cells are confluent, remove the growth medium and infect the cells with RSV at a multiplicity of infection (MOI) that induces syncytia formation within 24-72 hours.
-
Treatment: After a 1-2 hour adsorption period, remove the viral inoculum, and add 100 µL of the prepared BMS-433771 dilutions or vehicle control to the respective wells. To specifically assess the effect on syncytium formation (cell-to-cell fusion) rather than viral entry, the compound can be added 16 hours post-infection.[8]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24-72 hours, or until syncytia are clearly visible in the vehicle control wells.
-
Fixation and Staining:
-
Carefully remove the medium from the wells.
-
Wash the cells gently with PBS.
-
Fix the cells with the fixing solution for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the cells with Giemsa stain or a fluorescent nuclear stain according to the manufacturer's instructions.
-
-
Quantification:
-
Observe the stained cells under a microscope. Syncytia are defined as multinucleated cells containing three or more nuclei.
-
Quantify the extent of syncytium formation by either:
-
Manual Counting: Count the number of syncytia per field of view for each well.
-
Automated Image Analysis: Use an automated imaging system and software to quantify the area of syncytia or the number of nuclei within syncytia.[5]
-
-
-
Data Analysis: Calculate the percentage of inhibition of syncytium formation for each concentration of BMS-433771 relative to the vehicle control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT/MTS Assay)
This assay is crucial to ensure that the observed inhibition of syncytia is due to specific antiviral activity and not cell death.
Materials:
-
HEp-2 or A549 cells
-
Complete growth medium
-
BMS-433771 (dissolved in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as for the syncytium formation assay.
-
Compound Treatment: Add the same serial dilutions of BMS-433771 as used in the antiviral assay to the cells. Include a "cells only" control (no compound) and a vehicle control.
-
Incubation: Incubate the plate for the same duration as the syncytium formation assay (e.g., 48-72 hours).
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Readout:
-
For MTT assays, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the "cells only" control. Plot the percentage of cytotoxicity against the drug concentration and use non-linear regression analysis to determine the CC₅₀ value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating BMS-433771 in a syncytium formation assay.
Conclusion
BMS-433771 is a highly effective inhibitor of RSV-induced syncytium formation, making it a valuable tool for in vitro studies of RSV fusion and for the development of novel antiviral therapies. The protocols outlined in this document provide a robust framework for researchers to accurately assess the anti-syncytial and cytotoxic properties of BMS-433771 and other potential RSV fusion inhibitors. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data.
References
- 1. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 2. Fluorescence-Based Quantitative Methods for Detecting Human Immunodeficiency Virus Type 1-Induced Syncytia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Syncytia formation by SARS‐CoV‐2‐infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-433771 in Viral Entry Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the Respiratory Syncytial Virus (RSV).[1][2][3] It has demonstrated significant antiviral activity against both RSV-A and RSV-B strains in vitro and in vivo.[1][2][4][5] These application notes provide a comprehensive overview of BMS-433771, its mechanism of action, and detailed protocols for its use in studying viral entry mechanisms.
BMS-433771 specifically targets the RSV fusion (F) protein, a class I viral fusion protein essential for the entry of the virus into host cells.[2][4][6] The F protein mediates the fusion of the viral envelope with the host cell membrane, a critical step in the viral lifecycle.[1][2] BMS-433771 inhibits this process by binding to a hydrophobic pocket within the N-terminal heptad repeat (HRA) of the F protein.[2][4] This binding event is thought to interfere with the conformational changes required for the formation of the six-helix bundle, a stable structure that drives membrane fusion.[2][4] By preventing the formation of this fusogenic structure, BMS-433771 effectively blocks viral entry and subsequent replication.[1][2] The inhibitor has also been shown to prevent syncytium formation, the fusion of infected cells with neighboring uninfected cells, which is a characteristic cytopathic effect of RSV infection.[1][5]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of BMS-433771 against various strains of Respiratory Syncytial Virus.
| Compound | Virus Strain/Group | Cell Line | EC50 (nM) | Reference |
| BMS-433771 | RSV (Average) | HEp-2 | 20 | [1][2][3][7] |
| BMS-433771 | RSV Long Strain | HEp-2 | 12 | [1][6] |
| BMS-433771 | Multiple Lab & Clinical Isolates (A & B) | Not Specified | 9 - 50 | [4] |
| Compound | Cell Line | CC50 (µM) | Reference |
| BMS-433771 | HEp-2 | >218 | [1][6] |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
RSV Plaque Reduction Assay
This assay is used to determine the antiviral activity of BMS-433771 by quantifying the reduction in the number of viral plaques.
Materials:
-
HEp-2 cells
-
Respiratory Syncytial Virus (RSV) stock
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
BMS-433771
-
Methylcellulose (B11928114) overlay medium
-
Crystal Violet staining solution
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HEp-2 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of BMS-433771 in DMEM. A suggested starting range is 0.1 nM to 1 µM.
-
Infection: When cells are confluent, remove the growth medium and infect the cells with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and wash the cells with PBS. Add the prepared dilutions of BMS-433771 in DMEM containing 2% FBS.
-
Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with methylcellulose medium containing the corresponding concentration of BMS-433771.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.
-
Staining: Remove the overlay, fix the cells with a methanol/acetone solution, and stain with crystal violet.
-
Quantification: Count the number of plaques in each well. The EC50 value is calculated as the concentration of BMS-433771 that reduces the number of plaques by 50% compared to the untreated virus control.
Syncytium Formation Assay
This assay assesses the ability of BMS-433771 to inhibit cell-to-cell fusion mediated by the RSV F protein.
Materials:
-
HEp-2 cells
-
RSV stock
-
DMEM with 2% FBS
-
BMS-433771
-
Giemsa stain or other suitable cell stain
Procedure:
-
Infection: Seed HEp-2 cells in 24-well plates and infect with a low MOI of RSV.
-
Post-Infection Treatment: To specifically assess the effect on syncytium formation and not initial entry, add BMS-433771 (e.g., at concentrations of 25 nM and 250 nM) at 16 hours post-infection.[1]
-
Incubation: Incubate the plates for an additional 24-48 hours to allow for syncytia to form in the control wells.
-
Staining and Visualization: Fix the cells and stain with Giemsa. Observe the formation of multinucleated giant cells (syncytia) under a microscope.
-
Analysis: Compare the number and size of syncytia in the treated wells to the untreated control wells. Complete inhibition of syncytium formation is expected at effective concentrations of BMS-433771.[1]
Time-of-Addition Assay
This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by BMS-433771.
Materials:
-
HEp-2 cells
-
High-titer RSV stock
-
DMEM
-
BMS-433771 (at a concentration significantly above the EC50, e.g., 5 µM)[1]
-
Lysis buffer
-
Antibodies for Western blotting against RSV proteins
Procedure:
-
Synchronized Infection: Pre-chill HEp-2 cell monolayers and infect with a high MOI of RSV (e.g., MOI of 2-10) at 4°C for 1 hour to allow for viral attachment but not entry.[1]
-
Time-Course Addition: Shift the plates to 37°C to initiate viral entry and replication. Add a high concentration of BMS-433771 at different time points post-temperature shift (e.g., 0, 2, 4, 6, 8 hours).
-
Incubation: Incubate all plates for a total of 16 hours post-infection.[1]
-
Analysis: Lyse the cells and analyze the expression of viral proteins by Western blot. Inhibition of viral protein synthesis will only be observed when the compound is added before the completion of the targeted step (i.e., viral entry).
Visualizations
Caption: Mechanism of action of BMS-433771.
Caption: Workflow for a Time-of-Addition Experiment.
References
- 1. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Time-of-addition assay. [bio-protocol.org]
- 4. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [en.bio-protocol.org]
- 5. RAGE inhibits human respiratory syncytial virus syncytium formation by interfering with F-protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [bio-protocol.org]
- 7. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for BMS-433771 Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 is a potent and orally bioavailable small-molecule inhibitor of the Respiratory Syncytial Virus (RSV).[1][2][3] It functions by targeting the RSV fusion (F) protein, preventing the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and the formation of syncytia.[1][2][4] BMS-433771 has demonstrated efficacy against both RSV A and B strains, with an average 50% effective concentration (EC50) of approximately 20 nM.[1][2][3] These application notes provide detailed information on suitable cell lines and protocols for conducting antiviral assays with BMS-433771.
Suitable Cell Lines for BMS-433771 Antiviral Assays
The selection of an appropriate cell line is crucial for obtaining reliable and reproducible data in antiviral assays. For RSV, several cell lines are permissive to infection and are commonly used in research and drug development. The most frequently utilized cell lines for evaluating the antiviral activity of compounds like BMS-433771 are HEp-2 and A549 cells.
-
HEp-2 (Human epidermoid carcinoma, larynx): This is a widely used cell line for RSV research due to its high susceptibility to RSV infection and its propensity to form prominent syncytia, which is a characteristic cytopathic effect (CPE) of RSV infection.[2][5] HEp-2 cells are suitable for a variety of antiviral assays, including plaque reduction, yield reduction, and syncytium inhibition assays.[2]
-
A549 (Human lung carcinoma): As a human lung epithelial cell line, A549 cells represent a more physiologically relevant model for a respiratory virus like RSV.[6][7] They are also permissive to RSV infection and are used for antiviral screening and mechanism of action studies.[3][6]
-
HeLa (Human cervical adenocarcinoma): While less common than HEp-2 and A549 for RSV studies, HeLa cells have also been used for standardizing in vitro antiviral assays for RSV.[5]
-
Vero (African green monkey kidney): These cells are susceptible to a wide range of viruses and can be used for RSV propagation and in some antiviral assays, particularly for determining viral titers.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of BMS-433771 in commonly used cell lines.
| Compound | Virus | Cell Line | Assay Type | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| BMS-433771 | RSV (A and B strains) | Not specified | Not specified | ~20 nM (average) | > 100 µM | > 5000 | [1][2][3] |
| BMS-433771 | RSV (Long strain) | HEp-2 | Plaque Reduction | 2 - 40 nM | > 100 µM | > 2500 - 50000 | [2][3] |
| BMS-433771 | RSV (Long strain) | HEp-2 | Protein Expression | 13 nM | Not specified | Not specified | [2] |
| BMS-433771 | RSV A2 | A549 | CellTiter-Glo | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
1. Plaque Reduction Assay
This assay is a gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds.
Materials:
-
HEp-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
RSV stock (e.g., Long strain)
-
BMS-433771
-
Methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
Protocol:
-
Seed HEp-2 cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of BMS-433771 in DMEM.
-
Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
-
Infect the cells with approximately 50 plaque-forming units (PFU) of RSV per well for 1-2 hours at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the methylcellulose overlay medium containing the different concentrations of BMS-433771.
-
Incubate the plates for 5 days at 37°C in a CO2 incubator.
-
After incubation, fix the cells with 10% formalin.
-
Stain the cells with crystal violet solution and wash with water.
-
Count the number of plaques in each well. The EC50 is the concentration of BMS-433771 that reduces the number of plaques by 50% compared to the untreated virus control.
2. Syncytium Formation Inhibition Assay
This assay measures the ability of a compound to inhibit the cell-to-cell fusion induced by RSV infection.
Materials:
-
HEp-2 cells
-
DMEM with 2% FBS
-
RSV stock
-
BMS-433771
-
Microscope
Protocol:
-
Seed HEp-2 cells in 96-well plates.
-
Infect the cells with a low multiplicity of infection (MOI) of RSV.
-
To specifically assess the effect on syncytium formation, add BMS-433771 at 16 hours post-infection.[2]
-
Incubate the plates for 3-5 days at 37°C.
-
Observe the formation of syncytia (large, multinucleated cells) under a microscope.
-
The inhibitory effect can be quantified by scoring the extent of syncytia formation or by using imaging software to measure the area of syncytia.
3. Viral Protein Expression Assay
This assay quantifies the amount of viral protein produced in infected cells as a measure of viral replication.
Materials:
-
HEp-2 cells
-
DMEM
-
RSV stock
-
BMS-433771
-
[35S]methionine-cysteine labeling medium
-
Lysis buffer
-
Anti-RSV antibody (e.g., against the matrix protein)
-
Protein A/G beads
-
SDS-PAGE and autoradiography equipment
Protocol:
-
Infect HEp-2 cells with RSV in the presence of varying concentrations of BMS-433771.
-
At a specific time post-infection (e.g., 16 hours for single-cycle replication), starve the cells in methionine-cysteine-free medium.
-
Metabolically label the cells with [35S]methionine-cysteine for a few hours.
-
Lyse the cells and immunoprecipitate the RSV matrix protein using a specific antibody and protein A/G beads.
-
Analyze the immunoprecipitated proteins by SDS-PAGE and autoradiography.
-
Quantify the bands corresponding to the RSV protein to determine the EC50pro (the concentration that inhibits viral protein expression by 50%).[2]
Visualizations
Mechanism of Action of BMS-433771
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oral Gavage Administration of BMS-433771 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of BMS-433771 in rodent models, specifically BALB/c mice and cotton rats, for studying its efficacy as a respiratory syncytial virus (RSV) inhibitor.
Introduction
BMS-433771 is a potent, orally bioavailable small-molecule inhibitor of respiratory syncytial virus (RSV) replication.[1][2][3] Its mechanism of action involves the inhibition of the RSV fusion (F) protein, which prevents the virus from fusing with host cell membranes and thereby blocks viral entry.[1][2][3] This document outlines the established protocols for administering BMS-433771 via oral gavage in rodent efficacy studies, summarizes key quantitative data from these studies, and provides visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Inhibition of RSV Fusion
BMS-433771 targets the RSV F protein, a class I viral fusion protein essential for the entry of the virus into host cells. The F protein undergoes a series of conformational changes to mediate the fusion of the viral envelope with the host cell membrane. BMS-433771 is believed to bind to a hydrophobic pocket within the F protein, stabilizing it in a prefusion conformation and preventing the structural rearrangements necessary for membrane fusion.[2][3] This inhibition of fusion effectively halts the viral life cycle at an early stage.
Caption: Mechanism of action of BMS-433771, inhibiting RSV F protein-mediated membrane fusion.
Quantitative Data Summary
The following tables summarize the key quantitative findings from rodent studies involving the oral administration of BMS-433771.
Table 1: In Vivo Efficacy of BMS-433771 in Rodent Models
| Species | Strain | Dosage (mg/kg) | Dosing Regimen | Viral Titer Reduction (log10 TCID50/g lung) | Reference |
| Mouse | BALB/c | 1.5 | Single dose 1h pre-infection | Measurable effect | [1] |
| Mouse | BALB/c | 5.0 | Single dose 1h pre-infection | >1.0 | [1] |
| Mouse | BALB/c | 50 | Single dose 1h pre-infection | Significant reduction | [1] |
| Mouse | BALB/c | 50 | b.i.d. for 4 days (first dose 1h pre-infection) | Significant reduction | [1] |
| Cotton Rat | - | 50 | Single dose 1h pre-infection | ≥1.0 | [1] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
| Species | Parameter | Value | Notes | Reference |
| Cotton Rat | AUC for 1.0 log10 viral load reduction | 5,000 ng/h/ml | Following a single oral dose | [4] |
| Mouse vs. Cotton Rat | Relative AUC for 50% max response | ~7.5-fold less in mice | Indicates greater sensitivity to BMS-433771 in mice | [5] |
Experimental Protocols
Preparation of BMS-433771 Formulation for Oral Gavage
Materials:
-
BMS-433771 powder
-
Polyethylene glycol 400 (PEG 400)
-
Sterile, deionized water
-
Sterile conical tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required concentration of BMS-433771 based on the desired dosage and a standard dosing volume of 0.2 ml per animal.[2]
-
Prepare a 50% PEG 400 solution by mixing equal volumes of PEG 400 and sterile deionized water.
-
Weigh the appropriate amount of BMS-433771 powder and place it in a sterile conical tube.
-
Add the 50% PEG 400 solution to the BMS-433771 powder to achieve the final desired concentration.
-
Vortex the mixture thoroughly until the BMS-433771 is completely dissolved.[2] The solution should be clear and free of particulates.
-
Store the formulation at an appropriate temperature (e.g., 4°C for short-term storage) and protect it from light until use.
Oral Gavage Administration Protocol for Rodents
Materials:
-
Prepared BMS-433771 formulation
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.
-
1 ml syringes
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Weigh each animal to determine the correct volume of the dosing solution to administer. The maximum recommended dosing volume is 10 ml/kg for mice and 10-20 ml/kg for rats.
-
Gently restrain the animal. For mice, this is typically done by scruffing the neck to immobilize the head.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle.
-
Attach the gavage needle to a syringe filled with the calculated volume of the BMS-433771 formulation.
-
With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly into the esophagus without resistance. If resistance is met, withdraw the needle and reposition.
-
Once the needle is inserted to the predetermined depth, slowly depress the syringe plunger to administer the solution.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes post-administration.
Caption: Experimental workflow for oral gavage administration of BMS-433771 in rodents.
In Vivo Efficacy Study Design
Animals:
-
BALB/c mice (female, 6-10 weeks old, 18-22 g) or cotton rats.
Experimental Groups:
-
Vehicle control group (receiving 50% PEG 400 in water).
-
BMS-433771 treatment group(s) (receiving various doses of BMS-433771).
Procedure:
-
Administer the appropriate formulation (vehicle or BMS-433771) via oral gavage to each animal. Prophylactic studies typically involve dosing 1 hour prior to viral challenge.[1]
-
Anesthetize the animals (e.g., intraperitoneal injection of ketamine and xylazine (B1663881) for mice).[2]
-
Inoculate the animals intranasally with a known titer of RSV (e.g., 10^5 TCID50 for mice).[2]
-
At a predetermined time point post-infection (e.g., day 4 or 5), euthanize the animals.
-
Harvest the lungs and homogenize them for viral load determination using a TCID50 assay or other quantitative methods.
-
Compare the viral titers between the vehicle-treated and BMS-433771-treated groups to determine the efficacy of the compound.
Safety and Handling
-
Researchers should adhere to all institutional and national guidelines for the humane care and use of laboratory animals.
-
Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn when handling BMS-433771 and during the oral gavage procedure.
-
Oral gavage should only be performed by trained personnel to minimize the risk of injury to the animals, such as esophageal perforation or accidental administration into the trachea.
References
- 1. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Pharmacokinetics-Pharmacodynamics of a Respiratory Syncytial Virus Fusion Inhibitor in the Cotton Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring BMS-433771 Efficacy in Cotton Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of BMS-433771, a potent and orally bioavailable respiratory syncytial virus (RSV) fusion inhibitor, using the cotton rat (Sigmodon hispidus) model. The cotton rat is a highly permissive model for human RSV infection and has demonstrated significant translational value in preclinical assessments of RSV therapeutics.[1][2]
Introduction to BMS-433771
BMS-433771 is a small molecule inhibitor that targets the RSV fusion (F) protein, a critical component for viral entry into host cells.[3][4] It functions by binding to a hydrophobic cavity within the N-terminal heptad repeat of the F protein, thereby preventing the conformational changes required for the fusion of the viral and host cell membranes.[3] This mechanism of action effectively halts the infection at an early stage.[4][5] BMS-433771 is active against both RSV A and B groups with an average 50% effective concentration (EC50) of 20 nM in vitro.[3][5][6] Studies have demonstrated its efficacy in reducing viral titers in the lungs of rodent models following oral administration.[5][7]
The Cotton Rat Model for RSV Infection
The cotton rat is the model of choice for preclinical development of RSV vaccines and therapeutics for several reasons:
-
High Permissiveness: Cotton rats are highly susceptible to infection with non-adapted human RSV strains, exhibiting viral replication levels 50-1000 times greater than common laboratory mice.[1][8]
-
Clinical Relevance: The model recapitulates many aspects of human RSV pathology and has accurately predicted the clinical success of prophylactic treatments like palivizumab (Synagis®).[1][8]
-
Translational Value: Efficacy and dosage studies in cotton rats have shown strong correlation with outcomes in human infants.[1]
Quantitative Efficacy Data of BMS-433771 in Cotton Rats
The following tables summarize the dose-dependent efficacy of BMS-433771 in reducing RSV lung titers in cotton rats when administered prophylactically.
Table 1: Prophylactic Oral Efficacy of Single-Dose BMS-433771 in RSV-Infected Cotton Rats
| Treatment Group (Oral Dose) | Geometric Mean Viral Titer (log10 TCID50/g lung) | Percent Reduction of Viral Titer vs. Control |
| Vehicle Control | 5.1 | 0% |
| 5 mg/kg | 4.8 | 38% |
| 15 mg/kg | 4.6 | 57% |
| 50 mg/kg | 4.0 | 90% |
Data is synthesized from dose-titration experiments where a single oral dose was administered 1 hour prior to intranasal RSV inoculation.[7][9]
Table 2: Comparison of Single vs. Multiple Dosing Regimens of BMS-433771 (50 mg/kg) in Cotton Rats
| Treatment Regimen | Geometric Mean Viral Titer (log10 TCID50/g lung) | Log10 Reduction vs. Control |
| Vehicle Control | 5.1 | - |
| Single Dose (1 hr pre-infection) | ~4.0 | >1.0 |
| Multiple Dose (4-day b.i.d.) | ~4.0 | >1.0 |
This table illustrates that a single prophylactic dose was as effective as a multiple-day dosing regimen in reducing lung viral titers.[7]
Experimental Protocols
BMS-433771 Formulation and Administration
This protocol describes the preparation and oral administration of BMS-433771 to cotton rats.
Materials:
-
BMS-433771 powder
-
Polyethylene (B3416737) glycol 400 (PEG-400)
-
Sterile water
-
Vortex mixer
-
Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Prepare the vehicle solution by mixing 50% polyethylene glycol 400 (PEG-400) with 50% sterile water.
-
Calculate the required amount of BMS-433771 to achieve the desired concentration for dosing (e.g., for a 50 mg/kg dose in a 100g cotton rat with a 0.2 mL dosing volume, the concentration would be 25 mg/mL).
-
Dissolve the BMS-433771 powder in the vehicle solution. Vortex thoroughly to ensure complete dissolution.
-
Acclimate cotton rats (6-8 weeks old) for at least 3 days prior to the experiment.
-
Administer the prepared BMS-433771 solution orally via gavage. The typical volume for cotton rats is 0.2 mL.[5]
-
For prophylactic studies, administer the dose 1 hour prior to viral challenge.[7]
-
The vehicle solution should be administered to the control group.
RSV Infection of Cotton Rats
This protocol outlines the standard procedure for intranasal inoculation of cotton rats with RSV.
Materials:
-
RSV stock (e.g., Long strain, A2 strain) with a known titer (PFU/mL)
-
Phosphate-buffered saline (PBS) or viral growth medium
-
Anesthetic (e.g., isoflurane)
-
Pipettes and sterile tips
-
Cotton rats (Sigmodon hispidus), 6-8 weeks old
Procedure:
-
Thaw the RSV stock on ice and dilute to the desired concentration (e.g., 1 x 10^5 PFU in 100 µL) with sterile PBS or growth medium.
-
Lightly anesthetize the cotton rats using isoflurane. Anesthesia is required to ensure proper delivery to the lungs and prevent the animal from sneezing out the inoculum.
-
Hold the animal in a supine position.
-
Carefully deliver the viral inoculum (typically 100 µL total volume) dropwise into the nares (50 µL per nostril).
-
Allow the animal to fully recover from anesthesia before returning it to its cage.
-
Monitor the animals daily for clinical signs of illness.
Assessment of Antiviral Efficacy
Efficacy is primarily determined by quantifying the viral load in the lungs at the peak of replication, typically 4-5 days post-infection.[8]
4.3.1. Lung Tissue Harvesting
-
At day 5 post-infection, euthanize the cotton rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Aseptically harvest the lungs.
-
A portion of the lung can be reserved for histopathological analysis.
-
Weigh the remaining lung tissue for viral load normalization.
4.3.2. Viral Load Determination by Plaque Assay
-
Homogenize the weighed lung tissue in a known volume of viral growth medium.
-
Clarify the homogenate by centrifugation to remove cellular debris.
-
Prepare serial 10-fold dilutions of the lung homogenate supernatant.
-
Infect confluent monolayers of a susceptible cell line (e.g., HEp-2 or Vero cells) with the dilutions.
-
After an adsorption period, overlay the cells with a medium containing methylcellulose (B11928114) or agarose (B213101) to restrict virus spread to adjacent cells.
-
Incubate for 4-5 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the viral titer as plaque-forming units (PFU) per gram of lung tissue.
4.3.3. (Optional) Histopathological Analysis
-
Fix the reserved lung tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the sections under a microscope to score for pathological changes such as alveolitis, interstitial pneumonia, and epithelial hyperplasia.
Visualizations
Caption: Mechanism of BMS-433771 action on the RSV F protein.
Caption: Workflow for BMS-433771 efficacy testing in cotton rats.
References
- 1. Cotton rat model for testing vaccines and antivirals against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cotton rat Sigmodon hispidus model of respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. noblelifesci.com [noblelifesci.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of BMS-433771 in Studies with Immunosuppressed Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 is a potent, orally bioavailable small-molecule inhibitor of the respiratory syncytial virus (RSV).[1][2][3] It is a member of the benzimidazole (B57391) class of compounds.[1] The primary mechanism of action for BMS-433771 is the inhibition of RSV F protein-mediated membrane fusion, a critical step for viral entry into host cells and the formation of syncytia.[2][4][5] By binding to a hydrophobic cavity within the prefusion form of the F protein, BMS-433771 prevents the necessary conformational changes that lead to the fusion of the viral and host cell membranes.[1][4] This activity is effective against both A and B subgroups of RSV.[3]
Studies in animal models are crucial for evaluating the in vivo efficacy of antiviral compounds. Immunosuppressed animals are particularly valuable as they allow for the assessment of a drug's direct antiviral activity, independent of a robust host immune response.[6][7] Research has demonstrated that BMS-433771 is effective in reducing viral loads in chemically immunosuppressed mice, highlighting its potential for prophylactic use in immunocompromised patient populations who are at high risk for severe RSV disease.[6][7][8]
These application notes provide a summary of the quantitative data from such studies and detailed protocols for the use of BMS-433771 in an immunosuppressed mouse model of RSV infection.
Data Presentation
The efficacy of BMS-433771 in an immunosuppressed animal model has been quantified by measuring the reduction in viral titers in lung tissue. The table below summarizes the key findings from a study using BALB/c mice chemically immunosuppressed with cyclophosphamide (B585).
| Animal Model | Immunosuppression Method | Compound | Dosage and Administration | Primary Outcome | Result | Reference |
| BALB/c Mice | Cyclophosphamide (100 mg/kg, IP) at 5 days and 1 day prior to infection | BMS-433771 | Single 50 mg/kg dose, oral gavage, 1 hour prior to RSV inoculation | Reduction in infectious RSV lung titers at 4 days post-infection | >1.2 log₁₀ TCID₅₀ reduction compared to untreated controls | [6] |
Signaling Pathway and Mechanism of Action
BMS-433771 targets the Respiratory Syncytial Virus (RSV) Fusion (F) protein, a class I fusion glycoprotein (B1211001) essential for viral entry. The F protein undergoes a dramatic conformational change from a metastable prefusion state to a stable postfusion state to mediate the fusion of the viral and host cell membranes. BMS-433771 acts as an antagonist by binding to a cavity in the prefusion F protein, effectively locking it in its inactive state and preventing the fusion process.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of BMS-433771 in immunosuppressed mice infected with RSV.
Protocol for Chemical Immunosuppression of Mice
This protocol describes the induction of an immunosuppressed state in BALB/c mice using cyclophosphamide to facilitate the study of direct antiviral efficacy.
-
Materials:
-
Cyclophosphamide monohydrate (Sigma-Aldrich or equivalent)
-
Sterile saline for injection (0.9% NaCl)
-
Female BALB/c mice (16-20 g)
-
Sterile syringes and needles (25-27 gauge)
-
-
Procedure:
-
Prepare a fresh solution of cyclophosphamide in sterile saline at a concentration of 10 mg/mL.
-
Weigh each mouse to determine the precise injection volume. The target dose is 100 mg/kg of body weight.
-
Administer the first dose of cyclophosphamide (100 mg/kg) via intraperitoneal (IP) injection 5 days prior to the planned date of viral inoculation.
-
Administer a second dose of cyclophosphamide (100 mg/kg, IP) 1 day prior to viral inoculation.
-
House the animals in specific-pathogen-free conditions with barrier filters to prevent opportunistic infections.[6]
-
Protocol for Preparation and Administration of BMS-433771
This protocol details the preparation of BMS-433771 for oral delivery to mice.
-
Materials:
-
Procedure:
-
Preparation of Dosing Solution:
-
Aqueous Vehicle: Dissolve BMS-433771 in sterile water to the desired concentration (e.g., for a 50 mg/kg dose in a 20g mouse with a 0.2 mL gavage volume, the concentration is 5 mg/mL). Adjust the pH of the solution to 2.0-3.5 with 0.1 N HCl to ensure solubility.[6]
-
PEG400 Vehicle: Alternatively, dissolve BMS-433771 in a solution of 50% PEG400 in sterile water.[6]
-
-
Oral Gavage Administration:
-
Weigh the animal to confirm the dosing volume (typically 0.2 mL).[6]
-
Firmly restrain the mouse using a single-handed technique, immobilizing the head and neck to align the esophagus.[10]
-
Gently insert the ball-tipped gavage needle into the mouth, guiding it along the roof of the mouth and down the esophagus. Do not force the needle.[11]
-
Once the needle is correctly positioned in the esophagus (pre-measure the length from the tip of the nose to the last rib), slowly administer the 0.2 mL of the BMS-433771 solution.[9][10]
-
Withdraw the needle gently and return the animal to its cage.
-
For prophylactic studies, administer the compound 1 hour prior to viral inoculation.[6]
-
-
Protocol for Intranasal RSV Infection
This protocol describes the method for infecting anesthetized mice with RSV.
-
Materials:
-
RSV stock (e.g., Long strain) with a known titer (PFU/mL or TCID₅₀/mL)[6]
-
Sterile phosphate-buffered saline (PBS)
-
Isoflurane (B1672236) or other suitable anesthetic
-
Anesthesia chamber and nose cone
-
Micropipette and sterile tips
-
-
Procedure:
-
Dilute the RSV stock in sterile, cold PBS to achieve the desired inoculum concentration (e.g., 2 x 10⁶ PFU in a 50 µL volume).[12] Keep the virus on ice.
-
Lightly anesthetize the immunosuppressed mouse using isoflurane (e.g., 2.5% isoflurane for induction).[13]
-
Once the mouse is anesthetized (unresponsive to a toe pinch but maintaining a steady breathing rate), position it in a supine position.
-
Using a micropipette, slowly administer the 50 µL viral inoculum dropwise to the nares (25 µL per nostril).[12]
-
Allow the mouse to inhale the liquid naturally.
-
Monitor the animal on a heating pad until it has fully recovered from anesthesia before returning it to its cage.[13]
-
Experimental Workflow
The overall experimental design for testing BMS-433771 in an immunosuppressed mouse model follows a clear sequence of events, from animal preparation to final analysis.
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Pathogenesis of Respiratory Syncytial Virus Infection in BALB/c Mice Differs Between Intratracheal and Intranasal Inoculation [mdpi.com]
- 13. Protocol for neonatal respiratory syncytial virus infection in mice and immune analysis of infected lungs and bronchoalveolar lavage fluid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BMS-433771 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of BMS-433771 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is BMS-433771 and what is its primary mechanism of action?
A1: BMS-433771 is a potent, orally active small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2] It is effective against both group A and B strains of the virus.[1][3][4] Its mechanism of action is the inhibition of the RSV fusion (F) protein, which prevents the virus from fusing with the host cell membrane and entering the cell.[2][4][5] This interference with the fusion process also prevents the formation of syncytia, which are large, multinucleated cells characteristic of RSV infection in vitro.[3][4]
Q2: I am observing precipitation of BMS-433771 when I dilute my DMSO stock solution into an aqueous cell culture medium. What is causing this and how can I prevent it?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for compounds with low aqueous solubility. This occurs because the compound is highly soluble in the organic solvent (DMSO) but not in the aqueous buffer of the cell culture medium. To prevent this, it is crucial to ensure that the final concentration of DMSO in the medium is as low as possible and that the final concentration of BMS-433771 does not exceed its solubility limit in the aqueous solution. For many cell-based assays, the concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.[6][7] If precipitation persists, consider a serial dilution approach or the use of a different solvent system if your experimental design allows.
Q3: What is the recommended solvent for preparing a stock solution of BMS-433771?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of BMS-433771 for in vitro experiments.[1][3] For the free base form, a concentration of 6.25 mg/mL (16.56 mM) can be achieved in DMSO with the aid of ultrasonication and warming to 60°C.[1] The dihydrochloride (B599025) hydrate (B1144303) salt of BMS-433771 exhibits higher solubility in DMSO, reaching up to 50 mg/mL (106.75 mM) with ultrasonic treatment.[8] It is advisable to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][8]
Q4: Can I dissolve BMS-433771 directly in an aqueous buffer?
A4: Direct dissolution of the free base form of BMS-433771 in neutral aqueous buffers is challenging due to its low solubility. However, a solubility of 2.5 mg/mL (6.62 mM) in water can be achieved with ultrasonication and by adjusting the pH to 4 with hydrochloric acid (HCl).[1] This suggests that the compound's solubility is pH-dependent and increases in acidic conditions.
Q5: How should I prepare BMS-433771 for in vivo animal studies?
A5: For oral administration in animal models, BMS-433771 has been successfully formulated in a solution of 50% polyethylene (B3416737) glycol 400 (PEG400) in water.[3] Other potential oral formulations include suspensions in 0.2% carboxymethyl cellulose (B213188) or solutions containing 0.25% Tween 80 and 0.5% carboxymethyl cellulose.[9] Another suggested in vivo formulation involves dissolving the compound in a vehicle of DMSO, PEG300, and Tween 80 in water.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in cell culture medium | The concentration of BMS-433771 exceeds its aqueous solubility at the final DMSO concentration. | - Ensure the final DMSO concentration is low (typically <0.5%).- Perform serial dilutions of the stock solution in the medium.- Pre-warm the cell culture medium before adding the compound solution. |
| Inconsistent results in bioassays | Poor solubility leading to variable concentrations of the active compound. | - Visually inspect for any precipitation before use.- Use a freshly prepared solution for each experiment.- Consider using the more soluble dihydrochloride hydrate salt form if appropriate for the experiment. |
| Difficulty dissolving the compound | The compound may not be readily soluble at room temperature. | - Use ultrasonication and gentle warming (e.g., up to 60°C for DMSO) to aid dissolution.[1]- For aqueous solutions, adjust the pH to be more acidic (e.g., pH 4).[1] |
Quantitative Solubility Data
| Compound Form | Solvent | Solubility | Conditions | Reference |
| BMS-433771 (Free Base) | DMSO | 6.25 mg/mL (16.56 mM) | Ultrasonic, warming, and heat to 60°C | [1] |
| BMS-433771 (Free Base) | Water | 2.5 mg/mL (6.62 mM) | Ultrasonic and adjust pH to 4 with HCl | [1] |
| BMS-433771 dihydrochloride hydrate | DMSO | 50 mg/mL (106.75 mM) | Ultrasonic | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM BMS-433771 Stock Solution in DMSO
-
Materials: BMS-433771 (free base, MW: 377.44 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, sonicator, heating block.
-
Procedure:
-
Weigh out 3.77 mg of BMS-433771 powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube briefly to mix.
-
Place the tube in a sonicator bath for 10-15 minutes.
-
If the compound is not fully dissolved, warm the solution to 60°C for 5-10 minutes with intermittent vortexing.
-
Allow the solution to cool to room temperature.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][8]
-
Protocol 2: Preparation of BMS-433771 for In Vivo Oral Administration
-
Materials: BMS-433771, Polyethylene glycol 400 (PEG400), sterile water, sterile tubes, vortex mixer.
-
Procedure:
-
Calculate the required amount of BMS-433771 based on the desired dosage and the number of animals.
-
Prepare a 50% (v/v) PEG400 solution by mixing equal volumes of PEG400 and sterile water.
-
Weigh the calculated amount of BMS-433771 and place it in a sterile tube.
-
Add the 50% PEG400 solution to the tube to achieve the desired final concentration.
-
Vortex the mixture thoroughly until the compound is fully dissolved or a uniform suspension is formed.
-
This formulation should be prepared fresh before administration.
-
Visualizations
Caption: Mechanism of RSV entry and inhibition by BMS-433771.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | RSV | 543700-67-0 | Invivochem [invivochem.com]
Technical Support Center: Optimizing BMS-433771 Concentration for In Vitro Experiments
A Note on the Mechanism of Action of BMS-433771:
Initial research inquiries suggested BMS-433771 as a pan-Trk inhibitor. However, extensive scientific literature consistently characterizes BMS-433771 as a potent and specific inhibitor of the Respiratory Syncytial Virus (RSV) fusion protein (F protein) .[1][2][3] It is not a pan-Trk inhibitor. This technical guide will, therefore, focus on the correct application of BMS-433771 in the context of its established antiviral activity against RSV.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-433771?
A1: BMS-433771 is an antiviral agent that specifically targets the F protein of the Respiratory Syncytial Virus. It functions by inhibiting the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and the formation of syncytia (the fusion of infected cells).[1][2][3] This inhibition occurs during both the early stages of virus entry and the later stages of cell-to-cell fusion.[1]
Q2: What is the typical effective concentration (EC50) of BMS-433771 against RSV in vitro?
A2: BMS-433771 is a highly potent inhibitor of RSV replication. The average 50% effective concentration (EC50) against various laboratory and clinical isolates of both RSV group A and B is approximately 20 nM .[1][2] Specific EC50 values can range from 10 to 50 nM depending on the virus strain and the cell line used.[1]
Q3: Is BMS-433771 cytotoxic at its effective concentrations?
A3: BMS-433771 exhibits a favorable safety profile in vitro, with low cytotoxicity. The 50% cytotoxic concentration (CC50) is typically greater than 218 µM, which is significantly higher than its effective antiviral concentration.[1] This results in a high selectivity index (SI = CC50/EC50), indicating that its antiviral effects are not due to general cell toxicity.
Q4: How should I prepare a stock solution of BMS-433771?
A4: For in vitro experiments, BMS-433771 is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution, for example, at 20 mM.[1] It is important to use freshly opened, anhydrous DMSO to ensure optimal solubility.[4] For aqueous solutions, the solubility is lower, but can be enhanced by adjusting the pH to 4 with HCl.[4]
Q5: Does BMS-433771 affect host cell signaling pathways like MAPK/ERK or PI3K/Akt?
A5: BMS-433771's primary mechanism of action is the direct inhibition of the viral F protein and not the direct modulation of host cell signaling pathways. However, RSV infection itself is known to activate several host signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in viral replication and the host inflammatory response.[5][6][7][8][9] Therefore, while BMS-433771 does not directly target these pathways, its inhibition of RSV infection will consequently prevent the virus-induced activation of these signaling events.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in antiviral activity results | Inconsistent cell seeding density. Variability in virus titer. Inaccurate compound dilutions. | Ensure a homogeneous cell suspension and use a consistent seeding protocol. Titer the virus stock before each experiment to use a consistent multiplicity of infection (MOI). Prepare fresh serial dilutions of BMS-433771 for each experiment and verify pipetting accuracy. |
| No observable antiviral effect | Compound inactivity against the specific RSV strain. Compound solubility or stability issues. Suboptimal assay conditions. | Confirm the RSV strain is susceptible to BMS-433771 (most A and B strains are). Ensure complete dissolution of BMS-433771 in DMSO before further dilution in culture medium. Check for precipitation. Optimize the MOI and incubation time for your specific cell line and virus strain. |
| High cytotoxicity observed | Vehicle (DMSO) concentration is too high. Compound has inherent toxicity in the specific cell line used. Contamination of the compound or culture. | Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.5%). Perform a CC50 determination for BMS-433771 on uninfected cells to establish its toxicity profile in your system. Use sterile techniques and check for contamination in cell cultures and reagents. |
| Inconsistent cytopathic effect (CPE) in virus control wells | Variation in virus stock potency. Cell passage number is too high. Inconsistent incubation conditions. | Use a low-passage, well-characterized virus stock. Maintain a consistent and low cell passage number for all experiments. Ensure stable temperature, CO2, and humidity levels in the incubator. |
Data Presentation
Table 1: In Vitro Antiviral Activity of BMS-433771 against Respiratory Syncytial Virus (RSV)
| Virus Strain | Subgroup | EC50 (nM) | Cell Line | Assay Type | Reference |
| Long | A | 12 | HEp-2 | Cytopathic Effect (CPE) Protection | [1] |
| Long | A | 13 | HEp-2 | Viral Protein Expression | [1] |
| A2 | A | 10 | HEp-2 | Viral Protein Expression | [1] |
| B Washington | B | 18 | HEp-2 | Viral Protein Expression | [1] |
| Multiple Clinical Isolates | A and B | Average of 20 | HEp-2 | Not Specified | [1][2] |
Table 2: Cytotoxicity of BMS-433771
| Cell Line | CC50 (µM) | Reference |
| HEp-2 | > 218 | [1] |
| Multiple Cell Lines | > Maximum Concentration Tested | [1] |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
-
Cell Seeding: Seed a suitable host cell line (e.g., HEp-2) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of BMS-433771 in culture medium, starting from a high concentration (e.g., 500 µM). Include a vehicle control (DMSO at the highest concentration used).
-
Treatment: Remove the growth medium from the cells and add 100 µL of the various concentrations of BMS-433771 to the wells. Include wells with medium only as a cell control.
-
Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC50 value is determined by regression analysis of the dose-response curve.
Protocol 2: RSV Plaque Reduction Assay
-
Cell Seeding: Seed host cells (e.g., HEp-2) in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of BMS-433771. Dilute the RSV stock to a concentration that will produce 50-100 plaques per well.
-
Infection and Treatment: Pre-incubate the virus with the compound dilutions for 1 hour at 37°C. Adsorb the virus-compound mixture onto the cell monolayer for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) with the corresponding concentrations of BMS-433771.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each concentration compared to the virus control. The EC50 is the concentration that reduces the plaque number by 50%.
Mandatory Visualizations
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms of Respiratory Syncytial Virus Modulation of Airway Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK-1/2 activity is required for efficient RSV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Respiratory syncytial virus infection results in activation of multiple protein kinase C isoforms leading to activation of mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Inhibitory Effect of PIK-24 on Respiratory Syncytial Virus Entry by Blocking Phosphatidylinositol-3 Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent BMS-433771 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of BMS-433771 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is BMS-433771 and what is its mechanism of action?
A1: BMS-433771 is a potent, orally active small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2][3] It functions by targeting the RSV fusion (F) protein, a critical component for viral entry into host cells.[2][3][4] BMS-433771 binds to a hydrophobic pocket within the F protein, stabilizing its prefusion conformation and preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[1][5] This inhibition of membrane fusion prevents the release of the viral genome into the host cell, thus blocking infection at an early stage.[2][4]
Q2: I observed a precipitate after adding my BMS-433771 stock solution to the cell culture medium. What is the likely cause?
A2: Precipitation of BMS-433771 upon addition to aqueous cell culture media is most likely due to its limited aqueous solubility. This phenomenon, often referred to as "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment.[6] BMS-433771 is sparingly soluble in water, and its solubility can be affected by the pH, temperature, and composition of the cell culture medium.[1]
Q3: What is the recommended solvent for preparing BMS-433771 stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of BMS-433771 for in vitro experiments.[1][7] It is soluble in DMSO at concentrations up to 6.25 mg/mL (16.56 mM) with the aid of ultrasonication and warming to 60°C.[1] For aqueous solutions, it can be dissolved in water at 2.5 mg/mL (6.62 mM) with ultrasonication and pH adjustment to 4 with HCl.[1]
Q4: What is the recommended storage condition for BMS-433771 stock solutions?
A4: BMS-433771 stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[6]
Troubleshooting Guide to Prevent BMS-433771 Precipitation
This guide addresses common issues and provides solutions to prevent BMS-433771 precipitation during your experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of BMS-433771 exceeds its solubility in the cell culture medium. | - Decrease the final working concentration of BMS-433771. - Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium.[6] - Add the BMS-433771 stock solution dropwise to the medium while gently vortexing to ensure rapid and even distribution.[6] |
| The temperature of the medium is too low, reducing the solubility of the compound. | - Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions.[6] | |
| The final concentration of DMSO is too high, which can be toxic to cells and may not prevent precipitation upon dilution. | - Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[6] | |
| Delayed Precipitation (after incubation) | Changes in pH of the medium due to cellular metabolism over time. | - Ensure your cell culture medium is adequately buffered for the CO2 concentration in your incubator. |
| Interaction of BMS-433771 with components in the culture medium, such as proteins in fetal bovine serum (FBS). | - Test the solubility and stability of BMS-433771 in your specific cell culture medium (with and without serum) over the duration of your experiment. - If possible, consider using a serum-free medium or reducing the serum concentration. | |
| Evaporation of the medium in the incubator, leading to an increased concentration of all components, including BMS-433771. | - Ensure proper humidification of your incubator. - Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes for long-term experiments. |
Experimental Protocols
Protocol for Preparing BMS-433771 Stock Solution
Materials:
-
BMS-433771 powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Water bath or heat block (set to 60°C)
-
Ultrasonicator
Procedure:
-
Weigh the desired amount of BMS-433771 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the tube to mix.
-
If the compound does not fully dissolve, warm the solution to 60°C and sonicate for short intervals until the solution is clear.[1]
-
Once completely dissolved, create small-volume aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
Protocol to Determine the Maximum Soluble Concentration of BMS-433771 in Your Cell Culture Medium
Materials:
-
BMS-433771 stock solution in DMSO
-
Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of measuring absorbance at 600 nm (optional)
-
Microscope
Procedure:
-
Prepare a serial 2-fold dilution of your BMS-433771 stock solution in DMSO.
-
In a 96-well plate, add 198 µL of pre-warmed complete cell culture medium to each well.
-
Add 2 µL of each BMS-433771 dilution from step 1 to the corresponding wells. This will create a final DMSO concentration of 1%. Include a DMSO-only control.
-
Mix the contents of the wells thoroughly by gentle pipetting.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) immediately after preparation and under a microscope.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Observe the wells for precipitation at several time points (e.g., 1, 4, 24, and 48 hours).
-
For a quantitative assessment, measure the absorbance of the wells at 600 nm at each time point. An increase in absorbance indicates precipitation.[6]
-
The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Mechanism of Action: BMS-433771 Inhibition of RSV Fusion
BMS-433771 prevents the entry of the respiratory syncytial virus (RSV) into host cells by inhibiting the function of the viral F protein. The F protein undergoes a series of conformational changes to mediate the fusion of the viral envelope with the host cell membrane.
References
- 1. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
BMS-433771 stability in different solvents and temperatures
This technical support center provides guidance on the stability of BMS-433771 in various solvents and at different temperatures. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid BMS-433771 be stored?
A1: Solid BMS-433771 should be stored in a tightly sealed container, protected from moisture. For long-term storage, it is recommended to keep it at 4°C.
Q2: What is the recommended solvent for preparing stock solutions of BMS-433771?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of BMS-433771.[1] For in vitro experiments, stock solutions are often prepared at a concentration of 20 mM in DMSO. It is important to use anhydrous, high-purity DMSO to minimize degradation.
Q3: What are the recommended storage conditions for BMS-433771 stock solutions?
A3: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), solutions can be stored at -20°C.[1][2] For long-term storage (up to 6 months), it is recommended to store the solutions at -80°C.[1][2]
Q4: Is BMS-433771 soluble in aqueous solutions?
A4: BMS-433771 has limited solubility in aqueous solutions. To prepare aqueous working solutions, it is recommended to first dissolve the compound in DMSO and then dilute the stock solution with the aqueous buffer of choice. For in vivo studies in mice, BMS-433771 has been dissolved in a solution of 50% polyethylene (B3416737) glycol 400 (PEG400) in water.[3]
Q5: How can I prepare BMS-433771 for oral administration in animal studies?
A5: A previously published method for preparing BMS-433771 for oral gavage in mice involved dissolving the compound in a vehicle of 50% polyethylene glycol 400 (PEG400) in water.[3] It is crucial to ensure the compound is fully dissolved and the solution is homogeneous before administration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffer. | The aqueous solubility of BMS-433771 is low. The final concentration of DMSO in the aqueous solution may be too low to maintain solubility. | - Increase the final percentage of DMSO in your working solution, ensuring it is compatible with your experimental system. - Prepare a fresh dilution from a higher concentration stock solution. - Consider using a different formulation, such as one containing PEG400, for in vivo applications.[3] |
| Loss of compound activity over time in experiments. | The compound may be degrading in the experimental medium or under specific conditions (e.g., prolonged incubation at 37°C). | - Prepare fresh working solutions for each experiment. - Minimize the time the compound is incubated in aqueous solutions at elevated temperatures. - Perform a stability study under your specific experimental conditions to determine the rate of degradation. |
| Inconsistent experimental results. | This could be due to improper storage and handling of the compound or stock solutions, leading to degradation. Repeated freeze-thaw cycles can degrade the compound. | - Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[1][2] - Always use fresh dilutions for your experiments. - Verify the concentration of your stock solution periodically using an appropriate analytical method (e.g., HPLC). |
| Color change observed in the stock solution. | This may indicate degradation of the compound. Benzimidazole derivatives can be susceptible to oxidation and photodegradation.[4][5] | - Discard the discolored solution. - Prepare a fresh stock solution from solid material. - Protect stock solutions from light by using amber vials or by wrapping the vials in foil. |
Illustrative Stability Data
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how stability data for BMS-433771 might be presented. This is not based on experimentally verified results for this specific compound.
Table 1: Illustrative Stability of BMS-433771 (10 µM) in Different Solvents at Various Temperatures over 48 Hours
| Solvent | Temperature | % Remaining after 24h | % Remaining after 48h | Observations |
| DMSO | -20°C | >99% | >99% | No significant degradation. |
| DMSO | 4°C | >99% | 98% | Minor degradation. |
| DMSO | 25°C (Room Temp) | 95% | 91% | Some degradation observed. |
| PBS (pH 7.4) | 4°C | 92% | 85% | Moderate degradation. |
| PBS (pH 7.4) | 25°C (Room Temp) | 80% | 65% | Significant degradation. |
| PBS (pH 7.4) | 37°C | 60% | 40% | Rapid degradation. |
| Cell Culture Media (10% FBS) | 37°C | 75% | 55% | Degradation observed, potentially influenced by media components. |
Experimental Protocols
Protocol: Assessing the Stability of BMS-433771 in Solution
1. Objective: To determine the stability of BMS-433771 in a specific solvent at a given temperature over a defined period.
2. Materials:
-
BMS-433771 (solid)
-
High-purity solvent (e.g., DMSO, PBS pH 7.4)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Temperature-controlled incubator or water bath
-
Amber vials
3. Method:
3.1. Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of solid BMS-433771.
-
Dissolve the compound in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
3.2. Preparation of Working Solutions:
-
Dilute the stock solution with the test solvent to the desired final concentration (e.g., 10 µM).
-
Prepare a sufficient volume to allow for sampling at all time points.
3.3. Incubation:
-
Aliquot the working solution into several amber vials, one for each time point.
-
Place the vials in a temperature-controlled environment set to the desired temperature (e.g., 4°C, 25°C, or 37°C).
3.4. Sampling and Analysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
-
Immediately analyze the sample by a validated stability-indicating HPLC method. The initial time point (T=0) serves as the 100% reference.
-
Quantify the peak area of the parent BMS-433771 compound.
3.5. Data Analysis:
-
Calculate the percentage of BMS-433771 remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics.
-
Analyze the chromatograms for the appearance of new peaks, which may correspond to degradation products.
Visualizations
Signaling Pathway
Caption: Mechanism of action of BMS-433771 as an RSV fusion inhibitor.
Experimental Workflow
Caption: General experimental workflow for assessing compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming BMS-433771 Resistance in RSV Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the respiratory syncytial virus (RSV) fusion inhibitor, BMS-433771. This guide addresses common issues related to drug resistance and provides detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-433771?
A1: BMS-433771 is an orally bioavailable small molecule that inhibits RSV replication by targeting the viral fusion (F) protein.[1][2] It specifically binds to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the F1 subunit.[2] This binding event prevents the conformational changes in the F protein necessary for the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry and the formation of syncytia (cell-to-cell fusion).[1][3]
Q2: What is the average potency of BMS-433771 against wild-type RSV?
A2: BMS-433771 demonstrates potent activity against both group A and B laboratory and clinical isolates of RSV, with an average 50% effective concentration (EC50) of approximately 20 nM.[1][2]
Q3: How does resistance to BMS-433771 develop in RSV?
A3: Resistance to BMS-433771 arises from single amino acid mutations within the F1 subunit of the RSV fusion protein.[1] These mutations occur in the binding pocket of the drug, reducing its ability to effectively inhibit the F protein's function.
Q4: Which specific mutation is commonly associated with high-level resistance to BMS-433771?
A4: The K394R mutation in the F protein is a well-documented escape mutation that confers significant resistance to BMS-433771.[4][5][6] This particular mutation has been shown to cause a 1,250-fold increase in resistance to the compound.[5][6] Importantly, the K394R mutation can also confer cross-resistance to other structurally diverse RSV fusion inhibitors.[5][7]
Q5: Are there strategies to overcome BMS-433771 resistance?
A5: Yes, several strategies are being explored to combat BMS-433771 resistance. One promising approach is combination therapy, where BMS-433771 is used alongside an antiviral with a different mechanism of action. For example, combining it with an RNA-dependent RNA polymerase (RdRp) inhibitor like ALS8176 has shown additive effects against RSV in vitro.[8] Another strategy involves the use of novel entry inhibitors, such as CL-A3-7, which can overcome K394R-associated resistance and reduce the risk of resistance development when used in combination with BMS-433771.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of BMS-433771 efficacy in vitro. | Development of resistant RSV strains. | 1. Sequence the F gene: Isolate viral RNA from the resistant culture and perform sequencing to identify mutations in the F protein, particularly around the BMS-433771 binding site. The K394R mutation is a common culprit. 2. Determine the IC50 of the resistant strain: Use a plaque reduction assay or a CPE assay to quantify the level of resistance. 3. Implement combination therapy: Test the resistant strain's susceptibility to BMS-433771 in combination with an antiviral with a different mechanism of action (e.g., an RdRp inhibitor). |
| High background in cell protection (CPE) assay. | Suboptimal virus concentration or cell health. | 1. Optimize virus titer: Perform a virus titration to determine the optimal multiplicity of infection (MOI) that results in a clear cytopathic effect without complete cell death. 2. Ensure healthy cell culture: Use cells that are in the exponential growth phase and have been passaged a limited number of times. Check for any signs of contamination. |
| Inconsistent results in plaque reduction assays. | Issues with methylcellulose (B11928114) overlay or staining. | 1. Ensure uniform overlay: The methylcellulose overlay should be of the correct viscosity and applied evenly to prevent virus spread and ensure distinct plaque formation. 2. Optimize staining and visualization: Use an appropriate concentration of crystal violet and ensure complete removal of the overlay before staining for clear visualization of plaques. |
Quantitative Data Summary
Table 1: In Vitro Potency of BMS-433771 Against Wild-Type and Resistant RSV Strains
| RSV Strain | Compound | EC50 (nM) | Fold Resistance | Reference |
| Wild-Type (Long strain) | BMS-433771 | 12 - 40 | - | [1] |
| Wild-Type (Average) | BMS-433771 | 20 | - | [2] |
| K394R Mutant | BMS-433771 | >15,000 | 1,250 | [5][6] |
Experimental Protocols
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
HEp-2 cells
-
RSV stock of known titer
-
BMS-433771 or other antiviral compounds
-
Growth medium (e.g., DMEM with 10% FBS)
-
Methylcellulose overlay medium (e.g., 1% methylcellulose in growth medium)
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Seed HEp-2 cells in 6-well plates and grow to 90-95% confluency.
-
Prepare serial dilutions of the antiviral compound in growth medium.
-
Aspirate the growth medium from the cell monolayers and infect with RSV at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well.
-
After a 1-2 hour adsorption period at 37°C, remove the virus inoculum.
-
Add 2 mL of the methylcellulose overlay medium containing the different concentrations of the antiviral compound to each well.
-
Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are visible.
-
Aspirate the overlay and stain the cells with crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the IC50 value by plotting the percentage of plaque reduction against the drug concentration.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cytopathic effect.
Materials:
-
HEp-2 cells
-
RSV stock
-
BMS-433771 or other antiviral compounds
-
Growth medium
-
96-well plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Seed HEp-2 cells in 96-well plates.
-
Prepare serial dilutions of the antiviral compound.
-
Infect the cells with RSV.
-
Immediately add the diluted compounds to the respective wells. Include virus-only (no compound) and cell-only (no virus, no compound) controls.
-
Incubate the plates at 37°C for 4-5 days.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from the viral CPE.
Visualizations
Caption: Mechanism of action of BMS-433771.
Caption: Logical workflow of resistance development and mitigation.
Caption: Experimental workflow for investigating resistance.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Exploring Therapeutic Targets From Spreading Patterns Against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cytotoxicity of BMS-433771 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with BMS-433771 at high concentrations.
Frequently Asked Questions (FAQs)
Q1: BMS-433771 is reported to have a favorable toxicity profile. Why am I observing cytotoxicity at high concentrations in my experiments?
While BMS-433771 is a potent and specific respiratory syncytial virus (RSV) fusion inhibitor with low cytotoxicity at its effective concentration (average EC50 of 20 nM), high concentrations can lead to cell death for several reasons unrelated to its primary mechanism of action.[1][2] These can include:
-
Solvent Toxicity: BMS-433771 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High concentrations of the compound may lead to a final DMSO concentration in your cell culture that is toxic to the cells.
-
Off-Target Effects: At concentrations significantly higher than the EC50, small molecule inhibitors can interact with unintended cellular targets, leading to cytotoxic effects. As a benzimidazole (B57391) derivative, BMS-433771 could potentially interact with other cellular components at high concentrations.
-
Compound Instability: Degradation of the compound under certain experimental conditions (e.g., prolonged exposure to light, repeated freeze-thaw cycles) could produce toxic byproducts.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the compound or the solvent.
-
Experimental Conditions: Factors such as cell density, media composition, and incubation time can all influence the observed cytotoxicity.
Q2: What is the recommended maximum concentration of DMSO in cell culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic to many cell lines. It is crucial to run a vehicle control (media with the same concentration of DMSO as your highest compound concentration) to assess the effect of the solvent on cell viability.
Q3: How can I determine if the cytotoxicity I'm observing is due to an off-target effect of BMS-433771?
Distinguishing on-target from off-target effects can be challenging. Here are a few strategies:
-
Use a Structurally Unrelated RSV Fusion Inhibitor: If another RSV fusion inhibitor with a different chemical structure does not produce the same cytotoxic effect at similarly high concentrations (relative to its EC50), it suggests the cytotoxicity of BMS-433771 may be due to off-target effects.
-
Activity-Based Probes: If available, using an activity-based probe for the RSV F protein could help determine if the cytotoxic concentrations correlate with target engagement.
-
Broad-Spectrum Screening: A broad-spectrum kinase or other off-target screening panel could identify unintended molecular targets of BMS-433771 at high concentrations.
Q4: What are the best practices for storing and handling BMS-433771 to prevent degradation?
To ensure the stability of BMS-433771, follow these guidelines:
-
Storage of Stock Solutions: Store stock solutions of BMS-433771 in DMSO at -20°C or -80°C.[3][4] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh dilutions of the compound in your cell culture medium for each experiment from the frozen stock.
Troubleshooting Guide
If you are observing high levels of cytotoxicity with BMS-433771, follow this troubleshooting guide to identify and mitigate the issue.
Issue: High Levels of Cell Death Observed After Treatment with BMS-433771
| Possible Cause | Troubleshooting Steps |
| 1. Inhibitor Concentration Too High | Perform a dose-response experiment to determine the optimal non-toxic concentration range. Start with a wide range of concentrations, from the known EC50 (around 20 nM) up to the concentrations where you observe toxicity. The goal is to find the lowest concentration that inhibits RSV fusion without significant cell death. |
| 2. Solvent (DMSO) Toxicity | Run a vehicle-only control with the same final DMSO concentration as your highest BMS-433771 concentration. If you observe cytotoxicity in the vehicle control, reduce the final DMSO concentration in your experiments (ideally to ≤ 0.5%). This may require preparing a more concentrated stock of BMS-433771. |
| 3. Prolonged Exposure to the Inhibitor | Reduce the incubation time. Perform a time-course experiment to determine the minimum time required to achieve the desired antiviral effect without causing significant cytotoxicity. |
| 4. Compound Instability or Degradation | Prepare a fresh stock solution of BMS-433771 from a new vial. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Protect the compound from light during storage and experiments. |
| 5. Cell Line Sensitivity | Test the cytotoxicity of BMS-433771 on a different, more robust cell line if possible. If you must use a sensitive cell line, extensive optimization of concentration and exposure time is critical. |
| 6. Off-Target Effects | If the above steps do not resolve the issue, the cytotoxicity may be due to off-target effects. Consider using a lower, non-toxic concentration of BMS-433771 in combination with another antiviral agent that has a different mechanism of action. |
| 7. Contamination of Cell Culture | Regularly check your cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi), which can cause cell death and confound experimental results. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol is for determining the cytotoxic concentration range of BMS-433771.
Materials:
-
96-well cell culture plates
-
Your chosen cell line
-
Complete cell culture medium
-
BMS-433771 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of BMS-433771 in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of BMS-433771.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the log of the BMS-433771 concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
Your chosen cell line
-
Complete cell culture medium
-
BMS-433771 stock solution (in DMSO)
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for your desired experimental duration.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Assay: Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control.
Visualizations
Signaling Pathway: Cellular Stress Response to Chemical Compounds
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Oral Bioavailability of BMS-433771
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of BMS-433771 formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo evaluation of BMS-433771.
| Problem | Potential Cause | Recommended Solution |
| Low or variable oral absorption in animal models. | Poor aqueous solubility of BMS-433771. | - Utilize a co-solvent system, such as 50% polyethylene (B3416737) glycol 400 (PEG 400) in water, to improve solubility.[1] - Prepare a suspension using suspending agents like 0.2% carboxymethyl cellulose (B213188). - Formulate as a solid dispersion to enhance dissolution. |
| Precipitation of the compound in the gastrointestinal tract. | Change in pH from the formulation to the gut environment. | - Consider the use of pH-modifying excipients in the formulation. - Investigate the use of amorphous solid dispersions to improve dissolution rate and prevent precipitation. |
| Inconsistent pharmacokinetic (PK) data between subjects. | Variability in food and water intake affecting drug absorption. | - Standardize feeding and fasting protocols for animal studies. - Ensure uniform and consistent administration of the formulation (e.g., oral gavage volume and technique). |
| Low plasma exposure (AUC) despite adequate dosing. | - High first-pass metabolism. - Efflux transporter activity. | - While specific data for BMS-433771 is limited, consider co-administration with inhibitors of relevant metabolic enzymes or efflux transporters in preclinical research settings to investigate their impact. - Prodrug strategies could be explored to bypass first-pass metabolism. |
| Difficulty in preparing a stable and homogenous formulation. | Physicochemical properties of BMS-433771. | - For suspensions, optimize the particle size and use appropriate wetting and suspending agents. - For solutions, ensure the co-solvent concentration is sufficient to maintain solubility throughout the study period. |
Frequently Asked Questions (FAQs)
Formulation and Physicochemical Properties
-
Q1: What is a suitable vehicle for oral administration of BMS-433771 in preclinical animal studies? A1: For in vivo efficacy studies in mice, BMS-433771 has been successfully administered as a solution in 50% polyethylene glycol 400 (PEG 400) in water.[1] Other potential oral formulations include suspensions in 0.2% carboxymethyl cellulose or solutions containing 0.25% Tween 80 and 0.5% carboxymethyl cellulose.
-
Q2: How can the aqueous solubility of BMS-433771 be improved? A2: As BMS-433771 is a benzimidazole (B57391) derivative, which are often poorly soluble, several strategies can be employed. These include the use of co-solvents (e.g., PEG 400), surfactants, complexing agents (e.g., cyclodextrins), and formulating as a solid dispersion. For other benzimidazole drugs, complexation with povidone has been shown to increase solubility.
-
Q3: What are some general strategies to enhance the oral bioavailability of poorly soluble drugs like BMS-433771? A3: Common strategies include particle size reduction (micronization or nanocrystals), formulation as a solid dispersion, use of lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), and the development of prodrugs.
Pharmacokinetics and In Vivo Studies
-
Q4: What is the mechanism of action of BMS-433771? A4: BMS-433771 is a fusion inhibitor of the Respiratory Syncytial Virus (RSV).[1][2] It targets the RSV F protein, preventing the fusion of the viral envelope with the host cell membrane, which is a critical step in the viral entry process.[1][2]
-
Q5: In which animal models has the oral efficacy of BMS-433771 been demonstrated? A5: The oral efficacy of BMS-433771 has been demonstrated in both BALB/c mice and cotton rats.[3]
-
Q6: What pharmacokinetic-pharmacodynamic (PK/PD) relationship has been observed for BMS-433771? A6: In cotton rats, a significant reduction in viral load was associated with the area under the plasma concentration-time curve (AUC). An AUC value of 5,000 ng/h/ml resulted in a 1.0 log10 reduction in viral load when the drug was administered as a single oral dose 1 hour before RSV inoculation.[4]
Experimental Protocols
Protocol 1: Preparation of BMS-433771 in 50% PEG 400 for Oral Gavage in Mice
-
Materials:
-
BMS-433771 powder
-
Polyethylene glycol 400 (PEG 400)
-
Sterile water for injection
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
Calibrated pipette
-
-
Procedure:
-
Weigh the required amount of BMS-433771 powder and place it in a sterile glass vial.
-
Calculate the required volumes of PEG 400 and sterile water to achieve a final concentration of 50% PEG 400.
-
Add the PEG 400 to the vial containing the BMS-433771 powder.
-
Place the vial on a magnetic stirrer and stir until the powder is fully wetted.
-
Slowly add the sterile water to the mixture while continuously stirring.
-
Continue stirring until a clear, homogenous solution is obtained.
-
Visually inspect the solution for any undissolved particles before administration.
-
Administer the solution to mice via oral gavage at the desired dose volume.[1]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of BMS-433771 in Cotton Rats Following a Single Oral Administration
| Parameter | Value | Unit | Reference |
| Dose | - | mg/kg | [4] |
| AUC for 1.0 log10 viral load reduction | 5,000 | ng/h/ml | [4] |
Note: Specific dosing information to achieve this AUC was not provided in the reference.
Visualizations
Caption: Experimental workflow for in vivo evaluation of BMS-433771.
Caption: Mechanism of action of BMS-433771 as an RSV fusion inhibitor.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics-Pharmacodynamics of a Respiratory Syncytial Virus Fusion Inhibitor in the Cotton Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Variability in BMS-433771 efficacy between mouse and cotton rat models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-433771 in mouse and cotton rat models for respiratory syncytial virus (RSV) research.
Troubleshooting Guides & FAQs
Q1: We are observing lower than expected efficacy of BMS-433771 in our cotton rat model compared to published mouse data. Is this normal?
A1: Yes, this is an expected finding. Published studies consistently demonstrate that the BALB/c mouse model is significantly more sensitive to BMS-433771 than the cotton rat model.[1][2] Pharmacokinetic and pharmacodynamic analyses have shown that the area under the concentration-time curve (AUC) required to achieve 50% of the maximum antiviral response is approximately 7.5-fold lower in mice compared to cotton rats.[1][2] Therefore, a higher dose of BMS-433771 is required in cotton rats to achieve a similar reduction in viral lung titers as observed in mice. For a significant reduction of about 1.0 log10 TCID50 per gram of lung tissue, a dose of ≥5 mg/kg is effective in mice, whereas in cotton rats, a dose of ≥50 mg/kg is required to see a similar level of inhibition.[1]
Q2: What is the mechanism of action of BMS-433771?
A2: BMS-433771 is an orally bioavailable small molecule inhibitor of RSV.[3] Its primary mechanism of action is the inhibition of the RSV fusion (F) protein-mediated membrane fusion.[3][4] The F protein is essential for the entry of the virus into host cells.[5] BMS-433771 binds to a hydrophobic pocket within the N-terminal heptad repeat of the F protein, which prevents the conformational changes necessary for the fusion of the viral and host cell membranes.[3] This inhibition occurs at an early stage of infection and also prevents the formation of syncytia (the fusion of infected cells with neighboring cells) later in the infection cycle.[4][6]
Q3: We are unsure about the optimal timing for administering BMS-433771 in our in vivo experiments. What do the data suggest?
A3: For prophylactic efficacy studies, BMS-433771 is most effective when administered prior to viral inoculation. The majority of published studies have administered a single oral dose 1 hour before intranasal RSV inoculation.[1] Interestingly, a single oral dose administered 1 hour prior to infection has been shown to be as effective as a twice-daily dosing regimen over four days.[1][2] Prophylactic treatment as close as 5 minutes before infection has also been shown to be efficacious in the mouse model.[1]
Q4: What is the recommended formulation and route of administration for BMS-433771 in animal studies?
A4: For oral administration in mice, BMS-433771 can be dissolved in a solution of 50% polyethylene (B3416737) glycol 400 (PEG-400) in water. The compound is then administered by oral gavage.
Q5: Are there any known resistance mutations to BMS-433771?
A5: Yes, resistance to BMS-433771 has been mapped to single amino acid mutations in the F1 subunit of the RSV fusion protein.[4] This is consistent with its mechanism of action targeting the F protein.
Data Presentation
Table 1: Dose-Dependent Efficacy of BMS-433771 in Mouse and Cotton Rat Models
| Animal Model | Dose (mg/kg, single oral) | Mean Reduction in Lung Viral Titer (log10 TCID50/g) | Reference |
| BALB/c Mouse | 1.5 | ~0.4 | [1] |
| 5 | ≥1.0 | [1] | |
| 50 | >1.43 (titers reduced to limit of detection) | [1] | |
| Cotton Rat | 25 | ~0.2 | [1] |
| 50 | ≥1.0 | [1] | |
| 100 | ~1.2 | [1] | |
| 200 | ~1.3 | [1] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of BMS-433771
| Parameter | BALB/c Mouse | Cotton Rat | Reference |
| AUC for 50% Max. Response | ~7.5-fold lower | Higher | [1][2] |
| Maximum Pharmacological Response (Emax) | ~1.38 log10 TCID50 reduction | ~1.05 log10 TCID50 reduction | [1] |
Experimental Protocols
Protocol 1: Intranasal RSV Infection
Materials:
-
RSV (e.g., Long strain)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Micropipettor and sterile tips
-
Phosphate-buffered saline (PBS)
Procedure for BALB/c Mice:
-
Anesthetize mice using either isoflurane inhalation (3.5% in O2) or an intraperitoneal injection of ketamine/xylazine.[7]
-
Once the mouse is lightly anesthetized (as determined by slowed breathing and lack of response to a toe pinch), hold it in a supine position.
-
Administer the viral inoculum (e.g., 2 x 10^6 PFU of RSV-A2 in 50 µL of PBS) dropwise to the nares, allowing the mouse to inhale the liquid.[7]
-
Monitor the animal until it has fully recovered from anesthesia.
Procedure for Cotton Rats:
-
Anesthetize the cotton rat, for example, using isoflurane. A specific nose cone fitting for the elongated snout of the cotton rat is recommended for accurate and safe delivery of the anesthetic.[8]
-
Once anesthetized, position the animal on its back.
-
Instill the viral inoculum (e.g., 1 x 10^5 PFU in 100 µL) intranasally, dividing the volume equally between the nares.[9]
-
Monitor the animal closely until it recovers from anesthesia.
Protocol 2: Determination of Viral Lung Titers (TCID50 Assay)
Materials:
-
HEp-2 cells
-
96-well cell culture plates
-
Growth medium (e.g., RPMI 1640 with 2% FBS)
-
Serial dilution tubes
-
Inverted microscope
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed HEp-2 cells in 96-well plates to achieve 70-80% confluency on the day of infection.[10]
-
Sample Preparation: Homogenize harvested lung tissue and prepare serial 10-fold dilutions of the homogenate in growth medium.
-
Infection: Remove the growth medium from the HEp-2 cells and inoculate the cells with the serially diluted lung homogenates. Incubate for 2 hours at 37°C to allow for viral adsorption.[10]
-
Incubation: After the adsorption period, add fresh growth medium to each well and incubate the plates at 37°C in a 5% CO2 incubator for 6-8 days.[10]
-
Observation: Observe the plates daily under an inverted microscope for the presence of cytopathic effects (CPE), such as syncytia formation.
-
Staining and Scoring: After the incubation period, fix the cells and stain with crystal violet to visualize the cell monolayer. Score each well as positive or negative for CPE.
-
Calculation: Calculate the TCID50 value using a statistical method such as the Reed-Muench or Spearman-Kärber formula. This value represents the dilution of the virus that causes CPE in 50% of the inoculated wells.[10][11]
Mandatory Visualizations
Caption: RSV F protein-mediated membrane fusion and the inhibitory mechanism of BMS-433771.
Caption: General experimental workflow for evaluating BMS-433771 efficacy in rodent models.
Caption: Logical relationship between animal model, drug sensitivity, and effective dose of BMS-433771.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Respiratory syncytial virus F protein - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Handling of the Cotton Rat in Studies for the Pre-clinical Evaluation of Oncolytic Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cotton rat model for testing vaccines and antivirals against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. iosrjournals.org [iosrjournals.org]
Technical Support Center: Interpreting Unexpected Results in BMS-433771 Fusion Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using the respiratory syncytial virus (RSV) fusion inhibitor, BMS-433771, in fusion assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-433771?
A1: BMS-433771 is a potent and specific inhibitor of RSV-mediated membrane fusion.[1][2] It functions by binding to a hydrophobic pocket within the trimeric F protein, specifically the F1 subunit, in its metastable prefusion conformation. This binding event stabilizes the prefusion state and prevents the irreversible conformational changes necessary for the fusion of the viral and host cell membranes. This inhibition occurs during both the initial virus-cell entry and the subsequent cell-cell fusion (syncytium formation).[1][2]
Q2: What is the expected potency of BMS-433771 in in vitro assays?
A2: BMS-433771 typically exhibits potent activity against both group A and B strains of RSV, with an average 50% effective concentration (EC50) of approximately 20 nM in cell protection and plaque reduction assays.[1][2] However, the exact EC50 value can vary depending on the specific RSV strain, the cell line used, and the assay format.
Q3: Is BMS-433771 cytotoxic?
A3: BMS-433771 is generally not cytotoxic at concentrations effective against RSV. For instance, in HEp-2 cells, the 50% cytotoxic concentration (CC50) has been reported to be 84 µM, which is significantly higher than its antiviral EC50.
Troubleshooting Guides
Issue 1: Higher than Expected EC50 Value or Complete Lack of Inhibition
You are performing a fusion assay and observe that the EC50 of BMS-433771 is significantly higher than the expected ~20 nM, or you see no inhibition of fusion at all.
| Potential Cause | Troubleshooting Steps |
| Viral Resistance | - Sequence the RSV F gene: The most common cause of reduced susceptibility is the presence of resistance mutations in the F protein. The K394R mutation in the F1 subunit is a well-characterized mutation that can confer over 1,250-fold resistance to BMS-433771. Other mutations in this region may also contribute to resistance.[3] - Use a wild-type control: Always include a well-characterized, sensitive wild-type RSV strain in your experiments as a positive control for inhibition. |
| Compound Integrity | - Verify compound concentration: Ensure that the stock solution of BMS-433771 is at the correct concentration and has been stored properly. Repeated freeze-thaw cycles should be avoided. - Test compound activity: If possible, test the compound in a secondary assay or with a different sensitive virus stock to confirm its biological activity. |
| Assay Conditions | - Check cell health: Ensure that the host cells are healthy and not over-confluent, as this can affect viral infectivity and fusion. - Optimize virus inoculum: A very high multiplicity of infection (MOI) might overcome the inhibitory effect of the compound. Titrate your virus stock and use a consistent MOI across experiments. |
| Incorrect Assay Setup | - Review protocol: Double-check all steps of your experimental protocol, including incubation times, temperatures, and reagent concentrations. |
Issue 2: Inconsistent or High Variability in Fusion Inhibition Between Replicates
You are observing significant variability in the percentage of fusion inhibition across replicate wells or between experiments, making it difficult to determine a reliable EC50.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | - Calibrate pipettes: Ensure all pipettes are properly calibrated. - Use reverse pipetting: For viscous solutions or small volumes, use the reverse pipetting technique to ensure accurate dispensing. |
| Uneven Cell Seeding | - Ensure uniform cell monolayer: Make sure cells are evenly distributed in the wells to create a uniform monolayer. Edge effects in multi-well plates can be minimized by not using the outer wells or by filling them with sterile PBS. |
| Virus Titer Fluctuation | - Aliquot virus stocks: Thaw a fresh aliquot of your titrated virus stock for each experiment to avoid degradation from multiple freeze-thaw cycles. |
| Inconsistent Incubation | - Ensure uniform temperature and CO2: Use a calibrated incubator and ensure even distribution of temperature and CO2. |
Issue 3: Discrepancy in Results Between Different Fusion Assays
You observe potent inhibition by BMS-433771 in a virus-cell fusion assay (e.g., plaque reduction) but weaker or no inhibition in a cell-cell fusion (syncytium formation) assay, or vice-versa.
| Potential Cause | Troubleshooting Steps |
| Timing of Compound Addition | - Virus-cell fusion: For virus-cell fusion assays, the compound must be present during the viral entry phase. Ensure the compound is added either before or at the time of infection. - Cell-cell fusion: For syncytium formation assays, the compound can be added after the initial infection has been established. If added too late, extensive syncytia may have already formed. Consider a time-of-addition experiment to determine the optimal window for inhibition. |
| Assay Sensitivity | - Different endpoints: Plaque reduction assays measure the inhibition of multiple rounds of infection, while a single-cycle fusion assay measures only the initial entry event. Cell-cell fusion assays measure the spread of the virus from an infected cell to its neighbors. These different biological processes may have different sensitivities to the inhibitor. - Optimize each assay: Ensure that each assay is optimized for your specific cell line and virus strain to provide a robust signal window for measuring inhibition. |
| Cell Line Differences | - Receptor and co-receptor expression: The expression levels of cellular receptors and other factors involved in fusion can vary between cell lines, potentially affecting the efficiency of virus-cell versus cell-cell fusion differently. Use the same cell line for direct comparison of different fusion mechanisms. |
Quantitative Data Summary
Table 1: In Vitro Activity of BMS-433771 Against Different RSV Strains
| RSV Strain | Cell Line | Assay Type | EC50 (nM) |
| Long (A) | HEp-2 | Cell Protection | 20 |
| Long (A) | HEp-2 | Plaque Reduction | 2 - 40 |
| A2 (A) | HEp-2 | - | ~20 |
| CH93-9(18) (B) | HEp-2 | - | ~20 |
Data compiled from multiple sources.[1][2]
Table 2: Effect of F Protein Mutations on BMS-433771 Susceptibility
| Mutation | Fold-change in Resistance (EC50) |
| K394R | >1,250 |
| F140I | >100 |
Data compiled from multiple sources.[3]
Experimental Protocols
Protocol 1: RSV Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Cell Seeding: Seed HEp-2 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of BMS-433771 in a suitable virus diluent (e.g., EMEM with 2% FBS).
-
Infection: On the day of the experiment, wash the cell monolayers with serum-free medium. Prepare a virus inoculum of a laboratory-adapted RSV strain (e.g., Long strain) to give approximately 50-100 plaque-forming units (PFU) per well. Mix the virus inoculum with an equal volume of the compound dilutions and incubate for 1 hour at room temperature.
-
Inoculation: Add 100 µL of the virus-compound mixture to each well and incubate for 1 hour at 37°C with 5% CO2 to allow for viral adsorption.
-
Overlay: After the incubation, remove the inoculum and overlay the cells with approximately 500 µL of 1% methylcellulose (B11928114) in L-15-Eagle's minimal essential medium (EMEM) supplemented with 2% FBS.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days to allow for plaque formation.
-
Staining and Counting: After the incubation period, fix the cells with a solution of 10% formalin. Remove the methylcellulose overlay and stain the cells with a 0.5% crystal violet solution. Wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percent inhibition of plaque formation for each compound concentration relative to the virus-only control. Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Syncytium Formation Assay
This assay measures the ability of a compound to inhibit the formation of syncytia (multinucleated giant cells) induced by RSV infection.
-
Cell Seeding: Seed a suitable cell line (e.g., Vero or HEp-2) in a multi-well plate to achieve a confluent monolayer.
-
Infection: Infect the cells with an RSV strain known to induce syncytia at a low multiplicity of infection (MOI) (e.g., 0.01).
-
Compound Addition: At a specified time post-infection (e.g., 16 hours), add serial dilutions of BMS-433771 to the infected cell monolayers. This timing ensures that the initial viral entry has occurred and the assay specifically measures the inhibition of cell-to-cell fusion.
-
Incubation: Incubate the plates for an additional 24-48 hours at 37°C with 5% CO2 to allow for syncytium development.
-
Visualization and Quantification: Fix the cells with methanol (B129727) and stain them with a solution like Giemsa or an antibody against the RSV F protein followed by a fluorescent secondary antibody. Capture images using a microscope.
-
Data Analysis: Quantify the extent of syncytia formation by counting the number of syncytia per field or by measuring the total area of syncytia. Calculate the percent inhibition for each compound concentration and determine the EC50.
Visualizations
Caption: RSV F protein-mediated membrane fusion pathway and the inhibitory mechanism of BMS-433771.
References
Adjusting BMS-433771 dosage for different RSV clinical isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the respiratory syncytial virus (RSV) fusion inhibitor, BMS-433771.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-433771?
A1: BMS-433771 is a potent and orally active small molecule inhibitor of RSV. It functions by targeting the RSV fusion (F) protein, a critical component for viral entry into host cells.[1][2][3] Specifically, BMS-433771 binds to a hydrophobic cavity within the F protein's N-terminal heptad repeat. This binding event interferes with the conformational changes required for the fusion of the viral and host cell membranes, thus inhibiting both initial viral entry and the formation of syncytia (the fusion of infected cells with neighboring cells).[1][3]
Q2: Is BMS-433771 active against both RSV subgroups A and B?
A2: Yes, BMS-433771 has demonstrated potent in vitro activity against multiple laboratory and clinical isolates of both RSV subgroup A and subgroup B.[1][2][4]
Q3: What is the average 50% effective concentration (EC50) of BMS-433771 against RSV?
A3: The average EC50 of BMS-433771 against a range of RSV strains is approximately 20 nM.[1][2][3][4] However, the potency can vary between different clinical isolates.
Q4: How does viral resistance to BMS-433771 develop?
A4: Resistance to BMS-433771 has been mapped to single amino acid mutations in the F1 subunit of the fusion protein.[1] The K394R mutation, in particular, has been shown to confer significant resistance.[5]
Q5: Is BMS-433771 cytotoxic?
A5: BMS-433771 exhibits a favorable toxicity profile with a high selectivity index. In HEp-2 cells, the 50% cytotoxic concentration (CC50) was found to be greater than 218 µM, which is significantly higher than its effective antiviral concentration.[1]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of BMS-433771 against various RSV laboratory strains and clinical isolates. This data can be used as a reference when designing experiments with different viral strains.
| RSV Strain/Isolate | Subgroup | EC50 (nM) |
| Long | A | 13 |
| A2 | A | 10 |
| Clinical Isolate 1 | A | 9 |
| Clinical Isolate 2 | A | 15 |
| Clinical Isolate 3 | A | 20 |
| Clinical Isolate 4 | A | 25 |
| Clinical Isolate 5 | A | 30 |
| Clinical Isolate 6 | A | 50 |
| Washington | B | 18 |
| Clinical Isolate 7 | B | 12 |
| Clinical Isolate 8 | B | 22 |
Data sourced from a viral protein expression assay.[1]
Experimental Protocols
Plaque Reduction Assay for Determining Antiviral Efficacy (EC50)
This protocol is designed to determine the concentration of BMS-433771 required to reduce the number of RSV-induced plaques by 50%.
Materials:
-
HEp-2 cells
-
RSV stock of a known titer (PFU/mL)
-
BMS-433771 stock solution
-
Growth medium (e.g., MEM with 10% FBS)
-
Overlay medium (e.g., 0.5% methylcellulose (B11928114) in growth medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed HEp-2 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of BMS-433771 in growth medium.
-
Infection: When cells are confluent, aspirate the growth medium and infect the monolayer with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Adsorb the virus for 1-2 hours at 37°C.
-
Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add the prepared dilutions of BMS-433771 in overlay medium to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 4-5 days, or until plaques are visible.
-
Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Plot the percentage of inhibition against the compound concentration and determine the EC50 value using non-linear regression analysis.
Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of BMS-433771 that causes a 50% reduction in cell viability.
Materials:
-
HEp-2 cells
-
BMS-433771 stock solution
-
Growth medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Prepare serial dilutions of BMS-433771 in growth medium. Add the dilutions to the wells containing the cells. Include a cell-only control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
CC50 Calculation: Calculate the percentage of cytotoxicity for each compound concentration compared to the cell-only control. Plot the percentage of cytotoxicity against the compound concentration and determine the CC50 value using non-linear regression analysis.
Troubleshooting Guides
Plaque Reduction Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No plaques or very few plaques in the virus control well | - Low virus titer- Inactive virus stock- Problems with cell monolayer health | - Re-titer the virus stock- Use a fresh aliquot of virus- Ensure cells are healthy and confluent at the time of infection |
| Inconsistent plaque sizes | - Uneven cell monolayer- Incomplete removal of inoculum- Overlay too liquid | - Ensure even cell seeding- Wash cells thoroughly after viral adsorption- Increase the concentration of methylcellulose in the overlay |
| Plaques are not well-defined or are "fuzzy" | - Overlay disturbed during incubation- Incubation time too long, leading to secondary plaques | - Handle plates gently during incubation- Optimize the incubation time for the specific virus strain and cell line |
| High background staining | - Incomplete washing after staining- Cell death due to factors other than viral infection | - Wash plates thoroughly with water after staining- Check for contamination and ensure the health of the cell culture |
Cytotoxicity Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors | - Ensure a homogenous cell suspension before seeding- Use calibrated pipettes and be consistent with pipetting technique |
| Low signal or poor dynamic range | - Insufficient incubation time with MTT- Low cell number | - Optimize the MTT incubation time- Increase the initial cell seeding density |
| High background absorbance | - Contamination of the culture- Precipitation of the compound | - Check for microbial contamination- Ensure the compound is fully dissolved in the medium |
Visualizations
Caption: RSV F protein fusion pathway and BMS-433771 inhibition.
Caption: Workflow for determining the EC50 of BMS-433771.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of BMS-433771 and Other Respiratory Syncytial Virus (RSV) Fusion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the respiratory syncytial virus (RSV) fusion inhibitor BMS-433771 with other notable inhibitors in its class. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in evaluating these antiviral compounds. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams illustrating the mechanism of action and experimental workflows are also included.
Introduction to RSV Fusion Inhibitors
Respiratory syncytial virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly.[1] The RSV fusion (F) protein is a critical component of the viral envelope that mediates the fusion of the viral and host cell membranes, a crucial step for viral entry and the formation of syncytia (large, multinucleated cells).[1] Small molecule inhibitors that target the F protein and prevent this fusion process are a promising class of antiviral therapeutics. BMS-433771 is one such orally bioavailable inhibitor that has demonstrated potent anti-RSV activity.[2][3] This guide compares its efficacy against other well-characterized RSV fusion inhibitors.
In Vitro Efficacy of RSV Fusion Inhibitors
The in vitro potency of RSV fusion inhibitors is commonly evaluated using cell-based assays that measure the inhibition of viral replication or virus-induced cytopathic effects. The 50% effective concentration (EC50) is a standard metric for comparing the potency of these compounds.
Table 1: Comparison of In Vitro Efficacy (EC50) of RSV Fusion Inhibitors
| Compound | Assay Type | Cell Line | RSV Strain(s) | EC50 (nM) | Reference(s) |
| BMS-433771 | Cytopathic Effect (CPE) | HEp-2 | Long | 12 | [2] |
| Protein Expression | HEp-2 | Long | 13 | [2] | |
| Plaque Reduction | HEp-2 | Long | 2 - 40 | [2] | |
| Average (multiple isolates) | - | Group A and B | 20 | [3] | |
| GS-5806 | Antiviral Activity | HEp-2 | A2 | 0.35 | [4] |
| Average (75 isolates) | - | Group A and B | 0.43 | [5][6][7] | |
| Presatovir (JNJ-53718678) | Antiviral Activity | - | - | Not explicitly found | |
| TMC353121 | Antiviral Activity | - | - | 0.126 | [4] |
| VP-14637 | Antiviral Assay | HEp-2 | A2 | 1.4 | [8] |
| Cell-Cell Fusion | BHK-21 | A2 | 5.4 | [8] | |
| JNJ-2408068 | Antiviral Assay | HEp-2 | A2 | 2.1 | [8] |
| Cell-Cell Fusion | BHK-21 | A2 | 0.9 | [8] | |
| EDP-938 * | CPE Inhibition | HEp-2 | Long (A) | 52 | [9] |
| Viral Load Reduction (RT-qPCR) | HEp-2 | Long (A) | 89 | [9] | |
| Average (clinical isolates) | - | Group A | 76 | [9] | |
| Average (clinical isolates) | - | Group B | 121 | [9] |
Note: EDP-938 is a nucleoprotein inhibitor, not a fusion inhibitor, but is included for comparative context of potent RSV inhibitors.
In Vivo Efficacy of RSV Fusion Inhibitors
The efficacy of these compounds has also been evaluated in animal models of RSV infection, typically by measuring the reduction in viral load in the lungs.
Table 2: Comparison of In Vivo Efficacy of RSV Fusion Inhibitors
| Compound | Animal Model | Dosing Regimen | Viral Load Reduction (log10) | Reference(s) |
| BMS-433771 | BALB/c Mice | 50 mg/kg, single oral dose (prophylactic) | >1.2 | [10][11] |
| Cotton Rats | 50 mg/kg, single oral dose (prophylactic) | >1.0 | [12] | |
| GS-5806 | Cotton Rats | 0.3, 3, 30 mg/kg, single IP dose (prophylactic) | Dose-dependent | [5] |
| Healthy Adult Humans (challenge study) | Multiple oral doses | Mean 4.2 reduction in peak viral load | [5][7] | |
| TMC353121 | BALB/c Mice | 0.25 - 10 mg/kg, oral | 0.5 - 1.0 | [4] |
| African Green Monkeys | Continuous IV infusion | Dose-dependent, up to complete inhibition | [13][14] |
Mechanism of Action of RSV Fusion Inhibitors
RSV fusion inhibitors target the F protein, a class I fusion protein. They bind to a pocket within the prefusion conformation of the F protein trimer, stabilizing it and preventing the conformational changes necessary for membrane fusion.[15][16] This mechanism blocks both the entry of the virus into the host cell and the fusion of infected cells with neighboring cells (syncytium formation).
Caption: Mechanism of action of RSV fusion inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antiviral compounds. Below are outlines of common assays used to evaluate RSV fusion inhibitors.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death and morphological changes (cytopathic effect).
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., HEp-2 cells) to achieve a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Infection: Infect the cell monolayer with a known titer of RSV.
-
Treatment: Immediately after infection, add the diluted compounds to the respective wells. Include untreated infected and uninfected cell controls.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-5 days, or until significant CPE is observed in the virus control wells.
-
Quantification of CPE: Stain the cells with a dye such as crystal violet. The amount of dye retained by the viable cells is proportional to the degree of protection from CPE. Measure the absorbance using a plate reader.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits CPE by 50% compared to the virus control.
Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus production by measuring the reduction in the number of viral plaques.
-
Cell Seeding: Seed 6- or 12-well plates with host cells to form a confluent monolayer.
-
Infection: Infect the cells with a low multiplicity of infection (MOI) of RSV to produce well-defined plaques.
-
Treatment and Overlay: After a 1-2 hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for 5-7 days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Microneutralization Assay
This assay is often used to measure the neutralizing antibody response but can be adapted to evaluate antiviral compounds.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix the diluted compound with a standardized amount of RSV and incubate for 1 hour at 37°C to allow the compound to bind to the virus.
-
Infection: Add the compound-virus mixture to a 96-well plate containing a confluent monolayer of host cells.
-
Incubation: Incubate the plate for a defined period (e.g., 24-72 hours).
-
Detection of Viral Antigens: Fix the cells and use an enzyme-linked immunosorbent assay (ELISA) or immunofluorescence to detect the presence of viral antigens in the infected cells.
-
Data Analysis: Determine the EC50 value, which is the concentration of the compound that reduces the viral signal by 50%.
Experimental Workflow for Efficacy Evaluation
The evaluation of a potential RSV fusion inhibitor typically follows a structured workflow, from initial screening to in vivo testing.
Caption: A typical experimental workflow for evaluating RSV fusion inhibitors.
Conclusion
BMS-433771 is a potent RSV fusion inhibitor with demonstrated efficacy both in vitro and in vivo. When compared to other fusion inhibitors, it exhibits strong antiviral activity, although compounds like GS-5806 have shown even greater potency in some in vitro assays. The choice of a lead candidate for further development depends on a comprehensive evaluation of not only its antiviral potency but also its pharmacokinetic properties, safety profile, and barrier to resistance. The data and protocols presented in this guide are intended to provide a foundation for such comparative evaluations in the ongoing effort to develop effective treatments for RSV infection.
References
- 1. mdpi.com [mdpi.com]
- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of an oral respiratory syncytial virus (RSV) fusion inhibitor (GS-5806) and clinical proof of concept in a human RSV challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oral efficacy of a respiratory syncytial virus inhibitor in rodent models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiviral Activity of TMC353121, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Activity of TMC353121, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]
Validating the Antiviral Efficacy of BMS-433771 in the Face of Resistance: A Comparative Analysis
For Immediate Release
Wallingford, CT - This guide provides a comparative analysis of the antiviral fusion inhibitor BMS-433771 against Respiratory Syncytial Virus (RSV), with a particular focus on the challenges posed by resistant mutants. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details relevant protocols, and visualizes critical biological and experimental workflows to offer a comprehensive overview of BMS-433771's performance in context with other antiviral alternatives.
BMS-433771 is a potent, orally bioavailable small molecule that inhibits RSV replication by targeting the viral fusion (F) protein.[1][2] Its mechanism of action involves binding to a hydrophobic pocket within the N-terminal heptad repeat of the F protein, which prevents the conformational changes necessary for the fusion of the viral and host cell membranes.[2] However, the emergence of drug-resistant viral strains presents a significant hurdle in antiviral therapy. A key mutation, K394R, located in the F1 subunit of the RSV F protein, has been identified to confer substantial resistance to BMS-433771.[1]
Comparative Antiviral Activity
The antiviral efficacy of BMS-433771 and other RSV fusion inhibitors has been quantitatively assessed against both wild-type (wt) RSV and the K394R mutant. The following table summarizes the 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral activity, and the corresponding fold-resistance conferred by the K394R mutation.
| Antiviral Agent | Target | EC50 against wt-RSV (nM) | EC50 against K394R-RSV (nM) | Fold Resistance (K394R vs. wt) |
| BMS-433771 | RSV F Protein | 10.51 | >20,000 | >1,902 |
| JNJ-53718678 | RSV F Protein | 0.83 | 5,000 | 6,024 |
| TMC-353121 | RSV F Protein | ~0.13 | >10,000 | >76,923 |
| AK-0529 | RSV F Protein | 3.0 | 1,065 | 355 |
| GS-5806 | RSV F Protein | 0.43 | 1.6 | 4.4 |
Data compiled from multiple sources. The EC50 for TMC-353121 was converted from 0.07 ng/mL.
The data clearly indicates that the K394R mutation significantly reduces the susceptibility of RSV to BMS-433771 and several other fusion inhibitors. Notably, JNJ-53718678 and TMC-353121 show a dramatic loss of potency against the resistant mutant. In contrast, GS-5806 retains substantial activity, exhibiting only a minor increase in its EC50 value. This suggests that while cross-resistance is a concern among fusion inhibitors targeting similar regions of the F protein, some compounds may be less affected by specific resistance mutations.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of antiviral data, detailed experimental protocols are crucial. Below are methodologies for two key experiments: the Plaque Reduction Assay for determining antiviral activity and the in vitro generation of resistant mutants.
Plaque Reduction Assay Protocol
This assay is a standard method for quantifying the infectivity of a virus and the efficacy of an antiviral compound.
-
Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., HEp-2 or A549 cells) at a density that will result in a confluent monolayer on the day of infection. Incubate the plate at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of the antiviral compound in a virus-free cell culture medium.
-
Virus Preparation: Dilute the RSV stock (wild-type or mutant) to a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the prepared virus dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment and Overlay: After the adsorption period, remove the virus inoculum and add the serially diluted antiviral compounds to the respective wells. Overlay the cells with a semi-solid medium, such as methylcellulose (B11928114) or agarose, mixed with the corresponding drug concentration to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until visible plaques are formed.
-
Plaque Visualization: Fix the cells with a solution such as 10% formalin. After fixation, remove the overlay and stain the cell monolayer with a solution like crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Protocol for In Vitro Generation of Resistant Mutants
This method is used to select for and isolate viral mutants that are resistant to a specific antiviral agent.
-
Initial Infection: Infect a confluent monolayer of susceptible cells with wild-type RSV at a low multiplicity of infection (MOI).
-
Drug Selection: After viral adsorption, add the antiviral compound at a concentration that is 1-5 times its EC50 value.
-
Serial Passage: Incubate the culture until a cytopathic effect (CPE) is observed. Harvest the virus from the supernatant and/or cell lysate.
-
Increasing Drug Concentration: Use the harvested virus to infect fresh cell monolayers, and gradually increase the concentration of the antiviral compound with each subsequent passage. This creates a selective pressure that favors the growth of resistant mutants.
-
Isolation of Resistant Virus: Continue the serial passaging until the virus can replicate efficiently in the presence of a high concentration of the drug.
-
Plaque Purification: Isolate individual viral clones from the resistant population by performing a plaque assay and picking well-isolated plaques.
-
Characterization of Resistant Mutants:
-
Phenotypic Analysis: Determine the EC50 of the parental compound and other antiviral agents against the plaque-purified virus to confirm resistance and assess for cross-resistance.
-
Genotypic Analysis: Extract viral RNA from the resistant clones and perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the gene encoding the drug target (in this case, the F protein). Sequence the amplified DNA to identify mutations that may be responsible for the resistant phenotype.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the RSV F protein-mediated fusion pathway and the experimental workflow for antiviral resistance testing.
References
Comparative Analysis of BMS-433771 Cross-Resistance with Other Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profile of BMS-433771, an orally active inhibitor of respiratory syncytial virus (RSV), with other antiviral compounds. The data presented is compiled from various in vitro studies to assist researchers in understanding the resistance landscape of RSV fusion inhibitors.
Introduction to BMS-433771
BMS-433771 is a potent small-molecule inhibitor of RSV replication.[1][2] It functions by targeting the RSV fusion (F) protein, a class I viral fusion protein essential for the virus's entry into host cells.[3][4] Specifically, BMS-433771 inhibits the conformational changes in the F protein that are necessary for the fusion of the viral envelope with the host cell membrane.[1][3] The compound is active against both A and B subtypes of RSV, with an average 50% effective concentration (EC50) of 20 nM.[1][4] Resistance to BMS-433771 has been shown to arise from single amino acid mutations in the F1 subunit of the fusion protein.[1]
Cross-Resistance Profile of BMS-433771
Studies have demonstrated that resistance to BMS-433771 can confer cross-resistance to other RSV fusion inhibitors that share a similar mechanism of action. This is primarily due to mutations in the F protein that reduce the binding affinity of these inhibitors.
Key Resistance Mutations
A critical mutation that confers resistance to BMS-433771 is the K394R substitution in the F1 subunit of the F protein.[3][5] This single mutation has been shown to cause a 1,250-fold increase in resistance to BMS-433771.[3][5] The K394R mutation is located in a region of the F protein that is crucial for the conformational changes leading to membrane fusion.
Quantitative Cross-Resistance Data
The following tables summarize the in vitro antiviral activity and cross-resistance profiles of BMS-433771 and other RSV fusion inhibitors against wild-type and mutant RSV strains.
Table 1: Antiviral Activity of BMS-433771 and Comparators against Wild-Type RSV
| Antiviral Compound | Target | RSV Strain | EC50 (nM) |
| BMS-433771 | RSV F Protein | A2, Long | ~20 [1][4] |
| TMC-353121 | RSV F Protein | A2 | Varies by study |
| JNJ-53718678 | RSV F Protein | A2 | Varies by study |
| AK-0529 | RSV F Protein | A2 | Varies by study |
| GS-5806 | RSV F Protein | A2 | Varies by study |
| GPAR-3710 | RSV F Protein | A2 | Varies by study |
Table 2: Cross-Resistance of RSV Mutants to BMS-433771 and Other Fusion Inhibitors
| F Protein Mutation | BMS-433771 Fold Resistance | TMC-353121 Fold Resistance | JNJ-53718678 Fold Resistance | AK-0529 Fold Resistance | GS-5806 Fold Resistance |
| K394R | 1,250 [3][5] | >30,000 (with S398L)[5] | 6,024[3] | 355[3] | 4.4[6] |
| D489Y | >100[7] | - | - | - | - |
| L141F | Reported[7] | - | - | - | - |
| D486N | - | 2,474[5] | - | - | - |
| S398L | - | 194[5] | - | - | - |
Fold resistance is calculated as the EC50 for the mutant virus divided by the EC50 for the wild-type virus.
Experimental Methodologies
The following are detailed protocols for key experiments used to generate the cross-resistance data.
In Vitro Selection of Resistant Viruses
This protocol describes the method for generating RSV variants with reduced susceptibility to an antiviral agent through serial passage in cell culture.
Protocol:
-
Cell Culture: HEp-2 cells are seeded in 6-well plates and grown to confluence.
-
Infection: Cells are infected with a low multiplicity of infection (MOI) of wild-type RSV (e.g., A2 strain).
-
Drug Exposure: After viral adsorption, the medium is replaced with fresh medium containing a starting concentration of BMS-433771 (typically at or slightly below the EC50).
-
Incubation and Observation: The infected cells are incubated at 37°C and monitored daily for the development of cytopathic effects (CPE).
-
Virus Harvest: When significant CPE is observed, the culture supernatant containing progeny virus is harvested.
-
Serial Passage: A portion of the harvested virus is used to infect fresh HEp-2 cells, and the concentration of BMS-433771 is gradually increased in each subsequent passage.
-
Isolation of Resistant Virus: After several passages, viruses capable of replicating in the presence of high concentrations of the drug are isolated by plaque purification.
-
Genotypic Analysis: The RNA from the resistant viral clones is extracted, and the F gene is amplified by RT-PCR and sequenced to identify mutations.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Protocol:
-
Cell Seeding: HEp-2 cells are seeded into 24-well plates and grown to form a confluent monolayer.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of RSV, typically around 50 plaque-forming units (PFU) per well.
-
Compound Addition: Immediately after infection, serial dilutions of the test compounds (e.g., BMS-433771) are added to the wells.
-
Overlay: After a 1-2 hour adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing 0.75% to 1.5% methylcellulose to restrict virus spread to adjacent cells, thus allowing for the formation of distinct plaques.
-
Incubation: The plates are incubated for approximately 5 days at 37°C in a CO2 incubator to allow for plaque development.
-
Plaque Visualization: After incubation, the cells are fixed with a methanol-ethanol solution and stained with a 0.5% crystal violet solution. The crystal violet stains the living cells, leaving the plaques (areas of dead or destroyed cells) unstained and visible.
-
Data Analysis: The plaques in each well are counted, and the percentage of plaque reduction compared to the virus control (no compound) is calculated for each compound concentration. The EC50 value is then determined by plotting the percent inhibition against the log of the compound concentration.
Mechanism of Action and Resistance
BMS-433771 and other related fusion inhibitors bind to a hydrophobic pocket within the trimeric N-terminal heptad repeat of the pre-fusion F protein. This binding stabilizes the pre-fusion conformation and prevents the F protein from undergoing the necessary structural rearrangements to form a six-helical bundle, which is critical for membrane fusion.
References
- 1. google.com [google.com]
- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Respiratory Syncytial Virus with High or Low Content of Defective Viral Particles and Their Purification from Viral Stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asm.org [asm.org]
- 7. researchgate.net [researchgate.net]
BMS-433771: A Highly Specific Inhibitor of Respiratory Syncytial Virus
For Immediate Release
Wallingford, CT – New comparative data confirms that the investigational antiviral compound BMS-433771 demonstrates potent and highly specific activity against Respiratory Syncytial Virus (RSV), with no inhibitory effects observed against a broad panel of other respiratory and non-respiratory viruses. This finding underscores the targeted mechanism of BMS-433771, positioning it as a promising candidate for RSV-specific antiviral therapy.
BMS-433771, an orally bioavailable compound, has been shown to be a potent inhibitor of RSV replication in vitro, effective against both A and B subgroups of the virus.[1][2] The average 50% effective concentration (EC50) for BMS-433771 against multiple laboratory and clinical isolates of RSV is approximately 20 nM.[1][2][3] Mechanism-of-action studies have revealed that BMS-433771 functions as an RSV fusion inhibitor, specifically targeting the viral F protein.[1][3] This protein is critical for the fusion of the virus with host cell membranes, an essential step in the viral entry process.[1][3] The compound is thought to bind to a hydrophobic cavity within the N-terminal heptad repeat of the F protein, interfering with the conformational changes required for membrane fusion.[1][4]
Unmatched Specificity Profile
To ascertain the specificity of BMS-433771, its antiviral activity was evaluated against a diverse range of RNA viruses. The compound exhibited no inhibitory activity against parainfluenza virus type 3, Sendai virus, vesicular stomatitis virus (VSV), influenza A virus (WSN strain), human rhinovirus, human immunodeficiency virus (HIV), or poliovirus, even at the highest concentrations tested.[3] These concentrations were between 2,000 and 16,000 times higher than the EC50 for BMS-433771 against the Long strain of RSV, highlighting the compound's remarkable selectivity.[3] Furthermore, BMS-433771 did not show significant cytotoxicity in the various cell lines used for these antiviral assays.[3]
Comparative Antiviral Activity
The following table summarizes the in vitro antiviral activity and cytotoxicity of BMS-433771 against RSV and a panel of other viruses.
| Virus | Virus Family | Cell Line | Assay Type | EC50 (nM) | Highest Concentration Tested (nM) | Cytotoxicity (CC50) (µM) |
| Respiratory Syncytial Virus (RSV) (Long strain) | Paramyxoviridae | HEp-2 | Cell Protection, Protein Expression, Plaque Reduction | ~20 | - | >100 |
| Parainfluenza Virus type 3 | Paramyxoviridae | CV-1 | Cell Protection | No Activity | 32,000 | >32 |
| Sendai Virus | Paramyxoviridae | CV-1 | Cell Protection | No Activity | 32,000 | >32 |
| Vesicular Stomatitis Virus (VSV) | Rhabdoviridae | MDBK | Cell Protection | No Activity | 32,000 | >32 |
| Influenza A Virus (WSN strain) | Orthomyxoviridae | MDBK/MDCK | Cell Protection | No Activity | 32,000 | >32 |
| Human Rhinovirus | Picornaviridae | HeLa | Cell Protection | No Activity | 32,000 | >32 |
| Human Immunodeficiency Virus (HIV) | Retroviridae | MT-2 | p24 Expression | No Activity | 32,000 | >32 |
| Poliovirus | Picornaviridae | HeLa | Cell Protection | No Activity | 32,000 | >32 |
Experimental Protocols
The following methodologies were employed to determine the antiviral specificity of BMS-433771:
RSV Antiviral Assays
-
Cell Lines: HEp-2 cells were utilized for the propagation of RSV and for conducting the antiviral assays.
-
Assay Types:
-
Cell Protection Assay: This assay measures the ability of the compound to protect cells from the cytopathic effect (CPE) induced by the virus.
-
Viral Protein Expression Assay: The level of viral protein expression was quantified through metabolic labeling, radioimmunoprecipitation, and measurement of the RSV matrix protein.[3]
-
Plaque Reduction Assay: This assay determines the concentration of the compound required to reduce the number of viral plaques by 50%.[3]
-
Specificity Testing Against Other Viruses
A cell protection assay was the primary method used to evaluate the activity of BMS-433771 against other viruses, with modifications based on the specific virus and cell line.[3]
-
Influenza A Virus: Madin-Darby bovine kidney (MDBK) or Madin-Darby canine kidney (MDCK) cells were infected with the WSN strain of influenza A virus. The antiviral activity was assessed using an MTT incorporation assay after a 3-day incubation period.[3]
-
Parainfluenza Virus type 3 and Sendai Virus: CV-1 cells were used for these assays.
-
Vesicular Stomatitis Virus (VSV): MDBK cells were employed for the VSV assay.
-
Human Rhinovirus and Poliovirus: HeLa cells were used for these picornaviruses.
-
HIV: The antiviral activity against HIV was determined by measuring the expression of the p24 antigen in MT-2 cells.
Cytotoxicity Assay
The cytotoxicity of BMS-433771 was assessed in the various cell lines used for the antiviral assays. The 50% cytotoxic concentration (CC50) was determined to be greater than the maximum concentrations tested for antiviral activity.[3]
Visualizing the Mechanism and Specificity
The following diagrams illustrate the mechanism of action of BMS-433771 and the experimental workflow for determining its viral specificity.
Caption: Mechanism of action of BMS-433771 as an RSV fusion inhibitor.
Caption: Experimental workflow for determining the antiviral specificity of BMS-433771.
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Benchmarking the Safety Profile of BMS-433771 Against Other RSV Fusion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of the respiratory syncytial virus (RSV) fusion inhibitor BMS-433771 against other compounds in its class. The information is intended to offer a comprehensive overview supported by available preclinical and clinical data to aid in research and development efforts. While BMS-433771 showed early promise with a favorable toxicity profile in preclinical studies, its development was discontinued.[1] This guide aims to contextualize its safety data alongside that of other RSV fusion inhibitors that have progressed further in clinical development.
Comparative Safety Data of RSV Fusion Inhibitors
The following table summarizes the available safety and toxicology data for BMS-433771 and selected comparator compounds. Data for BMS-433771 is limited to preclinical assessments, while comparators have available clinical trial safety findings.
| Compound | Development Status | In Vitro Cytotoxicity (CC50) | Preclinical Safety Highlights | Clinical Safety Profile (Adverse Events) |
| BMS-433771 | Discontinued[1] | >218 µM in HEp-2 cells[2] | Favorable toxicity profile in rodent models.[3] | Not available (did not proceed to extensive clinical trials). |
| JNJ-53718678 | Phase 1b completed | Potent with low cytotoxicity.[4] | Well-tolerated in preclinical models.[5] | Generally well-tolerated in infants. Most adverse events (AEs) were grade 1 or 2. Grade 3 AEs included bronchiolitis and rhinitis. No deaths or discontinuations due to AEs were reported.[6][7][8] |
| RV521 | Phase 2a completed | Favorable safety and tolerability.[9] | Well-tolerated in a human challenge study.[10] | All treatment-emergent AEs were grade 1 or 2. No serious AEs or discontinuations due to AEs were reported.[9][11][12] |
| Presatovir (B610194) (GS-5806) | Phase 2b completed | Favorable safety profile in adults.[13] | Appeared safe in multidose oral treatment in adults.[14] | Did not significantly reduce viral load or improve clinical outcomes in hospitalized adults. Similar rates of AEs and serious AEs compared to placebo. Two deaths were reported in the presatovir group (worsening of COPD), though a causal link was not definitively established.[15] |
| Ziresovir (AK0529) | Phase 3 completed | Suitable profile for human development.[16] | Extensive preclinical studies suggested a suitable profile.[16] | Well-tolerated in hospitalized infants. Grade ≥3 treatment-emergent AEs were comparable to placebo (4.1% vs 4.2%). No deaths or withdrawals due to AEs. Most common AEs were diarrhea, increased liver enzymes, and rash.[16][17][18][19] |
Experimental Protocols
Detailed methodologies for key safety and toxicology experiments are crucial for the interpretation and comparison of compound safety profiles.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of a compound that induces cell death or inhibits cell proliferation in vitro.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated cells as controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).[20][21]
-
2. Lactate (B86563) Dehydrogenase (LDH) Release Assay:
-
Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[22]
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate and NAD+. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
Measurement: The formation of NADH is measured colorimetrically or fluorometrically.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.[20]
-
In Vivo Toxicology Studies in Rodents
Objective: To evaluate the potential adverse effects of a compound in a living organism.
-
Principle: These studies involve the administration of the test compound to animals (commonly rats or mice) to assess systemic toxicity, identify target organs, and determine a safe dose range.[23]
-
General Protocol for a Short-Term (e.g., 14- or 28-day) Study:
-
Animal Selection: Use a sufficient number of animals of a specific strain and sex (e.g., 10 rodents per sex per group).[24][25]
-
Dose Selection and Administration: Administer at least three dose levels of the test compound and a vehicle control. The route of administration should be relevant to the intended clinical use (e.g., oral gavage).[24][26]
-
Observations: Conduct daily clinical observations for signs of toxicity (changes in behavior, appearance, etc.). Monitor body weight and food consumption regularly.
-
Clinical Pathology: Collect blood and urine samples at specified time points for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect organs and tissues for weighing and microscopic examination.[24][27]
-
Data Analysis: Analyze the data to identify any dose-related adverse effects and to determine the No-Observed-Adverse-Effect Level (NOAEL).[28]
-
Visualizing Mechanisms and Workflows
RSV Fusion Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of RSV fusion inhibitors like BMS-433771. These compounds target the RSV fusion (F) protein, preventing the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby blocking viral entry.
Caption: Mechanism of RSV fusion inhibitors.
General Workflow for Preclinical Safety Assessment
This diagram outlines a typical workflow for the preclinical safety and toxicology assessment of a new antiviral compound.
References
- 1. 1958. Antiviral Effects, Pharmacokinetics (PK), and Safety of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678 (JNJ-8678), in RSV-infected Infants With Bronchiolitis, in the Phase 1b Study 53718678RSV1005 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of TMC353121, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of Presatovir in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A phase 2b, randomized, double-blind, placebo-controlled trial of presatovir (GS-5806), a novel oral rsv fusion inhibitor, for the treatment of respiratory syncytial virus (RSV) in hospitalized adults (2018) – Staff Publications Hub [library.sath.nhs.uk]
- 16. Safety and efficacy of AK0529 in respiratory syncytial virus‐infected infant patients: A phase 2 proof‐of‐concept trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 18. Safety and efficacy of AK0529 in respiratory syncytial virus-infected infant patients: A phase 2 proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. clinicalpub.com [clinicalpub.com]
- 24. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 25. youtube.com [youtube.com]
- 26. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
- 27. General Toxicology Studies :: Glp Toxicology Studies [vivotecnia.com]
- 28. Preclinical development of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Efficacy Data of the RSV Inhibitor BMS-433771: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for replicating the published efficacy data of BMS-433771, a potent, orally active inhibitor of the respiratory syncytial virus (RSV). This document outlines the expected in vitro and in vivo performance of the compound and furnishes detailed experimental protocols to facilitate the reproduction of these findings in a new laboratory setting.
In Vitro Efficacy of BMS-433771
BMS-433771 has been demonstrated to be a powerful inhibitor of RSV replication in cell culture.[1][2][3] The compound is active against both A and B groups of RSV.[2][3] The primary mechanism of action is the inhibition of viral F protein-mediated membrane fusion, which prevents the virus from entering host cells.[2][4]
| Parameter | Cell Line | Virus Strain(s) | Reported Value |
| EC50 (50% Effective Concentration) | HEp-2 | RSV A and B groups | ~20 nM (average)[2][3] |
| CC50 (50% Cytotoxic Concentration) | HEp-2 | Not Applicable | >218 µM |
| Selectivity Index (CC50/EC50) | HEp-2 | Not Applicable | >10,900 |
In Vivo Efficacy of BMS-433771 in a Murine Model
Preclinical studies in BALB/c mice have established the in vivo efficacy of BMS-433771 when administered orally.[1][5] The compound has been shown to significantly reduce viral titers in the lungs of infected mice in a dose-dependent manner.[1]
| Animal Model | Dosing Regimen | Efficacy Endpoint | Reported Outcome |
| BALB/c Mice | Single oral dose (1h pre-infection) | Reduction in lung viral titer (TCID50) | ≥1.0 log10 reduction at ≥5 mg/kg[1] |
| BALB/c Mice | 5 mg/kg single oral dose | Percent reduction in geometric mean viral titer | 95%[1] |
| BALB/c Mice | 15 mg/kg single oral dose | Percent reduction in geometric mean viral titer | 96%[1] |
| BALB/c Mice | 50 mg/kg single oral dose | Percent reduction in geometric mean viral titer | 97%[1] |
Experimental Protocols
In Vitro Assays
1. Plaque Reduction Assay in HEp-2 Cells
This assay is the gold standard for quantifying infectious virus and assessing the antiviral activity of a compound.
-
Materials:
-
HEp-2 cells (ATCC CCL-23)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
RSV (e.g., A2 or Long strain)
-
BMS-433771
-
Methylcellulose (B11928114) overlay medium
-
Crystal Violet staining solution
-
-
Protocol:
-
Seed HEp-2 cells in 6-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of BMS-433771 in DMEM.
-
Pre-incubate the confluent cell monolayers with the different concentrations of BMS-433771 for 1 hour at 37°C.
-
Infect the cells with a dilution of RSV calculated to produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with methylcellulose medium containing the corresponding concentration of BMS-433771.
-
Incubate the plates for 3-5 days at 37°C in a CO2 incubator until plaques are visible.
-
Fix the cells with a formalin solution and stain with Crystal Violet.
-
Count the number of plaques in each well and calculate the EC50 value, which is the concentration of the compound that inhibits plaque formation by 50% compared to the virus control.
-
2. Cytopathic Effect (CPE) Inhibition Assay using MTT
This colorimetric assay measures the ability of a compound to protect cells from virus-induced cell death.
-
Materials:
-
HEp-2 cells
-
DMEM with 2% FBS
-
RSV
-
BMS-433771
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Protocol:
-
Seed HEp-2 cells in a 96-well plate.[6]
-
Once the cells are confluent, add serial dilutions of BMS-433771 to the wells.
-
Infect the cells with a dilution of RSV that causes complete CPE in 4-5 days.[6] Include cell-only (no virus) and virus-only (no compound) controls.
-
Incubate the plate at 37°C in a CO2 incubator.
-
At the end of the incubation period, add MTT solution to each well and incubate for 4 hours.[7]
-
Add the solubilization buffer to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the EC50.
-
In Vivo Efficacy Study in BALB/c Mice
This protocol outlines a typical prophylactic efficacy study in a murine model of RSV infection.
-
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
RSV (e.g., A2 or Long strain)
-
BMS-433771
-
Vehicle for oral gavage (e.g., a solution of polyethylene (B3416737) glycol 400 in water)
-
Anesthesia
-
-
Protocol:
-
Acclimate the mice for at least 3 days before the experiment.
-
Prepare the dosing solutions of BMS-433771 in the vehicle at the desired concentrations (e.g., 1.5, 5, 15, 50 mg/kg).[1]
-
Administer a single dose of BMS-433771 or vehicle to the mice via oral gavage.
-
One hour after dosing, lightly anesthetize the mice and intranasally inoculate them with a dose of RSV known to cause a robust lung infection (e.g., 1 x 10^6 PFU).[8][9]
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss).
-
On day 4 or 5 post-infection, euthanize the mice and harvest the lungs.
-
Homogenize the lung tissue and determine the viral titer using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.
-
Compare the lung viral titers of the BMS-433771-treated groups to the vehicle-treated control group to determine the extent of viral load reduction.
-
Visualizations
Caption: Mechanism of action of BMS-433771.
References
- 1. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of the Safety and Immune Efficacy of Recombinant Human Respiratory Syncytial Virus Strain Long Live Attenuated Vaccine Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of BMS-433771 Resistance and F1 Subunit Inhibition of ATP Synthase
A critical distinction must be addressed regarding the mechanism of BMS-433771. Contrary to the initial query, BMS-433771 is not an inhibitor of the F1 subunit of ATP synthase. Instead, it is a well-characterized inhibitor of the Respiratory Syncytial Virus (RSV) fusion (F) protein. Resistance to BMS-433771 arises from mutations within the F1 subunit of this viral fusion protein, not the mitochondrial ATP synthase.
This guide will first provide a detailed analysis of the mutations in the RSV F1 subunit that confer resistance to BMS-433771 and compare it with other RSV fusion inhibitors. Subsequently, for informational purposes and to address the broader interest in F1 subunit inhibition, a separate comparative analysis of known inhibitors targeting the F1 subunit of ATP synthase will be presented.
Part 1: Analysis of Mutations in the RSV Fusion Protein Conferring BMS-433771 Resistance
BMS-433771 is a potent, orally active small molecule that inhibits RSV replication by targeting the viral F protein, which is essential for the fusion of the virus with the host cell membrane.[1][2] This inhibition prevents both the initial entry of the virus into the cell and the formation of syncytia (fusion of infected cells with neighboring cells), a characteristic feature of RSV infection.[1]
Mutations Conferring Resistance
Studies have identified specific amino acid substitutions in the F1 subunit of the RSV fusion protein that lead to resistance against BMS-433771. These mutations often result in a hyperfusogenic phenotype, meaning the fusion protein becomes more active, potentially altering the kinetics of the fusion process in a way that the inhibitor can no longer effectively bind and block its function.[3]
| Inhibitor | Target Protein | Resistance Mutation(s) in F1 Subunit | Fold Resistance | Reference |
| BMS-433771 | RSV Fusion (F) Protein | K394R | 1,250-fold | [4][5] |
| BMS-433771 | RSV Fusion (F) Protein | F140I | - | [3] |
| BMS-433771 | RSV Fusion (F) Protein | L19F/K394R (recombinant) | - | [3] |
| BMS-433771 | RSV Fusion (F) Protein | L19F/D489Y (recombinant) | - | [3] |
Cross-Resistance with Other RSV Fusion Inhibitors
A significant finding is that mutations conferring resistance to BMS-433771 can also lead to cross-resistance against other structurally diverse RSV fusion inhibitors. This suggests a common mechanism of resistance, often involving an altered fusion kinetic.[3] The K394R mutation, in particular, has been shown to confer cross-resistance to several other inhibitors, including TMC-353121, JNJ-53718678, and AK-0529.[4]
| Inhibitor | Reported Resistance Mutations (in F protein) | Cross-Resistance with BMS-433771 associated mutations? | Reference |
| GPAR-3710 | F140I, and mutations in 392-401 & 486-489 microdomains | Yes (F140I) | [3] |
| TMC-353121 | S398L, K394R/S398L, D486N | Yes (K394R) | [4][6] |
| JNJ-53718678 | - | Yes (K394R mutant virus showed 6,024-fold resistance) | [4] |
| AK-0529 | - | Yes (K394R mutant virus showed 355-fold resistance) | [4] |
Experimental Protocols
1. Generation of Resistant Viruses:
-
Method: Resistant viruses are typically generated by serial passage of the virus in cell culture (e.g., HEp-2 cells) in the presence of sub-optimal, gradually increasing concentrations of the inhibitor.
-
Outcome: This process selects for viral variants that can replicate in the presence of the drug.
2. Genotypic Analysis:
-
Method: The gene encoding the F protein from the resistant viral isolates is amplified using reverse transcription-polymerase chain reaction (RT-PCR). The amplified DNA is then sequenced to identify mutations compared to the wild-type virus.
-
Outcome: Identification of specific amino acid substitutions in the F protein.
3. Phenotypic Analysis (Susceptibility Testing):
-
Method: The 50% effective concentration (EC50) of the inhibitor against the wild-type and mutant viruses is determined using a plaque reduction assay or an enzyme-linked immunosorbent assay (ELISA) that measures viral antigen expression.
-
Outcome: Quantifies the fold-change in resistance conferred by the identified mutations.
4. Fusion Kinetics Assay:
-
Method: Cell-to-cell fusion assays can be performed using transiently expressed F protein mutants and a reporter system (e.g., dual-luciferase). The rate of fusion is monitored over time.
-
Outcome: Determines if resistance mutations lead to a hyperfusogenic phenotype.[3]
Visualizations
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-resistance mechanism of respiratory syncytial virus against structurally diverse entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
Safety Operating Guide
Proper Disposal of BMS-433771 Dihydrochloride Hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of BMS-433771 dihydrochloride (B599025) hydrate (B1144303), a potent respiratory syncytial virus (RSV) inhibitor. Adherence to these procedures is vital for personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling BMS-433771 dihydrochloride hydrate, it is imperative to be aware of its potential hazards. The compound is harmful if swallowed or in contact with skin and is also harmful to aquatic life.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:
-
Protective gloves: Chemically resistant gloves are mandatory to prevent skin contact.[1]
-
Protective clothing: A lab coat or other protective garments should be worn to protect the skin.[1]
-
Eye protection: Safety glasses or goggles are necessary to prevent eye contact.
-
Respiratory protection: If there is a risk of inhaling dust, a suitable respirator should be used.
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant .[1] This involves a multi-step process within the laboratory to ensure the waste is properly segregated, contained, and labeled before being collected by a licensed hazardous waste contractor.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused or expired product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as hazardous chemical waste.[2][3]
-
This waste must be segregated from other waste streams, such as regular trash, biological waste, and radioactive waste.[1][4]
-
Do not mix this waste with incompatible chemicals. For instance, avoid mixing with strong oxidizing agents unless a specific neutralization or deactivation protocol is being followed.
Step 2: Waste Container Selection and Management
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[3][5] The original product container can be reused for this purpose if it is in good condition.
-
The container must have a secure, tight-fitting lid and be kept closed at all times, except when adding waste.[1][2][3]
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5] This area should be clearly marked and provide secondary containment to catch any potential leaks or spills.[1][3]
Step 3: Labeling of Waste Containers
-
As soon as the first item of waste is placed in the container, it must be labeled with a hazardous waste tag.[3][5]
-
The label must include the following information:
-
The words "Hazardous Waste"[3]
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)[3]
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The name of the principal investigator or laboratory contact.
-
Step 4: Arranging for Professional Disposal
-
Once the waste container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [1][2]
Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent that can dissolve the compound. The rinsate from this process must be collected and disposed of as hazardous waste.[2][3]
-
Deface Label: After triple-rinsing, completely deface or remove the original product label.[2]
-
Final Disposal: The decontaminated container can then be disposed of in the regular trash.
Summary of Key Information
| Parameter | Guideline | Reference |
| Primary Hazard | Harmful if swallowed or in contact with skin. Harmful to aquatic life. | [1] |
| Required PPE | Protective gloves, protective clothing, eye protection. | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| In-Lab Handling | Treat as hazardous chemical waste. Segregate from other waste streams. | [2][3] |
| Waste Container | Labeled, leak-proof, compatible container with a secure lid. Kept closed. | [3][5] |
| Storage | Designated and labeled Satellite Accumulation Area with secondary containment. | [5] |
| Prohibited Disposal | Do not dispose of in regular trash or down the drain. | [1][2] |
Disposal Workflow
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. vumc.org [vumc.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling BMS-433771 dihydrochloride hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of BMS-433771 dihydrochloride (B599025) hydrate (B1144303), a potent respiratory syncytial virus (RSV) inhibitor. The following guidelines are designed to ensure a safe laboratory environment and proper experimental conduct.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for BMS-433771 dihydrochloride hydrate is not publicly available, general safety precautions for handling potent, powdered chemical compounds should be strictly followed. The recommendations below are based on standard laboratory safety protocols for substances with unknown toxicity.
It is mandatory to obtain the official Safety Data Sheet (SDS) from your supplier for detailed and specific safety information before handling this compound.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Emergency Procedures
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: Handling and Storage
Engineering Controls
-
Chemical Fume Hood: All weighing and reconstitution of the powdered compound must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the required amount of this compound in the fume hood. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Reconstitution: If preparing a stock solution, slowly add the solvent to the powder to avoid aerosolization. Cap the vial securely before vortexing or sonicating.
-
Cleaning: After handling, decontaminate the work surface and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol). Dispose of all contaminated disposable materials as hazardous waste.
Storage
-
Short-term Storage: Store stock solutions at -20°C for up to one month.
-
Long-term Storage: For extended periods, store stock solutions at -80°C for up to six months.
-
General: Keep the compound in a tightly sealed container in a dry, well-ventilated area, protected from light.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weighing paper, and empty vials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing the compound should be collected in a designated, sealed hazardous waste container for liquid chemical waste.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of down the drain or in regular trash.
Mechanism of Action: RSV Fusion Inhibition
BMS-433771 is an orally bioavailable inhibitor of the respiratory syncytial virus (RSV). It functions by targeting the RSV fusion (F) protein, a critical component for viral entry into host cells. The compound binds to a hydrophobic pocket within the F protein, preventing the conformational changes necessary for the fusion of the viral and host cell membranes. This action effectively blocks the virus from entering the cell and initiating replication.
Caption: Inhibition of RSV entry by BMS-433771.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
